Fmoc-L-beta-homoproline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)12-14-6-5-11-22(14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIGOUDZWCDFFC-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375823 | |
| Record name | Fmoc-L-beta-homoproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193693-60-6 | |
| Record name | Fmoc-L-beta-homoproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-L-beta-homoproline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Fmoc-L-beta-homoproline: A Technical Guide for Advanced Peptide and Peptidomimetic Design
Abstract
This technical guide provides a comprehensive overview of Fmoc-L-beta-homoproline, a pivotal building block for researchers, chemists, and drug development professionals. We delve into its core physicochemical properties, provide detailed, field-tested protocols for its application in Solid-Phase Peptide Synthesis (SPPS), and explore its strategic role in the design of next-generation therapeutics. This document moves beyond a simple datasheet, offering insights into the causal mechanisms behind experimental choices and grounding its recommendations in authoritative scientific principles. By leveraging the unique structural constraints of a six-membered ring beta-amino acid, this compound serves as a powerful tool to engineer peptides with enhanced proteolytic stability, novel secondary structures, and improved pharmacokinetic profiles.
Introduction: The Strategic Value of Non-natural Amino Acids in Drug Discovery
The therapeutic landscape is increasingly dominated by peptide-based drugs. However, native peptides often suffer from significant limitations, including rapid degradation by proteases and a lack of defined secondary structure in short sequences, which can limit binding affinity and specificity.[1] The incorporation of non-natural amino acids is a cornerstone strategy to overcome these hurdles.[2] Beta-amino acids, which feature an additional carbon in their backbone compared to their alpha-amino acid counterparts, are particularly valuable. This seemingly minor alteration has profound structural and functional consequences, most notably a pronounced resistance to enzymatic degradation.[3][4]
This compound, or (S)-2-(1-Fmoc-2-pyrrolidinyl)acetic acid, is a unique cyclic beta-amino acid. It combines the conformational rigidity of a proline-like ring structure with the backbone extension of a beta-amino acid.[5] This distinct architecture makes it an invaluable tool for:
-
Inducing Stable Secondary Structures: The cyclic nature of the beta-homoproline residue introduces significant conformational constraints, guiding the peptide backbone into predictable turns and helical structures, which are critical for mimicking protein epitopes.[6]
-
Enhancing Proteolytic Stability: Peptides incorporating beta-amino acids, especially within the backbone, show remarkable resistance to cleavage by common proteases, significantly extending their in vivo half-life.[3][7]
-
Developing Foldamers and Peptidomimetics: this compound is a key monomer for the synthesis of foldamers—non-natural oligomers that adopt well-defined, protein-like secondary structures.[2] These structures are instrumental in designing inhibitors of protein-protein interactions (PPIs) and other challenging drug targets.
This guide will provide the technical foundation necessary to effectively harness the potential of this compound in your research and development endeavors.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application.
Core Identification and Properties
| Property | Value | Source(s) |
| Chemical Name | {(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidin-2-yl}acetic acid | [5] |
| Synonyms | Fmoc-L-β-HomoPro-OH, (S)-2-(1-Fmoc-2-pyrrolidinyl)acetic acid | [5][8] |
| CAS Number | 193693-60-6 | [8][9] |
| Molecular Formula | C₂₁H₂₁NO₄ | [8][9] |
| Molecular Weight | 351.4 g/mol | [10] |
| Appearance | White to off-white powder | [10] |
| Purity | ≥95% | [8][9] |
| Optical Rotation | [α]D = -33.0 ± 3º (c=1 in DMF) | [10] |
| Storage | Store at 2-8°C, desiccated. | [9][10] |
Solubility Profile
Quantitative solubility data for this compound is not extensively published and is often determined empirically. However, based on its chemical structure and widespread use in SPPS, a qualitative solubility profile can be established.
-
High Solubility: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP). These are the recommended solvents for coupling reactions in SPPS.[11]
-
Moderate Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF).
-
Sparingly Soluble: Aqueous buffers, Diethyl Ether.[12]
Protocol for Quantitative Solubility Determination:
For applications requiring precise concentrations, a standardized protocol to determine solubility is recommended.
References
- 1. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 193693-60-6: (S)-2-(1-fmoc-2-pyrrolidinyl)acetic acid [cymitquimica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rational Design of Proteolytically Stable, Cell-Permeable Peptide-Based Selective Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. cusabio.com [cusabio.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
An In-Depth Technical Guide to Fmoc-L-beta-homoproline: Structure, Synthesis, and Application in Peptide Chemistry
This guide provides a comprehensive technical overview of Nα-(9-fluorenylmethoxycarbonyl)-L-beta-homoproline (Fmoc-L-beta-homoproline), a pivotal building block for the synthesis of modified peptides. Tailored for researchers, chemists, and professionals in drug development, this document delves into the molecule's chemical structure, synthesis, and detailed application in Solid-Phase Peptide Synthesis (SPPS), underpinned by established scientific principles and methodologies.
Introduction: The Significance of β-Amino Acids in Peptide Science
Peptides composed of natural α-amino acids often face limitations in therapeutic applications due to their susceptibility to enzymatic degradation and their tendency to adopt predictable secondary structures. The incorporation of unnatural amino acids, particularly β-amino acids, offers a robust strategy to overcome these challenges. β-amino acids, which have the amino group attached to the third carbon atom, introduce a significant conformational change in the peptide backbone. This modification can lead to enhanced proteolytic stability, novel secondary structures (e.g., β-peptide helices and sheets), and unique biological activities.[1][2]
This compound, a cyclic β-amino acid derivative, is of particular interest. Its rigid pyrrolidine ring imparts conformational constraints on the peptide backbone, making it a valuable tool for designing peptidomimetics with improved pharmacokinetic properties and specific receptor affinities.[3][4] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for its application in modern peptide synthesis, allowing for a mild and selective deprotection strategy.[][6]
Chemical Structure and Physicochemical Properties
This compound, systematically named (S)-2-(1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl)acetic acid, possesses a unique structure combining the features of a β-amino acid, a proline analogue, and the Fmoc protecting group.
Chemical Structure:
Caption: Chemical structure of this compound.
The key structural features include:
-
A Pyrrolidine Ring: This five-membered saturated heterocycle provides conformational rigidity.
-
A Carboxymethyl Group: The -CH2-COOH group at the 2-position of the pyrrolidine ring makes it a β-amino acid.
-
The Fmoc Group: Attached to the nitrogen atom, this bulky, base-labile group protects the secondary amine during peptide synthesis.
Physicochemical and Analytical Data Summary
| Property | Value | Source(s) |
| CAS Number | 193693-60-6 | [3][7][8][9][10][11] |
| Molecular Formula | C21H21NO4 | [3][7][9] |
| Molecular Weight | 351.40 g/mol | [3][7][12] |
| Appearance | White to off-white solid/powder | [3] |
| Purity | ≥95% (typically by HPLC) | [3][7][9] |
| Optical Rotation | [α]D ≈ -33.0 ± 3º (c=1 in DMF) | [3] |
| Storage Conditions | 0-8 °C, protect from moisture | [3][9] |
| Solubility | Soluble in DMF, DMSO, alcohols | [13] |
| Melting Point | 175-177 °C | [11] |
Note: The exact values for properties like optical rotation and melting point may vary slightly between batches and suppliers.
Synthesis of this compound
The synthesis of this compound is not commonly performed in a standard peptide synthesis laboratory due to its multi-step nature. However, understanding its preparation is crucial for quality assessment. A common synthetic route starts from a suitable chiral precursor, such as L-proline, and involves the introduction of the carboxymethyl group followed by Fmoc protection.
A plausible synthetic pathway is outlined below. This is a generalized representation, and specific reagents and conditions may vary based on published procedures for similar compounds.[1][2][14]
Caption: Generalized synthetic workflow for this compound.
Detailed Protocol for Fmoc Protection (Illustrative):
This protocol describes the final step of the synthesis, the protection of the secondary amine.
-
Dissolution: Dissolve L-beta-homoproline in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution (e.g., 10%).
-
Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Addition of Fmoc Reagent: Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dioxane dropwise to the cooled amino acid solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with water and wash with a non-polar solvent like diethyl ether to remove unreacted Fmoc reagent and byproducts.
-
Acidification: Acidify the aqueous layer to a pH of approximately 2 with cold 1N HCl. This will precipitate the Fmoc-protected amino acid.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in Fmoc-based SPPS.[3] The general cycle of SPPS involves the iterative deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.
Caption: SPPS cycle for incorporating this compound.
Detailed Experimental Protocol for SPPS Coupling:
This protocol outlines a standard manual coupling procedure for incorporating this compound into a growing peptide chain on a solid support (e.g., Rink Amide or Wang resin).
-
Resin Preparation:
-
Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.[15]
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using a 20% solution of piperidine in DMF (2 x 10 minutes).[15]
-
Wash the resin thoroughly with DMF (at least 5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 eq.) or HATU (3-5 eq.) in DMF.[16]
-
Add a base, typically diisopropylethylamine (DIPEA) (6-10 eq.), to the activation mixture. Allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. Due to the secondary amine nature of proline analogues, coupling can sometimes be slower, and extended coupling times or double coupling may be necessary.[16]
-
-
Monitoring and Washing:
-
After the coupling time, take a small sample of the resin beads and perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. Note: The Kaiser test is not effective for secondary amines like the one being coupled to. A chloranil test is a suitable alternative for detecting secondary amines.
-
If the coupling is complete (negative test), drain the coupling solution and wash the resin thoroughly with DMF (3 times), dichloromethane (DCM) (3 times), and finally DMF (3 times) to prepare for the next cycle.
-
Causality Behind Experimental Choices:
-
Choice of Coupling Reagent: Reagents like HBTU and HATU are highly efficient aminium-based coupling reagents that form activated esters in situ, minimizing side reactions like racemization.[17] HATU is often preferred for sterically hindered couplings.
-
Use of DIPEA: As a non-nucleophilic base, DIPEA is used to neutralize the protonated N-terminus after deprotection and to facilitate the activation of the carboxylic acid without causing premature Fmoc deprotection.
-
Solvent Choice: DMF is the solvent of choice for SPPS due to its excellent solvating properties for both the resin and the protected amino acids, and its high boiling point.
Characterization and Quality Control
The identity and purity of this compound are critical for successful peptide synthesis. A combination of analytical techniques is used for its characterization.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A typical specification is ≥95%.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (Expected [M+H]⁺ ≈ 352.15).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.
-
¹H NMR: Expected signals would include aromatic protons from the Fmoc group (around 7.2-7.8 ppm), the CH and CH₂ protons of the fluorenyl group (around 4.2-4.5 ppm), and the aliphatic protons of the pyrrolidine ring and the carboxymethyl group (typically in the 1.5-4.0 ppm range). Due to restricted rotation around the N-C(O) bond, some signals may appear as broadened peaks or as two sets of rotamers.[13]
-
¹³C NMR: Will show characteristic signals for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons of the Fmoc group, and the aliphatic carbons of the pyrrolidine ring.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic absorption bands for the C=O stretching of the carboxylic acid and the urethane, N-H bending (if any residual moisture), and C-H stretching of the aromatic and aliphatic groups.[18][19][20]
Authoritative spectral data for this compound can be found in chemical databases such as ChemicalBook, which lists the availability of ¹H NMR, ¹³C NMR, MS, and IR spectra for CAS number 193693-60-6.[21]
Conclusion
This compound is a sophisticated and valuable building block in the field of peptide chemistry. Its unique constrained cyclic structure and β-amino acid nature provide medicinal chemists with a powerful tool to design peptides with enhanced stability, novel conformations, and potentially improved biological activity. A thorough understanding of its structure, synthesis, and reactivity, particularly within the context of Fmoc-SPPS, is essential for its effective application in the development of next-generation peptide therapeutics. The protocols and data presented in this guide offer a solid foundation for researchers to confidently incorporate this versatile molecule into their synthetic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective Synthesis of α-Disubstituted β-Homoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 6. chempep.com [chempep.com]
- 7. scbt.com [scbt.com]
- 8. peptide.com [peptide.com]
- 9. cusabio.com [cusabio.com]
- 10. scbt.com [scbt.com]
- 11. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chempep.com [chempep.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. This compound(193693-60-6) 1H NMR [m.chemicalbook.com]
An In-Depth Technical Guide to Fmoc-L-beta-homoproline: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
In the landscape of peptide chemistry and therapeutic development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for modulating peptide conformation, enhancing metabolic stability, and optimizing biological activity.[1] Among these, β-amino acids have garnered significant attention for their ability to induce unique secondary structures and provide resistance to enzymatic degradation. This guide provides a comprehensive technical overview of Nα-Fmoc-L-beta-homoproline ((S)-2-(1-Fmoc-2-pyrrolidinyl)acetic acid), a valuable building block in the synthesis of novel peptidomimetics and therapeutic peptides. We will delve into its core physical and chemical properties, provide detailed protocols for its synthesis and characterization, and explore its applications in modern drug discovery.
Part 1: Physicochemical Properties of Fmoc-L-beta-homoproline
A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in peptide synthesis.
Core Identification and Characteristics
This compound is a derivative of L-beta-homoproline, where the secondary amine of the pyrrolidine ring is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2] This protection strategy is fundamental to its use in solid-phase peptide synthesis (SPPS).[3]
| Property | Value | Source(s) |
| CAS Number | 193693-60-6 | [2][4][5] |
| Molecular Formula | C21H21NO4 | [2][4][5] |
| Molecular Weight | 351.40 g/mol | [2][4] |
| Appearance | White to off-white powder | [2] |
| Purity | Typically ≥95% (by HPLC) | [2][4][5] |
| Optical Rotation | [α]D = -33.0 ± 3º (c=1 in DMF) | [2] |
| Melting Point | Estimated 150 - 165 °C* | [6] |
*Note: The melting point is an estimation based on the closely related compound Fmoc-L-homoproline.
Solubility Profile
The solubility of Fmoc-protected amino acids is a critical factor in SPPS, directly impacting coupling efficiency. This compound, like many Fmoc-amino acids, exhibits good solubility in polar aprotic solvents commonly used in peptide synthesis.
| Solvent | Qualitative Solubility | Rationale and Expert Insights |
| N,N-Dimethylformamide (DMF) | Soluble | DMF is the most common solvent for SPPS and readily dissolves most Fmoc-amino acids. However, the quality of DMF is crucial, as degradation to dimethylamine can cause premature Fmoc deprotection.[7] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | NMP is a stronger solvent than DMF and can be particularly useful for dissolving hydrophobic Fmoc-amino acids and disrupting peptide aggregation on the resin.[7][8] |
| Dimethyl sulfoxide (DMSO) | Soluble | DMSO is a highly polar solvent that can enhance the solubility of difficult-to-dissolve Fmoc-amino acids. It is often used as a co-solvent with DMF.[8] |
For particularly challenging cases of poor solubility, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be employed.[8] Gentle heating to approximately 37°C can also aid in the dissolution of sparingly soluble Fmoc-amino acids.[8]
Stability and Storage
Proper storage is essential to maintain the integrity of this compound.
The compound is supplied as a lyophilized powder and should be protected from moisture.[5] Repeated freeze-thaw cycles should be avoided.[5] The Fmoc group is stable under acidic conditions but is labile to bases, particularly secondary amines like piperidine, which is exploited for its removal during SPPS.[9]
Part 2: Synthesis and Reactivity
The synthesis of this compound and its subsequent use in peptide synthesis are governed by well-established principles of organic and peptide chemistry.
Synthesis of this compound
The synthesis of this compound involves the protection of the secondary amine of L-beta-homoproline with an Fmoc-donating reagent. A general and widely applicable protocol is provided below.
Diagram 1: Synthesis of this compound
Caption: General workflow for the Fmoc protection of L-beta-homoproline.
Experimental Protocol: Fmoc Protection of L-beta-homoproline
-
Dissolution: Dissolve L-beta-homoproline in a 1:1 mixture of 1,4-dioxane and a 10% aqueous sodium bicarbonate solution.
-
Addition of Fmoc Reagent: Cool the solution to 0°C in an ice bath. Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in 1,4-dioxane dropwise over 30 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent and byproducts.
-
Acidification: Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extraction: Extract the product into ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash chromatography or recrystallization to obtain pure this compound.
This protocol is based on standard procedures for the Fmoc protection of amino acids.[3]
Incorporation into Solid-Phase Peptide Synthesis (SPPS)
This compound is designed for seamless integration into standard Fmoc-based SPPS workflows. The incorporation of this amino acid analog follows the typical SPPS cycle.
Diagram 2: SPPS Cycle for Incorporating this compound
Caption: The iterative cycle of solid-phase peptide synthesis.
Experimental Protocol: Manual SPPS Coupling of this compound
This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes. Perform Fmoc deprotection of the preceding amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), an activating agent such as HATU (3-5 equivalents), and an additive like HOAt (3-5 equivalents) in DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents.
This protocol is a standard procedure for manual Fmoc-SPPS.[10]
Part 3: Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and structural integrity of this compound and peptides containing this residue.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of Fmoc-amino acids.[11]
Experimental Protocol: HPLC Purity Analysis
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).[12]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[12]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[12]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point for purity analysis.[11]
-
Detection: UV absorbance at 265 nm to detect the Fmoc group.[11]
The purity is calculated by dividing the peak area of the main component by the total area of all peaks.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The ¹H NMR spectrum of this compound will show characteristic signals for the aromatic protons of the fluorenyl group (typically in the range of 7.2-7.8 ppm), the protons of the pyrrolidine ring, and the methylene protons of the beta-homoproline backbone. The chemical shifts and coupling patterns provide detailed information about the molecular structure.
-
¹³C NMR: The ¹³C NMR spectrum will display distinct signals for the carbonyl carbons of the Fmoc group and the carboxylic acid, the aromatic carbons of the fluorenyl moiety, and the aliphatic carbons of the pyrrolidine ring and the beta-homoproline backbone. The chemical shifts are sensitive to the local electronic environment of each carbon atom.[13][14]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.
-
Electrospray Ionization (ESI): ESI-MS is a soft ionization technique that is well-suited for analyzing Fmoc-amino acids. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 352.4.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion. Characteristic fragmentation patterns include the loss of the Fmoc group (as dibenzofulvene) and cleavage of the pyrrolidine ring, which can confirm the identity of the molecule.[15][16]
Part 4: Applications in Research and Drug Development
The unique structural features of this compound make it a valuable tool for peptide chemists and drug developers.
Induction of Novel Secondary Structures
The incorporation of β-amino acids, such as L-beta-homoproline, into peptide backbones can induce the formation of unique and stable secondary structures, including various types of helices and turns that are not accessible to α-peptides.[1] This conformational constraint can be exploited to design peptidomimetics with well-defined three-dimensional structures, which is crucial for high-affinity binding to biological targets.
Enhancement of Metabolic Stability
Peptides composed of natural α-amino acids are often susceptible to rapid degradation by proteases in vivo. The presence of the β-amino acid backbone in L-beta-homoproline renders peptides containing this residue resistant to enzymatic cleavage, thereby increasing their plasma half-life and bioavailability.[1]
Applications in Drug Discovery
-
Peptide-Based Therapeutics: this compound is used in the synthesis of peptide-based drug candidates with improved pharmacokinetic properties.[2]
-
Neuroscience Research: The conformational constraints imposed by proline and its analogs are important for their interaction with receptors in the central nervous system. Peptides containing L-beta-homoproline are of interest in neuroscience research for studying peptide-receptor interactions and developing novel therapeutics for neurological disorders.[2]
-
Protein Engineering: This compound can be used to modify proteins to enhance their stability and functionality, which is a key aspect of biotechnology applications.[2]
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel peptides and peptidomimetics. Its unique physicochemical properties, particularly its ability to induce stable secondary structures and confer resistance to enzymatic degradation, make it an attractive tool for researchers in academia and the pharmaceutical industry. The detailed protocols and technical information provided in this guide are intended to empower scientists to effectively utilize this compound in their research and development endeavors, ultimately contributing to the advancement of peptide-based therapeutics.
References
- 1. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scbt.com [scbt.com]
- 5. cusabio.com [cusabio.com]
- 6. chemimpex.com [chemimpex.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chempep.com [chempep.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-L-beta-homoproline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of Fmoc-L-beta-homoproline in Modern Peptide Science
In the landscape of peptide chemistry and drug discovery, the incorporation of non-natural amino acids is a cornerstone strategy for modulating the pharmacological properties of peptide-based therapeutics. Among these, beta-amino acids, and specifically cyclic beta-amino acids like L-beta-homoproline, have garnered significant attention. The introduction of a beta-amino acid into a peptide backbone imparts unique conformational constraints, leading to enhanced proteolytic stability, altered receptor binding affinities, and the ability to form novel secondary structures.
This compound, the N-terminally protected derivative, is a crucial building block for the solid-phase peptide synthesis (SPPS) of peptidomimetics and other modified peptides. The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group that is orthogonal to the acid-labile side-chain protecting groups commonly employed in SPPS, allowing for the stepwise and controlled assembly of complex peptide sequences.[1] This guide provides a comprehensive technical overview of a robust and reproducible method for the synthesis and purification of this compound, starting from the readily available chiral precursor, L-pyroglutamic acid.
Strategic Approach: A Two-Stage Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-stage process. The first stage involves the synthesis of the core L-beta-homoproline ((S)-pyrrolidine-2-acetic acid) scaffold from L-pyroglutamic acid. The second stage is the protection of the secondary amine of L-beta-homoproline with the Fmoc group. This strategy is advantageous as it utilizes a cost-effective and enantiomerically pure starting material, ensuring the stereochemical integrity of the final product.
Figure 1: Overall workflow for the synthesis and purification of this compound.
Stage 1: Enantioselective Synthesis of L-beta-homoproline from L-Pyroglutamic Acid
The synthesis of L-beta-homoproline from L-pyroglutamic acid, a cyclic derivative of L-glutamic acid, is a well-established route that preserves the inherent chirality of the starting material.[2][3] This process typically involves the ring-opening of the lactam followed by reduction and hydrolysis.
Detailed Experimental Protocol: Synthesis of L-beta-homoproline
Materials:
-
L-Pyroglutamic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl), concentrated and dilute solutions
-
Sodium hydroxide (NaOH)
-
Diethyl ether (Et₂O)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Esterification of L-Pyroglutamic Acid:
-
Suspend L-pyroglutamic acid (1.0 eq) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude methyl L-pyroglutamate.
-
-
Reduction of the Lactam:
-
Dissolve the crude methyl L-pyroglutamate in an appropriate solvent such as tetrahydrofuran (THF).
-
Carefully add sodium borohydride (NaBH₄) (excess, e.g., 4-5 eq) portion-wise at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 24 hours.
-
Quench the reaction by the slow addition of water, followed by acidification with dilute HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Hydrolysis to L-beta-homoproline:
-
Dissolve the crude product from the previous step in a solution of aqueous sodium hydroxide (e.g., 2 M NaOH).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and acidify to a pH of approximately 5-6 with concentrated HCl.
-
The product, L-beta-homoproline, can be isolated by crystallization or used directly in the next step after appropriate workup.
-
Stage 2: Fmoc Protection of L-beta-homoproline
The protection of the secondary amine of L-beta-homoproline is achieved using a standard Fmoc protection protocol. The choice of the Fmoc-donating reagent, typically Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethyl chloroformate), and the reaction conditions are crucial for achieving a high yield and purity.[4][5]
Detailed Experimental Protocol: Fmoc Protection
Materials:
-
L-beta-homoproline
-
Fmoc-OSu or Fmoc-Cl
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Dioxane or Acetone
-
Water
-
Diethyl ether
-
Ethyl acetate
-
Hexane
-
Dilute hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution of L-beta-homoproline:
-
Dissolve L-beta-homoproline (1.0 eq) in a 10% aqueous solution of sodium bicarbonate or a mixture of dioxane and aqueous sodium bicarbonate.
-
-
Addition of Fmoc Reagent:
-
In a separate flask, dissolve Fmoc-OSu or Fmoc-Cl (1.05 eq) in dioxane or acetone.
-
Slowly add the Fmoc-reagent solution to the L-beta-homoproline solution at 0-5 °C with vigorous stirring.
-
-
Reaction:
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction by TLC.
-
-
Work-up:
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc reagent and byproducts.
-
Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid, which will cause the this compound to precipitate.
-
Extract the precipitated product with ethyl acetate.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound as a white to off-white solid.
-
Purification of this compound
Purification of the crude product is essential to obtain high-purity this compound suitable for peptide synthesis. A two-step purification process involving flash column chromatography followed by recrystallization is highly effective.
Flash Column Chromatography
Flash chromatography is a rapid and efficient method for the initial purification of the crude product, removing most of the impurities.[1]
Typical Conditions:
| Parameter | Value |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) or ethyl acetate in hexanes. |
| Elution Monitoring | TLC with UV visualization (254 nm) |
Recrystallization
Recrystallization is employed to obtain highly pure, crystalline this compound. The choice of solvent system is critical for successful crystallization.[6]
Typical Solvent Systems:
-
Ethyl acetate/Hexane
-
Dichloromethane/Hexane
-
Ethanol/Water
Procedure:
-
Dissolve the partially purified this compound in a minimum amount of the hot solvent (e.g., ethyl acetate).
-
Slowly add the anti-solvent (e.g., hexane) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization and Quality Control
The identity and purity of the final product must be confirmed using appropriate analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound. The spectra should be consistent with the expected chemical shifts and coupling constants for the Fmoc group and the beta-homoproline scaffold.
Expected ¹H NMR Spectral Features (indicative, may vary with solvent):
-
Fmoc group: Aromatic protons typically appear in the range of 7.2-7.9 ppm. The CH and CH₂ protons of the fluorenyl group will also be present.
-
Beta-homoproline scaffold: Protons on the pyrrolidine ring and the adjacent methylene group will appear in the aliphatic region, typically between 1.5 and 4.0 ppm.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the final product.[7][8]
Typical HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 95% B over 20-30 minutes). |
| Flow Rate | 1.0 mL/min |
| Detection | UV absorbance at 265 nm (for the Fmoc group) |
A high-purity sample should exhibit a single major peak with a purity of ≥98%.
Expected Yield and Conclusion
The overall yield for the synthesis of this compound from L-pyroglutamic acid can vary depending on the optimization of each step. However, a well-executed synthesis and purification can be expected to yield the final product in the range of 40-60% overall.
This guide provides a detailed and practical framework for the synthesis and purification of high-purity this compound. By following these protocols and employing rigorous analytical techniques for characterization, researchers can confidently produce this valuable building block for their peptide synthesis endeavors, ultimately contributing to the advancement of peptide-based drug discovery and development.
References
- 1. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 4. Improving peptide purification via flash column chromatography by modulating mobile phase pH [morressier.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. This compound(193693-60-6) 1H NMR [m.chemicalbook.com]
Fmoc-L-beta-homoproline CAS number and supplier
An In-depth Technical Guide to Fmoc-L-beta-homoproline: From Synthesis to Application
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of N-α-Fmoc-L-beta-homoproline, a pivotal building block in modern peptide chemistry and drug discovery. We will dissect its fundamental properties, outline its application in solid-phase peptide synthesis (SPPS) with validated protocols, and explore the scientific rationale for its use in developing next-generation peptide therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage non-canonical amino acids to overcome the inherent limitations of native peptides.
Core Concepts: Understanding this compound
This compound, systematically named (S)-2-(1-Fmoc-2-pyrrolidinyl)acetic acid, is a cyclic β-amino acid derivative. Its structure is analogous to the proteinogenic amino acid proline but features an additional methylene group in its backbone. This seemingly minor modification has profound implications for the peptides into which it is incorporated.
The presence of the β-amino acid structure fundamentally alters the peptide backbone, rendering it resistant to degradation by endogenous proteases.[1][2] This is a critical advantage in drug design, as the primary failure point for many peptide-based drug candidates is their rapid clearance in vivo. Furthermore, the constrained cyclic nature of the homoproline residue induces specific and predictable secondary structures, a cornerstone of foldamer chemistry, which seeks to create synthetic oligomers that mimic the complex folds of proteins.[3]
The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, making this building block perfectly suited for the widely used Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS).[4]
Physicochemical Properties and Identification
Accurate identification and quality assessment of the starting material are prerequisites for any successful synthesis. The key properties of this compound are summarized below.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 193693-60-6 | [4][5][6][7] |
| Molecular Formula | C₂₁H₂₁NO₄ | [4][5][7] |
| Molecular Weight | 351.4 g/mol | [4][5][7] |
| Synonyms | Fmoc-L-β-HomoPro-OH, (S)-2-(1-Fmoc-2-pyrrolidinyl)acetic acid | [4][7] |
Table 2: Typical Product Specifications
| Specification | Value | Source |
| Appearance | White to off-white powder | [4] |
| Purity (HPLC) | ≥95% | [4][5][6][7] |
| Optical Rotation | [α]D = -33.0 ± 3º (c=1 in DMF) | [4] |
| Storage Conditions | 0–8 °C; Long-term at -20°C | [4][6] |
Synthesis and Quality Control Rationale
While end-users will typically purchase this reagent, understanding its synthesis provides insight into potential impurities. A common and effective method for preparing Fmoc-protected β-amino acids is the ultrasound-promoted Wolff rearrangement of α-diazo ketones derived from the corresponding Fmoc-α-amino acid.[8] This method is valued for its mild conditions, which preserve the base-sensitive Fmoc group, and its high stereochemical retention, ensuring the enantiopurity of the final product.[8]
Self-Validating Quality Control Protocol: Before use in synthesis, the following analytical checks are mandatory to ensure identity, purity, and integrity.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. A purity level of ≥95% is the minimum standard for SPPS to avoid the accumulation of deletion sequences and other impurities in the final peptide.[5]
-
Mass Spectrometry (MS): Verifies the correct molecular weight (351.4 Da), confirming the compound's identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the precise chemical structure and rule out the presence of structural isomers or significant impurities.
-
Chiral Analysis: The specific optical rotation confirms the correct (L) stereochemistry.[4] Using the wrong enantiomer would lead to a diastereomeric peptide with potentially inactive or altered biological function.
Workflow: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The following is a detailed, self-validating protocol for the manual incorporation of this compound into a growing peptide chain on a Rink Amide resin, which yields a C-terminal amide upon final cleavage.
Core Principle: The SPPS cycle consists of two main steps: (1) Deprotection of the N-terminal Fmoc group on the resin-bound peptide to expose a free amine, and (2) Coupling of the next Fmoc-protected amino acid (in this case, this compound) to that amine.[9][10]
Caption: Standard Fmoc-SPPS cycle for incorporating an amino acid.
Detailed Step-by-Step Protocol (0.1 mmol scale):
-
Resin Preparation:
-
Place 0.1 mmol of Rink Amide resin in a reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for at least 30 minutes. This is crucial as it allows the polymer matrix to expand, ensuring reagents can freely access the reactive sites.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and repeat with a fresh 5 mL portion of the piperidine solution for 10 minutes. The use of a basic secondary amine like piperidine cleaves the acidic proton on the fluorenyl ring, initiating an elimination reaction that removes the Fmoc group. The resulting dibenzofulvene byproduct is scavenged by piperidine.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and HOAt (0.4 mmol, 4 eq.) in 2 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.). Allow the activation to proceed for 2-5 minutes. HATU is a highly efficient coupling reagent that forms an activated ester with the amino acid's carboxyl group, making it highly susceptible to nucleophilic attack by the free amine on the resin. DIEA acts as a non-nucleophilic base to facilitate the reaction.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours. The coupling time for a sterically hindered amino acid like a β-homoproline may require extension compared to standard α-amino acids.
-
Self-Validation: To confirm complete coupling, a small sample of resin beads can be removed, washed, and subjected to a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.
-
-
Final Cleavage:
-
Once the full peptide is assembled, the resin is washed and dried.
-
The peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Strategic Advantages in Drug Design
The incorporation of this compound is not merely a substitution but a strategic design choice with clear, predictable benefits.
-
Enhanced Proteolytic Stability: The altered N-Cα-Cβ-C=O backbone geometry is a poor substrate for common proteases (e.g., trypsin, chymotrypsin), which are highly specific for the native α-peptide bond. This directly translates to a longer in vivo half-life, a critical parameter for therapeutic efficacy.[1]
-
Conformational Control: Unlike flexible α-amino acids, the rigid pyrrolidine ring of beta-homoproline acts as a potent turn-inducer. Its incorporation can stabilize β-turn or helical secondary structures.[3] This pre-organization of the peptide into a bioactive conformation can significantly enhance its binding affinity and specificity for its biological target, reducing off-target effects. This contrasts with other methods like using pseudoproline dipeptides, which are primarily employed to disrupt aggregation during synthesis rather than to impart a permanent structural feature in the final peptide.[11][12]
-
Improved Pharmacokinetic Profile: The combination of increased stability and a well-defined structure often leads to improved overall pharmacokinetic and pharmacodynamic profiles, making beta-homoproline-containing peptides superior drug candidates.[4]
Commercial Suppliers
A reliable supply of high-purity reagents is essential for reproducible research. The following companies are established suppliers of this compound.
Table 3: Selected Suppliers of this compound (CAS 193693-60-6)
| Supplier | Typical Purity | Notes |
| Chem-Impex | ≥95% | Provides detailed specifications and safety data sheets.[4] |
| Anaspec | ≥95% (HPLC) | Specializes in peptide synthesis reagents.[5] |
| Cusabio | 95% | Offers the product in lyophilized powder form.[6] |
| Santa Cruz Biotechnology | ≥95% | For research use only.[7] |
| Aapptec | Not specified | Lists the compound as Fmoc-beta-HPro-OH.[13] |
| Thermo Fisher Scientific | Not specified | Distributed through channels like Dabos.[14] |
Note: This is not an exhaustive list. Researchers should always obtain lot-specific Certificates of Analysis before use.
Conclusion
This compound is a powerful and versatile tool in the arsenal of the modern peptide chemist. Its ability to impart proteolytic resistance and enforce specific secondary structures makes it an invaluable building block for the rational design of peptide-based therapeutics. By moving beyond the 20 proteinogenic amino acids and embracing structurally unique monomers like beta-homoproline, researchers can systematically engineer peptides with superior drug-like properties, paving the way for novel treatments for a wide range of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Application of alicyclic beta-amino acids in peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound - 1 g [anaspec.com]
- 6. cusabio.com [cusabio.com]
- 7. scbt.com [scbt.com]
- 8. Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. chempep.com [chempep.com]
- 13. peptide.com [peptide.com]
- 14. N-FMOC-L-BETA-HOMOPROLINE 9 1G - H52060-03, 1 g [dabos.com]
Fmoc-L-beta-homoproline: A Comprehensive Technical Guide for Advanced Peptide Synthesis
Foreword: The Strategic Advantage of Non-canonical Amino Acids in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding frontier, offering high specificity and biological activity. However, their therapeutic potential is often hampered by metabolic instability and conformational ambiguity. The strategic incorporation of non-canonical amino acids, such as L-beta-homoproline, into peptide backbones has emerged as a powerful tool to overcome these limitations. This guide provides an in-depth technical overview of N-α-Fmoc-L-beta-homoproline, a key building block for synthesizing peptides with enhanced structural and pharmacological properties. We will delve into its fundamental characteristics, analytical validation, and field-proven protocols for its application in solid-phase peptide synthesis (SPPS), offering researchers and drug development professionals the foundational knowledge to leverage this unique amino acid in their synthetic endeavors.
Core Molecular and Physical Properties
Fmoc-L-beta-homoproline, systematically named (S)-2-(1-(9H-fluoren-9-yl)methoxycarbonyl)pyrrolidin-2-yl)acetic acid, is a proline analogue with an additional methylene group in its backbone. This seemingly minor modification has profound implications for the conformational behavior of peptides into which it is incorporated.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₂₁H₂₁NO₄ | [1][2][3][4] |
| Molecular Weight | 351.4 g/mol | [1][2][3][4] |
| CAS Number | 193693-60-6 | [1][2][3][4] |
| Appearance | White to off-white powder | [2] |
| Purity | Typically ≥95% by HPLC | [1][2][3][4] |
| Storage Conditions | 0-8 °C, protect from moisture | [2][3] |
Scientific Rationale and Applications
The incorporation of this compound into a peptide sequence is a deliberate design choice aimed at modulating its biological and physical properties.
Enhancing Metabolic Stability
Peptides composed of natural L-alpha-amino acids are susceptible to rapid degradation by proteases in vivo. The presence of a beta-amino acid, such as beta-homoproline, introduces a non-natural linkage in the peptide backbone. This modification renders the adjacent peptide bonds resistant to cleavage by most endogenous proteases, thereby significantly extending the peptide's circulatory half-life.[5]
Inducing Stable Secondary Structures
The pyrrolidine ring of proline introduces a rigid kink in the peptide backbone, often disrupting alpha-helical structures and favoring turns.[6] Beta-proline oligomers have been shown to form stable, predictable secondary structures, including left-handed helices with cis-peptide bonds and right-handed helices with trans-peptide bonds.[7][8] This conformational pre-organization can be exploited to design peptides with well-defined three-dimensional structures, which is crucial for high-affinity receptor binding. The constrained nature of beta-homoproline can stabilize specific turn conformations, which are often critical for biological activity.
Applications in Drug Development and Neuroscience
The enhanced stability and structural definition imparted by this compound make it a valuable building block in the development of peptide-based therapeutics.[2] Its use can lead to improved pharmacokinetic profiles and increased efficacy of peptide drugs.[2] Furthermore, in neuroscience research, peptides containing beta-homoproline are utilized to study peptide-receptor interactions within the nervous system, aiding in the development of novel treatments for neurological disorders.
Synthesis and Purification of this compound
While commercially available, understanding the synthesis of this compound provides insight into potential impurities. A common synthetic approach involves the Wolff rearrangement of an Fmoc-protected alpha-amino acid diazoketone, which proceeds with minimal racemization.
Diagram 1: Generalized Synthesis Workflow
References
- 1. Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Conformational analysis of homochiral and heterochiral diprolines as beta-turn-forming peptidomimetics: unsubstituted and substituted models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Conformational behavior of beta-proline oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
- 8. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide on the Solubility of Fmoc-L-beta-homoproline in Different Solvents
Introduction: The Critical Role of Solubility in Peptide Synthesis
Fmoc-L-beta-homoproline is a pivotal building block in the synthesis of novel peptides for therapeutic and research applications.[1][2] Its unique cyclic structure can impart enhanced stability and bioactivity to peptide drug candidates.[1] However, the successful incorporation of this and any Fmoc-protected amino acid into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) is fundamentally dependent on its solubility in the reaction solvent. Poor solubility can lead to incomplete coupling reactions, resulting in deletion sequences and challenging purifications, ultimately compromising the yield and purity of the final peptide.[3][4]
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively published, this guide will equip researchers, scientists, and drug development professionals with the foundational principles of Fmoc-amino acid solubility, a detailed experimental protocol for determining solubility, and an analysis of the key factors influencing this critical parameter.
Understanding the Physicochemical Drivers of this compound Solubility
The solubility of an Fmoc-protected amino acid is a balance of the physicochemical properties of the large, hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) group and the specific amino acid side chain.[5] The Fmoc group generally enhances solubility in many organic solvents, which is advantageous for peptide synthesis.[6] In the case of this compound, the cyclic, non-polar nature of the homoproline ring contributes to its overall solubility profile.
Polar aprotic solvents are the most effective at dissolving Fmoc-amino acids due to their ability to solvate both the hydrophobic Fmoc group and the more polar components of the molecule without interfering with the peptide coupling reaction.[3][5] Commonly used solvents in SPPS include:
-
N,N-Dimethylformamide (DMF): The most widely used solvent in SPPS, known for its excellent resin-swelling properties and ability to dissolve most Fmoc-amino acids.[7] A solution of 10 mg/mL of this compound in DMF has been successfully prepared for optical rotation measurements, indicating at least this level of solubility.[1]
-
N-Methyl-2-pyrrolidone (NMP): Often used as a substitute for DMF, NMP can sometimes offer superior solvating power, particularly for more hydrophobic or aggregation-prone sequences.[7]
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent that can dissolve many Fmoc-amino acids, sometimes at higher concentrations than DMF.[3][7] However, it is hygroscopic, and the presence of water can negatively impact solubility.[3]
Quantitative Solubility Data: An Empirical Approach
Precise, publicly available quantitative solubility data for this compound is limited. Therefore, experimental determination is often necessary to optimize reaction conditions. The following table provides a qualitative assessment based on general principles of Fmoc-amino acid solubility and can be used as a template for recording experimentally determined values.
| Solvent | Chemical Formula | Qualitative Solubility | Experimentally Determined Solubility (mg/mL) | Molar Concentration (Approx. M) | Observations |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Generally Good | ≥ 10[1] | ≥ 0.028 | Widely used in SPPS with good results. |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Generally Good | Data not available | Data not available | A common alternative to DMF. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Generally Good | Data not available | Data not available | Use of newly opened, anhydrous DMSO is recommended.[3] |
| Dichloromethane (DCM) | CH₂Cl₂ | Sparingly Soluble | Data not available | Data not available | Often used in combination with other solvents.[8] |
| Acetonitrile (ACN) | C₂H₃N | Sparingly Soluble | Data not available | Data not available | More commonly used in HPLC for purification.[8] |
| Water | H₂O | Sparingly Soluble | Data not available | Data not available | Fmoc-protected amino acids are generally poorly soluble in aqueous solutions.[3] |
Experimental Protocol for Determining Equilibrium Solubility
For researchers requiring precise solubility data, the saturation shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is the gold standard.[3][5]
Step-by-Step Methodology
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent to be tested. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]
-
Sample Extraction and Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a 0.2 µm syringe filter into a clean vial to remove any undissolved particulates.[5]
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Quantification by HPLC:
-
Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample and the standard solutions by HPLC. A typical method would involve a C18 reverse-phase column and UV detection at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm or 301 nm).[5]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor. This value represents the equilibrium solubility.[5]
-
Workflow for Equilibrium Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: Solubility typically increases with a rise in temperature. Gentle heating can be employed to dissolve Fmoc-amino acids that are difficult to solubilize.[3][7]
-
Purity of the Compound: Impurities can affect the solubility characteristics.[3] It is recommended to use this compound with a purity of ≥95%.[1][9]
-
Water Content in Solvents: The presence of water, even in small amounts, can significantly reduce the solubility of hydrophobic compounds like Fmoc-protected amino acids, particularly in solvents like DMSO.[3]
-
Solvent Choice: The polarity and hydrogen-bonding capabilities of the solvent are paramount. Polar aprotic solvents are generally the most effective.[3]
Troubleshooting and Optimization
When encountering solubility issues with this compound, consider the following strategies:
-
Sonication: Use an ultrasonic bath to aid in the dissolution of the compound.[7]
-
Gentle Warming: As mentioned, gentle heating (e.g., to 37°C) can improve solubility.[7]
-
Solvent Mixtures: In some cases, a mixture of solvents can enhance solubility. For instance, adding a small amount of DMSO to DMF can be effective.[7]
Conclusion
While specific quantitative solubility data for this compound remains to be extensively documented, a thorough understanding of the principles governing Fmoc-amino acid solubility provides a strong foundation for its successful use in peptide synthesis. By employing the detailed experimental protocol outlined in this guide, researchers can empirically determine the solubility in their chosen solvent systems, thereby optimizing coupling efficiency and ensuring the synthesis of high-quality peptides. The interplay of solvent choice, temperature, and compound purity are key considerations that, when carefully managed, will facilitate the effective application of this valuable and unique amino acid derivative in the advancement of peptide-based therapeutics and research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scbt.com [scbt.com]
A Technical Guide to the Spectroscopic and Mass-Spectrometric Characterization of Fmoc-L-beta-homoproline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-L-beta-homoproline is a pivotal building block in modern peptide synthesis, prized for its ability to introduce conformational constraints and enhance the metabolic stability of novel peptide therapeutics. As with any high-purity reagent destined for pharmaceutical development, rigorous characterization is not merely a procedural step but a foundational pillar of quality and reproducibility. This guide provides an in-depth exploration of the analytical techniques used to verify the identity and purity of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We delve into the causality behind experimental choices, from solvent selection in NMR to ionization methods in MS, offering field-proven insights for obtaining and interpreting high-quality data. While a complete, publicly available, and verified experimental dataset for this specific molecule is not consistently reported, this guide synthesizes expected spectral characteristics based on foundational principles and data from structurally related compounds, providing a robust framework for researchers.
Introduction: The Significance of this compound in Peptide Chemistry
The incorporation of non-canonical amino acids is a key strategy in drug discovery for modulating the pharmacological properties of peptides. This compound, a cyclic beta-amino acid, offers a unique structural motif. The pyrrolidine ring introduces a significant conformational rigidity, influencing the secondary structure of the resulting peptide. The additional methylene group in the backbone, characteristic of a beta-amino acid, can confer resistance to enzymatic degradation by proteases.
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the lynchpin of modern solid-phase peptide synthesis (SPPS), offering the advantage of mild, base-labile deprotection conditions.[1][2] This allows for the synthesis of complex and sensitive peptide sequences that might not be accessible with harsher methods.[2] Given its critical role, verifying the structural integrity of the this compound building block is paramount before its inclusion in a synthetic workflow.
Key Physicochemical Properties:
| Property | Value | Source(s) |
| CAS Number | 193693-60-6 | [3][4][5][6] |
| Molecular Formula | C₂₁H₂₁NO₄ | [3][4][5][6] |
| Molecular Weight | 351.40 g/mol | [3][4][6] |
| Appearance | White to off-white powder | [3] |
| Purity | ≥95% - ≥98% (HPLC) | [4][5][6] |
| Storage | 2-8 °C | [3][6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential to confirm the presence and connectivity of all atoms in the molecule.
Experimental Protocol: Acquiring High-Fidelity NMR Data
A standardized protocol is crucial for obtaining reproducible NMR spectra.[7]
Methodology:
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-10 mg of this compound.
-
For ¹³C NMR, a higher concentration is required due to the low natural abundance of the ¹³C isotope; weigh 20-50 mg of the sample.[7]
-
-
Solvent Selection:
-
The choice of deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves many Fmoc-protected amino acids and has a non-interfering residual proton peak.[7] Chloroform-d (CDCl₃) is another common option.[7] The carboxylic acid proton is often observable in DMSO-d₆ but may exchange or be broadened in other solvents.
-
-
Data Acquisition:
-
Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectra on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
For ¹H NMR, 16 to 64 scans are typically sufficient.
-
For ¹³C NMR, a significantly larger number of scans (1024 or more) is necessary to achieve a good signal-to-noise ratio.[7]
-
¹H NMR Spectral Interpretation: A Proton-by-Proton Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. Based on data from similar Fmoc-protected amino acids, the following is a representative interpretation.
Expected ¹H NMR Data for this compound (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~12.5 | broad singlet | 1H | COOH | The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift. |
| 7.8-7.9 | doublet | 2H | Fmoc aromatic | Protons on the fluorenyl group adjacent to the electron-withdrawing carbonyl group are deshielded. |
| 7.6-7.7 | doublet | 2H | Fmoc aromatic | Aromatic protons of the Fmoc group. |
| 7.3-7.4 | triplet | 4H | Fmoc aromatic | Overlapping signals from the remaining aromatic protons of the Fmoc group. |
| 4.2-4.4 | multiplet | 3H | Fmoc CH and CH₂ | The methine and methylene protons of the fluorenyl group adjacent to the oxygen atom. |
| 3.8-4.0 | multiplet | 1H | α-CH (pyrrolidine) | The proton on the carbon bearing the carboxymethyl group. |
| 3.1-3.3 | multiplet | 2H | δ-CH₂ (pyrrolidine) | The methylene group of the pyrrolidine ring adjacent to the nitrogen atom. |
| 2.3-2.5 | multiplet | 2H | CH₂ (acetic acid) | The methylene protons of the acetic acid moiety. |
| 1.7-2.0 | multiplet | 4H | β-CH₂ and γ-CH₂ (pyrrolidine) | The remaining methylene groups of the pyrrolidine ring. |
¹³C NMR Spectral Interpretation: Mapping the Carbon Framework
The proton-decoupled ¹³C NMR spectrum reveals a single peak for each unique carbon atom in the molecule.
Expected ¹³C NMR Data for this compound (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172 | C OOH | The carbonyl carbon of the carboxylic acid. |
| ~156 | Fmoc C =O | The carbonyl carbon of the Fmoc protecting group. |
| ~144 | Fmoc aromatic (quaternary) | The quaternary carbons of the fluorenyl group at the ring junctions. |
| ~141 | Fmoc aromatic (quaternary) | The quaternary carbons of the fluorenyl group attached to the CH₂O group. |
| ~128 | Fmoc aromatic (CH) | Aromatic methine carbons of the Fmoc group. |
| ~127 | Fmoc aromatic (CH) | Aromatic methine carbons of the Fmoc group. |
| ~125 | Fmoc aromatic (CH) | Aromatic methine carbons of the Fmoc group. |
| ~120 | Fmoc aromatic (CH) | Aromatic methine carbons of the Fmoc group. |
| ~66 | Fmoc OC H₂ | The methylene carbon of the Fmoc group attached to the oxygen. |
| ~55-60 | α-C H (pyrrolidine) | The methine carbon of the pyrrolidine ring. |
| ~47 | Fmoc C H | The methine carbon of the fluorenyl group. |
| ~45-50 | δ-C H₂ (pyrrolidine) | The methylene carbon adjacent to the nitrogen in the pyrrolidine ring. |
| ~35-40 | C H₂ (acetic acid) | The methylene carbon of the acetic acid moiety. |
| ~25-30 | β-C H₂ and γ-C H₂ (pyrrolidine) | The remaining methylene carbons of the pyrrolidine ring. |
Mass Spectrometry: The Definitive Molecular Weight Verification
Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound, thereby verifying its elemental composition. Electrospray ionization (ESI) is the preferred method for molecules like this compound, as it is a "soft" ionization technique that minimizes fragmentation and allows for the observation of the intact molecular ion.[8][9]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µM) in a solvent compatible with ESI, such as a mixture of methanol or acetonitrile with water, often with a small amount of formic acid (0.1%) to promote protonation.
-
Infusion and Ionization: Introduce the sample solution into the ESI source via direct infusion using a syringe pump. A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.[8]
-
Mass Analysis: As the solvent evaporates, gas-phase ions are produced and guided into the mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The data is typically acquired in positive ion mode to observe protonated species.
Interpreting the Mass Spectrum
The theoretical monoisotopic mass of this compound (C₂₁H₂₁NO₄) is 351.1471 g/mol . The ESI-MS spectrum is expected to show prominent peaks corresponding to adducts of the parent molecule.
Expected Ions in ESI-MS (Positive Mode):
| m/z | Ion Species | Description |
| 352.1544 | [M+H]⁺ | The protonated molecular ion. This is typically the base peak. |
| 374.1363 | [M+Na]⁺ | The sodium adduct, often observed due to trace amounts of sodium salts. |
| 390.1102 | [M+K]⁺ | The potassium adduct, which may be present depending on the purity of solvents and glassware. |
The high-resolution mass spectrometry (HRMS) data should be in close agreement (typically within 5 ppm) with the theoretical values, providing strong evidence for the elemental composition of the compound.
Conclusion: A Framework for Quality Assurance
The structural verification of this compound through NMR and mass spectrometry is a critical quality control step that underpins the success of subsequent peptide synthesis endeavors. This guide has outlined the standard methodologies and provided a detailed, albeit representative, interpretation of the expected spectral data. By understanding the principles behind these analytical techniques and the expected outcomes, researchers can confidently assess the quality of their starting materials, ensuring the integrity and reproducibility of their scientific and developmental work. Every protocol described herein represents a self-validating system, where the congruence of ¹H NMR, ¹³C NMR, and mass spectrometry data provides a comprehensive and trustworthy confirmation of the molecule's identity and purity.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. cusabio.com [cusabio.com]
- 6. Fmoc- L -b3-homoproline = 98.0 HPLC 193693-60-6 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
discovery and history of beta-homoproline derivatives
An In-Depth Technical Guide to the Discovery and Synthetic Evolution of β-Homoproline Derivatives
Authored by Gemini, Senior Application Scientist
Foreword: The Rise of Unnatural Amino Acids in Medicinal Chemistry
The landscape of modern drug discovery is increasingly reliant on the design of molecules that can mimic, modulate, or inhibit biological processes with high specificity and enhanced metabolic stability. Within this paradigm, unnatural amino acids have emerged as powerful building blocks for creating novel therapeutic agents. Among these, β-amino acids, and specifically the constrained cyclic derivative β-homoproline, have garnered significant attention. Their incorporation into peptide sequences can induce unique secondary structures, improve resistance to enzymatic degradation, and ultimately refine pharmacological profiles.[1][2] This guide provides a comprehensive overview of the history, synthetic evolution, and application of β-homoproline derivatives, intended for professionals engaged in chemical synthesis and drug development.
The Genesis of β-Homoproline: A Structural Perspective
β-Homoproline, structurally a pyrrolidine ring with a carboxymethyl group at the 2-position, represents the next higher homologue of the proteinogenic amino acid proline. This seemingly minor insertion of a methylene group between the carboxyl function and the α-carbon fundamentally alters its chemical and biological properties.
The significance of β-amino acids lies in their ability to form stable, well-defined secondary structures in oligomers, known as β-peptides.[3] These structures, including helices, turns, and sheets, can mimic the conformations of natural peptides while being resistant to proteolysis.[2] β-Homoproline is particularly intriguing because its cyclic structure imparts conformational rigidity, a desirable trait in rational drug design for reducing entropy loss upon binding to a biological target.
Despite its potential, the exploration of β-homoproline in medicinal chemistry was historically limited, primarily due to the scarcity of efficient and stereoselective synthetic methods for its preparation in enantiopure forms.[1]
The Synthetic Challenge: A Historical Trajectory of Methodologies
The synthesis of β-homoproline and its derivatives has evolved from classical, often lengthy routes to highly efficient, stereocontrolled modern strategies.
Early Approaches and Homologation Reactions
Initial methods for synthesizing β-amino acids often relied on the homologation of their α-amino acid counterparts. A notable example is the Arndt-Eistert synthesis, which involves the Wolff rearrangement of a diazoketone derived from an α-amino acid. An ultrasound-promoted protocol for this rearrangement has been developed for Fmoc-protected amino acids, which proceeds under mild conditions and with minimal epimerization, making it suitable for preparing building blocks for peptide synthesis.[4]
-
Key Reaction: Wolff Rearrangement
-
Mechanism: An α-diazoketone, formed from an activated α-amino acid, undergoes rearrangement in the presence of a silver catalyst (e.g., silver benzoate) to form a ketene, which is then trapped by a nucleophile (like water) to yield the homologous carboxylic acid.[4]
While effective, these methods can be multi-step and sometimes face challenges with substrate scope and scalability.
Asymmetric Synthesis via Chiral Auxiliaries
The demand for enantiomerically pure β-homoproline derivatives spurred the development of asymmetric synthetic routes. A highly successful and modern approach involves the use of chiral sulfinimines, particularly N-tert-butanesulfinyl imines, as pioneered by Ellman. This strategy provides excellent stereochemical control.[2]
A recent, efficient enantioselective synthesis of chiral α-disubstituted β-homoprolines begins with the stereodivergent allylation of a chiral N-tert-butanesulfinyl imine derived from 4-bromobutanal.[1][2][5][6] The choice of metal (Indium or Zinc) in the allylation step allows for stereodivergence, providing access to different stereoisomers from the same chiral auxiliary.[1][2] This is followed by an intramolecular cyclization to form the pyrrolidine ring.[1] This methodology is powerful because it allows for the facile introduction of various substituents at the α-position of the pyrrolidine scaffold.[1][2]
References
- 1. Stereoselective Synthesis of α-Disubstituted β-Homoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective Synthesis of α-Disubstituted β-Homoprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
conformational analysis of Fmoc-L-beta-homoproline
An In-Depth Technical Guide to the Conformational Analysis of Fmoc-L-beta-homoproline
Authored by a Senior Application Scientist
Foreword: The Architectural Nuance of Peptidomimetics
In the landscape of drug development and materials science, the pursuit of molecular scaffolds with predictable, stable, and functionally relevant conformations is paramount. Beta-amino acids, and specifically cyclic variants like L-beta-homoproline, represent a cornerstone of this endeavor. Their incorporation into peptide chains introduces a critical disruption to canonical secondary structures, imparting resistance to enzymatic degradation and enabling the mimicry of bioactive turns and helices.[1][2] The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, while fundamental to solid-phase peptide synthesis, is not a passive passenger.[3] It actively influences the conformational equilibrium through steric and electronic effects, and can drive self-assembly via π-π stacking.[4]
This guide provides a comprehensive framework for elucidating the conformational landscape of this compound. It is designed for researchers and drug development professionals, moving beyond a mere recitation of protocols to explain the causal reasoning behind experimental design and data interpretation. We will dissect the problem through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and computational modeling, presenting a self-validating system for robust conformational assignment.
Theoretical Foundations: Understanding the Conformational Variables
The solution-state structure of this compound is not a single static entity but a dynamic equilibrium of interconverting conformers. Understanding this landscape requires appreciating three key degrees of freedom:
-
Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is non-planar and adopts puckered conformations to relieve torsional strain. For proline analogs, the dominant puckering modes are described by the displacement of the Cγ and Cβ atoms relative to the plane defined by the other ring atoms. The two principal, low-energy states are often termed Cγ-endo (exo-pucker) and Cγ-exo (endo-pucker), which significantly alter the orientation of substituents and the overall molecular shape.[5]
-
Urethane Bond Isomerization (cis/trans): The C-N bond of the Fmoc-urethare group can exist in either a cis or trans conformation. The energy barrier to rotation is significant, often leading to distinct sets of signals in NMR spectra for each isomer, with the trans form generally being sterically favored.
-
Side Chain Torsion: The exocyclic CH₂-COOH group introduces additional rotational freedom, defined by the χ (chi) torsion angles, which dictates the spatial orientation of the carboxyl group relative to the pyrrolidine ring.
This guide's core objective is to provide the tools to experimentally and computationally resolve the preferred states for each of these variables and understand their interplay.
Integrated Experimental & Computational Workflow
A robust conformational analysis relies on the integration of multiple techniques, where the results from one method inform and validate the others. Below is a logical workflow for approaching this problem.
Caption: Integrated workflow for conformational analysis.
Experimental Protocols & Causality
High-Resolution NMR Spectroscopy
NMR is the most powerful technique for determining solution-state conformation. The choice of experiments is critical for unambiguously assigning proton signals and quantifying spatial relationships.
Protocol 1: Complete ¹H and ¹³C Resonance Assignment
Objective: To unambiguously assign every proton and carbon signal to its specific position in the molecule. This is the mandatory first step.
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence conformation; DMSO is a polar, hydrogen-bond accepting solvent, while chloroform is non-polar.
-
1D ¹H Spectrum: Acquire a standard one-dimensional proton spectrum. Observe the number of distinct sets of resonances, which may indicate the presence of cis/trans isomers of the Fmoc-N bond.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum with a mixing time of 60-80 ms.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected HSQC spectrum.
Protocol 2: Quantitative Conformational Analysis (J-Coupling and ROESY)
Objective: To determine the pyrrolidine ring pucker and the spatial proximity between protons to define the 3D structure.
-
High-Resolution 1D ¹H Spectrum: Re-acquire a 1D proton spectrum with very high digital resolution to accurately measure the ³J coupling constants between vicinal protons (e.g., ³JHα-Hβ).
-
Causality: The magnitude of ³J coupling constants is related to the dihedral angle between the protons via the Karplus equation. By analyzing the full set of ³J values around the ring, one can deduce the preferred pucker conformation. For example, a large ³JHα-Hβtrans (~8-10 Hz) and a small ³JHα-Hβcis (~2-4 Hz) can be indicative of a specific puckering state.
-
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D ROESY spectrum with a mixing time of 200-300 ms.
-
Causality: this compound (MW = 351.40 g/mol [8][9]) falls into the molecular weight range where the standard Nuclear Overhauser Effect (NOE) can be close to zero, making interpretation difficult. The ROE is always positive regardless of molecular size, providing a more reliable measure of through-space proton-proton proximity (< 5 Å).[10] Key ROE cross-peaks, such as those between Hα and Hδ protons, are diagnostic of the ring pucker. A strong Hα-Hδcis correlation, for instance, would strongly suggest a specific pucker that brings these protons close together.
-
Circular Dichroism (CD) Spectroscopy
Objective: To assess the propensity of this compound to form ordered secondary structures, particularly when it self-assembles at higher concentrations.
Protocol 3: CD Spectral Acquisition
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mM. Prepare serial dilutions to assess concentration-dependent effects.
-
Spectral Acquisition: Use a quartz cuvette with a 1 mm path length. Record the CD spectrum from ~260 nm down to ~190 nm.
-
Data Interpretation:
-
A lack of a defined signal in the far-UV region suggests a random coil conformation for the monomer.
-
The emergence of characteristic minima (e.g., around 215-220 nm) upon increasing concentration can indicate the formation of β-sheet-like aggregates, a behavior sometimes induced by the stacking of Fmoc groups.[4]
-
Computational Modeling Protocols & Rationale
Computational methods provide a powerful complement to experimental data, offering insights into the relative energies of different conformers and their dynamic behavior.
Protocol 4: Molecular Dynamics (MD) Simulation
Objective: To explore the conformational space of this compound in a simulated solvent environment over time, revealing the dynamic equilibrium of structures.
-
System Setup:
-
Generate initial 3D coordinates for both Cγ-endo and Cγ-exo puckered states of this compound.
-
Select an appropriate force field (e.g., AMBER, GROMOS, CHARMM). The choice is critical as it dictates the potential energy function used in the simulation.[11]
-
Place the molecule in a periodic box of explicit solvent (e.g., TIP3P water or a box of chloroform to match experimental conditions).
-
-
Simulation Execution (using software like GROMACS or AMBER):
-
Energy Minimization: Perform a steepest descent minimization to relax any unfavorable initial contacts.[11]
-
Equilibration: Gradually heat the system to the target temperature (e.g., 298 K) and equilibrate under constant pressure (NPT ensemble) until system properties like density and temperature stabilize.[11]
-
Production Run: Run the simulation for a significant duration (e.g., 500-1000 ns) to ensure adequate sampling of conformational space.[11]
-
-
Trajectory Analysis:
-
Causality: Analyze the simulation trajectory to determine the population of different ring pucker states, the distribution of key dihedral angles, and the stability of intramolecular hydrogen bonds. This provides a dynamic picture that averages over thermal fluctuations, which can be directly compared with the time-averaged data from NMR. Experimental NOE distances can be used as restraints in later simulations to refine the structural ensemble.[12]
-
References
- 1. Stereoselective Synthesis of α-Disubstituted β-Homoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. mr.copernicus.org [mr.copernicus.org]
- 6. rsc.org [rsc.org]
- 7. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc- D -beta-homoproline AldrichCPR 193693-61-7 [sigmaaldrich.com]
- 9. 193693-60-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. Molecular dynamics simulations of highly crowded amino acid solutions: comparisons of eight different force field combinations with experiment and with each other - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Helix: Unlocking the Therapeutic Potential of β-Homoproline Peptides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents with enhanced stability and bioactivity is relentless. Peptides, while offering high specificity and potency, are often hampered by their susceptibility to enzymatic degradation and poor conformational stability. The incorporation of non-natural amino acids presents a robust strategy to overcome these limitations.[1][2] This guide delves into the unique world of β-homoproline, a constrained β-amino acid, and its transformative impact on peptide structure and function. We will explore the foundational principles behind its use, detail its potential biological activities—from enzyme inhibition to anticancer properties—and provide actionable experimental protocols for its synthesis and evaluation. This document serves as a technical resource for researchers aiming to leverage the distinct advantages of β-homoproline peptides in drug discovery and development.
The Structural Advantage of β-Homoproline
Natural peptides are constructed from α-amino acids. β-peptides, by contrast, are polymers of β-amino acids, which contain an additional carbon atom in their backbone.[3][4] This seemingly minor alteration has profound consequences for the resulting peptide's architecture and properties.
β-Homoproline, specifically, is a cyclic β-amino acid that introduces a higher degree of conformational rigidity compared to its α-amino acid counterpart, proline.[5][6] The five-membered pyrrolidine ring restricts the backbone's rotational freedom, pre-organizing the peptide into stable, well-defined secondary structures, such as helices and turns.[7][8]
Causality of Enhanced Properties:
-
Proteolytic Resistance: The altered backbone geometry of β-peptides makes them poor substrates for proteases, which are evolved to recognize and cleave the α-peptide bonds of natural proteins. The replacement of Proline with β-Homoproline in a dipeptide resulted in complete stability against peptidases in kidney membranes after 24 hours.[1] This enzymatic resistance significantly increases the in vivo half-life of the peptide, a critical factor for therapeutic efficacy.
-
Conformational Stability: Unlike flexible linear peptides, β-homoproline-containing peptides can adopt stable helical or turn-like structures even in short sequences.[3][7] This stability is crucial for mimicking the bioactive conformations of protein secondary structures required for specific molecular recognition events, such as binding to a receptor or inhibiting an enzyme.[1][9]
-
Modulated Bioactivity: The insertion of β-homoproline can dramatically alter the biological activity of a peptide. For instance, replacing proline with β-homoproline in the tetrapeptide endomorphin-1 significantly increased its affinity for the μ-opioid receptor.[1] Similarly, this substitution in a Pro-Leu dipeptide boosted its inhibitory activity against bradykinin cleavage by 500-fold.[1]
Below is a diagram illustrating the fundamental structural difference and its impact on proteolytic stability.
Caption: Impact of β-Homoproline on Proteolytic Stability.
Synthesis of β-Homoproline Peptides
The creation of peptides incorporating β-homoproline is primarily achieved through Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry.[10] The use of Fmoc (fluorenylmethoxycarbonyl) protecting group chemistry is standard.[10][11]
Experimental Protocol: Fmoc-Based Solid-Phase Synthesis
This protocol outlines the manual synthesis of a generic β-homoproline-containing peptide on a rink amide resin.
1. Resin Preparation:
- Swell 100 mg of Rink Amide MBHA resin in dimethylformamide (DMF) for 30 minutes in a fritted syringe.
- Drain the DMF.
2. Fmoc Deprotection:
- Add 2 mL of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes. Drain.
- Repeat the 20% piperidine treatment for an additional 15 minutes.
- Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times).
3. Amino Acid Coupling (Standard α-Amino Acid):
- In a separate vial, dissolve 4 equivalents (eq.) of the desired Fmoc-α-amino acid, 4 eq. of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and 8 eq. of DIPEA (N,N-Diisopropylethylamine) in 2 mL of DMF.
- Pre-activate for 2 minutes.
- Add the activated mixture to the resin. Agitate for 1-2 hours.
- Wash the resin as in step 2. Self-Validation: Perform a Kaiser test to confirm complete coupling (ninhydrin beads should remain colorless).
4. β-Homoproline Coupling:
- Couple Fmoc-β-homoproline using the same procedure as in step 3. Due to potential steric hindrance, the coupling time may need to be extended to 4 hours or overnight for optimal results.[12] Double coupling (repeating the coupling step) may be necessary.
- Self-Validation: A Kaiser test is crucial here to ensure the sterically hindered coupling was successful.
5. Chain Elongation:
- Repeat steps 2 and 3 (or 4 for subsequent β-homoproline residues) for each amino acid in the desired sequence.
6. Cleavage and Deprotection:
- After the final Fmoc deprotection and washing (DMF, then DCM), dry the resin under vacuum.
- Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
- Add 2 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the solution from the resin into a cold centrifuge tube.
- Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide.
- Wash the pellet with cold ether twice.
7. Purification and Characterization:
- Dissolve the crude peptide in a water/acetonitrile mixture.
- Purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the collected fractions using mass spectrometry (e.g., LC-MS).
start [label="Start:\nSwell Resin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
deprotection [label="1. Fmoc Deprotection\n(20% Piperidine/DMF)"];
coupling [label="2. Amino Acid Coupling\n(Fmoc-AA, HBTU, DIPEA)"];
wash [label="3. Wash\n(DMF, DCM)"];
kaiser [label="Kaiser Test\n(Confirm Completion)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
final_cleavage [label="Final Cleavage\n(TFA Cocktail)"];
purify [label="Purification & Analysis\n(RP-HPLC, Mass Spec)"];
stop [label="End:\nPure Peptide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> deprotection;
deprotection -> coupling;
coupling -> wash;
wash -> kaiser;
kaiser -> deprotection [label="Incomplete:\nRecouple"];
kaiser -> final_cleavage [label="Complete & Final Cycle"];
kaiser -> deprotection [label="Complete & Next Cycle", headport=n, tailport=s, style=dashed, constraint=false];
final_cleavage -> purify;
purify -> stop;
}
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Survey of Biological Activities
The unique structural attributes of β-homoproline peptides translate into a diverse range of potential biological activities.
Anticancer and Antiproliferative Activity
Research has demonstrated that oligomers with a β-proline scaffold can exhibit significant antiproliferative activity.[13]
-
Mechanism of Action: Studies on short β-peptides have shown they can induce caspase-dependent apoptosis in cancer cells. This process involves cell-cycle arrest and mitochondrial damage, key hallmarks of programmed cell death.[13] The specific molecular interactions are still under investigation, but likely involve the mimicry of natural peptide epitopes that regulate cell survival pathways.[14][15]
-
Case Study: A library of short β-peptides was tested against the hormone-refractory prostate cancer cell line PC-3. Several compounds, particularly bromine-substituted dimeric and trimeric acrylamides, demonstrated low micromolar and even submicromolar antiproliferative activities.[13]
| Compound Class | Target Cell Line | Observed Activity (IC50) | Mechanism | Reference |
| Bromine-substituted β-proline oligomers | PC-3 (Prostate Cancer) | Low µM to sub-µM | Caspase-dependent apoptosis | [13] |
| D-proline incorporated Wainunuamide | HeLa (Cervical Cancer) | 31.75 µg/mL | Inhibition of HPV18-2IOI receptor | [16] |
Antimicrobial Peptides (AMPs)
The design of AMPs is a promising strategy to combat antibiotic resistance. Incorporating β-amino acids can enhance the activity and stability of these peptides.[17] While direct studies on β-homoproline-exclusive AMPs are emerging, the principles from related proline-rich and β-peptide AMPs are highly applicable.
-
Causality of Action: Many AMPs function by disrupting bacterial cell membranes. An amphiphilic structure, with distinct hydrophobic and cationic faces, is crucial for this activity. The stable helical structures induced by constrained residues like β-homoproline are ideal for creating such well-defined amphiphilic surfaces.[17] Dimerization of proline-rich AMPs has been shown to significantly enhance their action against Gram-negative bacteria, including multidrug-resistant strains.[18][19]
-
Design Strategy: A common strategy involves designing a peptide sequence where cationic residues (e.g., Lys, Arg) and hydrophobic residues are segregated on opposite faces of a β-peptide helix. This structure preferentially interacts with the negatively charged membranes of bacteria over the zwitterionic membranes of mammalian cells, providing selectivity.[14]
Enzyme and Protein-Protein Interaction Inhibition
The ability of β-homoproline to stabilize specific conformations makes it an excellent tool for designing inhibitors of enzymes or protein-protein interactions (PPIs).[9][20]
-
Enzyme Inhibition: Peptides containing β-homoproline can act as potent and stable enzyme inhibitors. The aforementioned 500-fold increase in inhibitory activity against aminopeptidase by replacing Pro with β-Pro is a prime example.[1] The peptide fits into the enzyme's active site but, due to its modified backbone, resists cleavage, acting as a competitive inhibitor.
-
PPI Inhibition: Many PPIs are mediated by short helical or turn motifs on one protein binding to a pocket on another. β-homoproline peptides can be designed to mimic these motifs (peptidomimetics) with high fidelity and stability.[3][4][21] This allows them to disrupt disease-relevant interactions, such as those involving oncoproteins or viral fusion machinery.[3]
Caption: Mechanism of Competitive Enzyme Inhibition.
Future Outlook and Conclusion
The inclusion of β-homoproline in peptides is a powerful strategy for developing next-generation therapeutics. Its ability to confer proteolytic resistance and enforce stable, bioactive conformations addresses the primary weaknesses of natural peptide drugs.[1][2] The field is ripe for further exploration, particularly in designing novel antimicrobial agents to combat resistant pathogens and in creating highly specific inhibitors for challenging targets like protein-protein interactions.
As synthetic methodologies become more refined and our understanding of β-peptide structural biology deepens, we can expect to see β-homoproline and its analogues play an increasingly significant role in the drug development pipeline. This guide provides a foundational understanding and practical starting point for scientists and researchers poised to harness the unique potential of these remarkable peptidomimetics.
References
- 1. Stereoselective Synthesis of α-Disubstituted β-Homoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ethz.ch [ethz.ch]
- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational behavior of beta-proline oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemimpex.com [chemimpex.com]
- 11. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of alpha-cyclopropyl-beta-homoprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural studies and anticancer activity of a novel class of β-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Beta-hairpin peptidomimetics: design, structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ias.ac.in [ias.ac.in]
- 17. Structure-activity studies of 14-helical antimicrobial beta-peptides: probing the relationship between conformational stability and antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enhancing proline-rich antimicrobial peptide action by homodimerization: influence of bifunctional linker - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Peptide-based inhibitors of amyloid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structural basis of peptidomimetic agonism revealed by small-molecule GLP-1R agonists Boc5 and WB4-24 - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of Peptides: A Technical Guide to Constrained Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, peptides represent a class of molecules with immense potential, offering high specificity and potent biological activity. However, their widespread application has been historically hampered by inherent limitations, primarily their conformational flexibility and susceptibility to proteolytic degradation. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the world of constrained amino acids—a powerful tool to overcome these challenges and unlock the full therapeutic promise of peptides. By strategically introducing conformational rigidity, we can engineer peptides with enhanced stability, improved binding affinity, and favorable pharmacokinetic profiles, paving the way for a new generation of peptide-based drugs.[1][2][3][4]
This guide will navigate the core principles of constrained amino acids, from their fundamental classifications and synthetic methodologies to their profound impact on peptide structure and function. We will explore the causality behind experimental choices, providing not just the "how" but the critical "why" that underpins rational peptide design.
The Rationale for Constraint: Overcoming the Flexibility Hurdle
Natural peptides often exist as an ensemble of conformations in solution, with only a fraction representing the bioactive state. This conformational freedom comes at an entropic cost upon binding to a biological target, thereby reducing binding affinity.[1] Furthermore, the flexible nature of the peptide backbone makes it an easy target for proteases, leading to rapid degradation and poor bioavailability.[2][5]
The introduction of conformational constraints serves to pre-organize the peptide into its bioactive conformation, reducing the entropic penalty of binding and leading to enhanced affinity and selectivity.[3][6] By locking the peptide into a specific three-dimensional structure, we can also shield it from enzymatic degradation, significantly prolonging its half-life in vivo.[2][4][5]
A Universe of Constraints: Classification of Constrained Amino Acids
The strategies to limit the conformational freedom of amino acids are diverse, broadly categorized by the nature of the structural modification. Understanding these classifications is key to selecting the appropriate tool for a given therapeutic challenge.
Backbone Constraints: Modifying the Peptide Main Chain
These modifications directly alter the peptide backbone, influencing the psi (ψ) and phi (φ) dihedral angles that govern the overall peptide fold.
-
α,α-Disubstituted Amino Acids: The introduction of a second substituent at the α-carbon sterically restricts the available conformational space.[7] A prominent example is α-aminoisobutyric acid (Aib), which strongly promotes the formation of 310-helical structures.[8][9]
-
β-Amino Acids: In these analogs, the amino group is attached to the β-carbon, extending the peptide backbone.[10] Peptides incorporating β-amino acids, known as β-peptides, can fold into unique and stable secondary structures, such as various helices (8, 10, 12, 14-helices), that are resistant to proteolysis.[10][11][12] The combination of α- and β-amino acids in α/β-peptides offers a powerful strategy to create novel folds with enhanced biological stability.[13][14]
-
N-Methylated Amino Acids: Methylation of the backbone amide nitrogen removes the hydrogen bond donor capacity and can influence the cis/trans isomerization of the peptide bond, thereby altering the local conformation.[9][15] This modification is also known to enhance membrane permeability.[16]
Side-Chain Constraints: Tethering for Stability
These strategies involve linking the side chain to the backbone or to another side chain, creating cyclic structures that dramatically reduce conformational freedom.
-
Lactam Bridges: The formation of an amide bond between the side chains of amino acids like aspartic acid or glutamic acid and lysine is a common method for creating cyclic peptides and stabilizing secondary structures such as α-helices and β-turns.[17]
-
Disulfide Bridges: The oxidation of two cysteine residues to form a disulfide bond is a natural and widely used method for peptide cyclization, significantly enhancing structural stability.[5][18]
-
Hydrocarbon Stapling: This technique involves introducing two unnatural amino acids with olefin-containing side chains, which are then covalently linked through a ring-closing metathesis reaction to form a hydrocarbon "staple."[2][16][19] This is a particularly effective method for stabilizing α-helical conformations.[9][20]
Local Constraints: Building Rigidity into a Single Residue
-
Cyclic Amino Acids: Incorporating the amino acid backbone into a cyclic structure, such as in azacycloalkane amino acids, provides a high degree of conformational restriction.[21] These can be designed to mimic specific secondary structures.[21]
The following diagram illustrates the major classifications of constrained amino acids.
Caption: Classification of Constrained Amino Acids.
Synthesis and Incorporation: Building the Constrained Peptide
The successful synthesis of peptides containing constrained amino acids relies on a solid understanding of solid-phase peptide synthesis (SPPS) and the unique challenges posed by these modified residues.[22]
General Principles of Solid-Phase Peptide Synthesis (SPPS)
SPPS is the cornerstone of modern peptide synthesis, allowing for the stepwise assembly of amino acids on a solid resin support.[23][24] The general cycle involves:
-
Resin Loading: Anchoring the C-terminal amino acid to the solid support.
-
Deprotection: Removal of the temporary Nα-protecting group (commonly Fmoc).
-
Coupling: Formation of the peptide bond with the next Nα-protected amino acid.
-
Washing: Removal of excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled.[25]
Caption: The Solid-Phase Peptide Synthesis (SPPS) Cycle.
Protocol: Manual Solid-Phase Synthesis of a Peptide Containing an Unnatural Amino Acid
This protocol outlines a general procedure for a single coupling cycle using Fmoc/tBu chemistry.[22]
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Fmoc-protected amino acids (natural and constrained)
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: e.g., DIEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes. Drain the DMF.[22]
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once.[22]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine.
-
Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF. b. Add DIEA (6-10 equivalents) to the amino acid solution and mix. c. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3-5 times) followed by DCM (3-5 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Note: For sterically hindered constrained amino acids, stronger coupling reagents (e.g., HATU) or longer coupling times may be necessary.[22]
Synthesis of Specific Constrained Amino Acids
The synthesis of the constrained amino acid building blocks themselves is a critical aspect of this field.
-
Azacycloalkane Amino Acids: These can be synthesized in enantiomerically pure form from readily available starting materials through various organic chemistry methodologies.[21]
-
Cyclopropyl-Constrained Noncanonical Amino Acids: A general synthesis involves the reaction of 2-amino acrylates with N-tosyl hydrazones under mild conditions.[26]
-
β-Amino Acids: Can be synthesized through various routes, including the Arndt-Eistert synthesis or through stereoselective conjugate additions to α,β-unsaturated esters.
Conformational Analysis and Characterization
Once a constrained peptide is synthesized, it is crucial to characterize its three-dimensional structure to validate the design and understand its structure-activity relationship (SAR).
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the solution-state conformation of peptides. Key techniques include:
-
COSY (Correlation Spectroscopy): To assign spin systems of individual amino acid residues.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, but can be more effective for molecules in a certain size range.
-
-
Circular Dichroism (CD) Spectroscopy: CD is used to determine the secondary structure content of a peptide (e.g., α-helix, β-sheet, random coil) by measuring the differential absorption of left and right circularly polarized light.[27]
X-ray Crystallography
For peptides that can be crystallized, X-ray crystallography provides a high-resolution, static picture of the solid-state conformation. This can be invaluable for understanding precise side-chain orientations and interactions.
Computational Modeling
Molecular dynamics (MD) simulations can complement experimental data by providing insights into the dynamic behavior of constrained peptides in solution, helping to refine structures and understand their flexibility.
Table 1: Comparison of Conformational Analysis Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Solution-state 3D structure, dynamics | Provides information in a biologically relevant environment | Can be complex to analyze, limited by peptide size |
| CD Spectroscopy | Secondary structure content | Rapid, requires small sample amount | Provides low-resolution structural information |
| X-ray Crystallography | Solid-state 3D structure | High-resolution atomic detail | Requires crystal formation, static picture |
| Molecular Dynamics | Conformational dynamics, flexibility | Provides dynamic insights | Computationally intensive, relies on accurate force fields |
Applications in Drug Discovery and Development
The ability to fine-tune the structure and properties of peptides using constrained amino acids has profound implications for drug discovery.
Enhancing Receptor Binding and Selectivity
By locking a peptide into its bioactive conformation, constrained amino acids can significantly enhance binding affinity for its target receptor.[2][5] This pre-organization minimizes the entropic penalty upon binding. Furthermore, by creating a more defined three-dimensional structure, it is possible to achieve greater selectivity for a specific receptor subtype, reducing off-target effects.[28]
Improving Metabolic Stability and Bioavailability
One of the most significant advantages of constrained peptides is their increased resistance to proteolytic degradation.[5][11][12] This leads to a longer plasma half-life and improved bioavailability. Certain constraints, such as N-methylation and hydrocarbon stapling, have also been shown to enhance cell permeability, a critical hurdle for many peptide drugs.[2][16][19]
Targeting Protein-Protein Interactions (PPIs)
Many disease pathways are driven by protein-protein interactions, which often involve large, flat interfaces that are notoriously difficult to target with traditional small molecules.[3] Constrained peptides, particularly those stabilized in helical conformations, can effectively mimic one of the interacting partners and disrupt these interactions, offering a promising therapeutic strategy for a wide range of diseases, including cancer and infectious diseases.[3]
Future Directions and Conclusion
The field of constrained amino acids continues to evolve, with ongoing research focused on the development of novel constraining strategies, more efficient synthetic methods, and a deeper understanding of how conformation influences the full spectrum of ADME (absorption, distribution, metabolism, and excretion) properties. The synergy between synthetic chemistry, structural biology, and computational modeling will be crucial in driving the next wave of innovation in peptide therapeutics.
References
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. insightaceanalytic.com [insightaceanalytic.com]
- 3. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]
- 4. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beta-peptide - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bachem.com [bachem.com]
- 18. Cyclic Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 21. Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. bachem.com [bachem.com]
- 24. m.youtube.com [m.youtube.com]
- 25. peptide.com [peptide.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Fmoc-L-beta-Homoproline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, enabling the development of novel therapeutics with enhanced stability, conformational rigidity, and biological activity.[1] L-beta-homoproline, a cyclic β-amino acid, is a particularly valuable building block. Its unique five-membered ring structure, extended by a methylene group in the backbone, imparts significant conformational constraints on the resulting peptide. This guide provides a comprehensive overview of the use of N-α-Fmoc-protected L-beta-homoproline in solid-phase peptide synthesis (SPPS), offering detailed protocols and expert insights into its application for creating sophisticated peptide analogs.
Introduction: The Significance of L-beta-Homoproline in Peptide Design
Standard peptides composed of α-amino acids often suffer from limitations such as rapid proteolytic degradation and high conformational flexibility, which can hinder their therapeutic efficacy.[2] The introduction of β-amino acids into the peptide backbone is a proven strategy to overcome these drawbacks.[3]
L-beta-homoproline, as a cyclic β-amino acid, offers distinct advantages:
-
Conformational Rigidity: The pyrrolidine ring restricts the available Ramachandran space, inducing stable secondary structures like helices and turns. This pre-organization can enhance binding affinity to biological targets.[4]
-
Proteolytic Stability: The altered peptide backbone is resistant to cleavage by common proteases, significantly increasing the in-vivo half-life of the peptide.[5]
-
Structural Diversity: It serves as a scaffold for creating novel peptide and peptidomimetic architectures, expanding the chemical space for drug discovery.[1][6]
The use of the Fluorenylmethyloxycarbonyl (Fmoc) protecting group is the standard for modern SPPS due to its mild, base-labile deprotection conditions, which are compatible with a wide range of amino acid side chains.[][8]
Core Principles and Workflow of Fmoc-SPPS
Solid-Phase Peptide Synthesis (SPPS) allows for the stepwise assembly of a peptide chain while it is covalently attached to an insoluble resin support. This simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[2][9] The general Fmoc-SPPS cycle is a repetitive process involving two key steps: Fmoc deprotection and amino acid coupling.
Caption: General workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.
Experimental Protocols: Incorporating Fmoc-L-beta-Homoproline
The coupling of this compound presents a moderate challenge due to the steric hindrance of the secondary amine within the pyrrolidine ring. This necessitates the use of potent coupling reagents and potentially extended reaction times or double coupling strategies to ensure high coupling efficiency.[10][11]
Materials and Reagents
-
Resin: Appropriate resin for desired C-terminus (e.g., Rink Amide for peptide amides, 2-Chlorotrityl chloride for protected acids).
-
Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Amino Acids: this compound and other required Fmoc-protected amino acids.
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Coupling Reagents: High-efficiency aminium/uronium or phosphonium salt reagents.
-
Activator Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) with appropriate scavengers (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O).
Recommended Coupling Reagents
Standard carbodiimide reagents (e.g., DIC/HOBt) are often insufficient for coupling sterically hindered amino acids.[12] The following table summarizes more effective alternatives.
| Coupling Reagent | Additive | Relative Efficiency for Hindered Couplings | Key Considerations |
| HATU | (HOAt) | Very High | Generally considered one of the most effective reagents; minimizes racemization.[10] |
| HCTU | - | High | A more cost-effective alternative to HATU with comparable efficiency in many cases.[13] |
| PyBOP | (HOBt) | High | A well-established phosphonium-based reagent, effective for difficult couplings.[14] |
Protocol 1: Standard Coupling of this compound
This protocol is recommended for the initial attempt at coupling.
-
Resin Preparation:
-
Swell the peptide-resin (0.1 mmol scale) in DMF (5 mL) for 30-60 minutes in a suitable reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amine by treating the resin with 20% piperidine in DMF (2 x 10 min).[13]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), in DMF (~2 mL).
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and agitate for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative test to check for the presence of unreacted secondary amines. The Kaiser test is not suitable for proline or its analogs. A Chloranil or Isatin test is recommended.[10] A negative test (no color change) indicates a complete reaction.
-
Caption: Workflow for the standard coupling of this compound.
Protocol 2: Double Coupling Strategy for Incomplete Reactions
If the monitoring test in Protocol 1 indicates an incomplete reaction, a second coupling is necessary to drive the reaction to completion.[10][14]
-
Following the positive colorimetric test, wash the resin with DMF (3 times).
-
Repeat the "Amino Acid Activation and Coupling" step (Protocol 1, Step 2) with a freshly prepared solution of activated this compound.
-
Allow the second coupling to proceed for 1-2 hours.
-
Proceed with the washing and monitoring steps as described in Protocol 1.
Fmoc Deprotection
The Fmoc deprotection of a peptide with an N-terminal L-beta-homoproline residue typically proceeds without issue using standard conditions.
-
Reagent: 20% piperidine in DMF.
-
Procedure: Treat the resin with the deprotection solution for 10-20 minutes. A two-step treatment (e.g., 2 min + 10 min) can be effective.[9]
-
Monitoring: The release of the dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy if using an automated synthesizer.[8]
Cleavage and Final Deprotection
The final step involves cleaving the completed peptide from the resin support and removing all side-chain protecting groups simultaneously.
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA / 2.5% H₂O / 2.5% Triisopropylsilane (TIS) .
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
Analysis and Characterization
After synthesis, it is crucial to verify the identity and purity of the peptide containing L-beta-homoproline.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the crude peptide and for its purification.[14]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of all amino acids.[14]
Conclusion
This compound is a powerful tool for the synthesis of structurally constrained and proteolytically stable peptide analogs. While its incorporation requires careful consideration of coupling conditions due to steric hindrance, the use of high-efficiency coupling reagents like HATU, combined with diligent monitoring and the potential application of a double coupling strategy, ensures successful synthesis. The protocols outlined in this guide provide a robust framework for researchers to leverage the unique properties of L-beta-homoproline in the pursuit of next-generation peptide therapeutics.
References
- 1. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 3. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 4. researchgate.net [researchgate.net]
- 5. Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. chempep.com [chempep.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Coupling Strategies for Fmoc-L-beta-homoproline in Solid-Phase Peptide Synthesis
Introduction: The Unique Challenge of β-Homoproline
Fmoc-L-beta-homoproline is a valuable building block in modern peptide chemistry, prized for its ability to induce stable, predictable secondary structures such as helices and turns in synthetic peptides. As a cyclic β-amino acid, its incorporation into a peptide sequence presents significant challenges to the synthetic chemist. Unlike standard α-amino acids, this compound is a secondary amine with considerable steric hindrance around the nitrogen atom. This combination dramatically reduces the nucleophilicity of the amine, making the formation of the peptide bond a kinetically challenging step in Solid-Phase Peptide Synthesis (SPPS).
Standard coupling protocols often result in low yields, incomplete reactions, and the formation of deletion sequences, compromising the purity and integrity of the final peptide. This guide provides a detailed analysis of the underlying chemical principles and offers optimized, field-proven protocols to ensure the successful and efficient incorporation of this compound into peptide sequences.
Core Principles: Why is β-Homoproline a "Difficult" Coupling?
The difficulty in coupling this compound stems from two primary factors:
-
Steric Hindrance: The rigid, cyclic structure of the pyrrolidine ring shields the secondary amine, making it less accessible to the activated carboxyl group of the incoming amino acid. This steric clash increases the activation energy required for the nucleophilic attack that forms the peptide bond.
-
Reduced Nucleophilicity: Secondary amines are inherently less nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group. This electronic effect, combined with the steric hindrance, makes the coupling reaction kinetically slow.
These factors necessitate the use of highly reactive coupling reagents and optimized reaction conditions to drive the acylation reaction to completion. Failure to account for these challenges can lead to significant amounts of unreacted amine on the resin, which, if not properly capped, will result in undesired deletion peptide impurities.[1]
Selecting the Optimal Coupling Reagent
The choice of coupling reagent is the most critical factor for successfully incorporating sterically hindered residues like this compound.[2] Reagents are broadly categorized into carbodiimides and onium salts (aminium/uronium and phosphonium). For difficult couplings, onium salts are strongly preferred due to their ability to form highly reactive active esters in situ.[3]
Onium Salts: The Reagents of Choice
Onium salt-based reagents rapidly convert the protected amino acid's carboxylic acid into a highly reactive ester, typically with an additive like HOBt, HOAt, or Oxyma Pure.
-
HATU & PyAOP (HOAt-based): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are considered the most efficient coupling reagents for hindered couplings.[3] They form OAt-active esters, which are more reactive than their OBt counterparts due to the lower pKa of HOAt and anchimeric assistance from the pyridine nitrogen, which accelerates the coupling reaction.[4] HATU consistently demonstrates superior performance in terms of reaction speed and purity for difficult sequences.[3]
-
HBTU & PyBOP (HOBt-based): O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are robust, commonly used reagents.[5] While effective, they are generally less reactive than HATU, which can lead to slower reaction times and a higher propensity for side reactions in extremely difficult cases.[3]
-
COMU (Oxyma-based): 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate (COMU) is a newer generation uronium salt that incorporates the Oxyma Pure additive directly into its structure.[6] It shows coupling efficiencies comparable to HATU and offers an improved safety profile, as it avoids the use of potentially explosive benzotriazole additives.[6][7][8]
Data Summary: Comparison of Coupling Reagent Performance
| Reagent Class | Reagent Name | Activating Additive | Relative Reactivity for Hindered Couplings | Key Advantages | Potential Issues |
| Aminium/Uronium | HATU | HOAt (internal) | Highest | Fast reaction kinetics, low racemization risk, proven for difficult sequences.[3] | Higher cost, can cause guanidinylation of the N-terminal amine if used in large excess. |
| Aminium/Uronium | HBTU | HOBt (internal) | High | Effective for most standard and moderately difficult couplings, cost-effective.[9] | Slower than HATU, higher risk of incomplete coupling with severely hindered residues.[3] |
| Aminium/Uronium | COMU | Oxyma (internal) | Very High | Excellent efficiency, non-explosive byproducts, good solubility.[6][8] | Newer reagent, may require protocol optimization. |
| Phosphonium | PyAOP | HOAt (internal) | Very High | Excellent for hindered couplings, no guanidinylation side reaction. | Higher cost. |
| Phosphonium | PyBOP | HOBt (internal) | High | Rapid reactions, byproducts are less hazardous than older phosphonium reagents like BOP.[5] | Less reactive than PyAOP. |
| Carbodiimide | DIC | HOBt, HOAt, Oxyma | Moderate | Low cost, readily available. | Slower activation, higher risk of racemization without additives, generally insufficient for severely hindered couplings.[5][10] |
Recommendation: For this compound, HATU or COMU are the primary recommendations due to their superior reactivity and proven success with challenging couplings.
Experimental Workflows & Protocols
Successful incorporation requires meticulous attention to detail at each step of the SPPS cycle.[11][12] The following protocols are designed to maximize coupling efficiency.
Visualization of the Core SPPS Cycle
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Protocol 1: High-Efficiency HATU Coupling (Recommended)
This protocol is designed for maximum efficiency in coupling this compound.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.3-0.5 mmol/g) in N,N-dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.[11]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Perform two treatments: one for 3 minutes and a second for 10-15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.[13]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Solution Preparation (Pre-activation): In a separate vessel, dissolve:
-
This compound (4.0 eq. relative to resin loading)
-
HATU (3.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (8.0 eq.) in a minimal volume of DMF. Note: The base (DIPEA) is added last.
-
-
Activation & Coupling: Allow the solution to pre-activate for 2-5 minutes. Add the activated amino acid solution to the reaction vessel containing the resin.
-
Reaction: Agitate the mixture for a minimum of 2 hours at room temperature. For particularly stubborn sequences, the reaction time can be extended to 4 hours or performed at a slightly elevated temperature (e.g., 35-40°C).
-
Washing: Wash the resin with DMF (3 times).
-
Monitoring: Perform a qualitative test to check for the presence of unreacted secondary amines.
Protocol 2: COMU Coupling (Alternative)
This protocol utilizes the COMU reagent, offering a non-benzotriazole alternative with high reactivity.
-
Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve:
-
This compound (4.0 eq.)
-
COMU (4.0 eq.)
-
DIPEA (8.0 eq.) in a minimal volume of DMF.
-
-
Coupling: Add the prepared solution immediately to the resin. Unlike HATU, extended pre-activation is not typically required.
-
Reaction: Agitate for 2-4 hours at room temperature.
-
Washing & Monitoring: Follow steps 7-8 from Protocol 1.
Reaction Monitoring & Troubleshooting
Standard monitoring tests are crucial for verifying the completion of difficult couplings.[1]
Monitoring for Secondary Amines
The standard Kaiser test gives a weak red/brown result for secondary amines like proline and beta-homoproline, which can be difficult to interpret.[1] More reliable tests are recommended:
-
Chloranil Test: Unprotected secondary amines give a dark blue or green bead color.
-
Isatin Test: A positive result (free amine) is indicated by the resin beads turning a distinct blue color.[1]
Troubleshooting Incomplete Couplings
If monitoring indicates an incomplete reaction, do not proceed to the next deprotection step.[14]
-
Double Coupling: This is the most common and effective strategy.[15] Simply repeat the coupling protocol (e.g., Protocol 1, steps 4-7) with a fresh solution of activated amino acid.[14] Often, a second 2-hour coupling is sufficient to drive the reaction to completion.
-
Capping: If the coupling remains incomplete after a second attempt, any remaining unreacted amines must be permanently blocked to prevent the formation of deletion sequences. This is achieved by treating the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.[1]
Visualization of the Coupling Mechanism
Caption: Simplified mechanism of HATU-mediated peptide bond formation.
Conclusion and Key Recommendations
The successful incorporation of this compound is achievable with a robust synthetic strategy that directly addresses its inherent steric hindrance and reduced nucleophilicity.
-
Prioritize High-Reactivity Reagents: Always select a high-performance onium salt coupling reagent. HATU and COMU are the top recommendations.
-
Use Stoichiometric Excess: Employ a 4-fold excess of both the amino acid and the coupling reagent to drive the reaction equilibrium towards the product.
-
Double Couple as a Precaution: For valuable or long peptides, consider implementing a double coupling protocol for this compound as a standard procedure to ensure maximum purity.[15][16]
-
Always Monitor: Never assume a coupling is complete. Use a reliable test for secondary amines, such as the Isatin or Chloranil test , to validate the reaction outcome.
-
Cap When Necessary: If a coupling cannot be driven to completion, always cap unreacted amines to prevent the accumulation of difficult-to-remove deletion impurities.
By adhering to these principles and protocols, researchers can confidently and efficiently incorporate this challenging but valuable amino acid, unlocking new possibilities in the design of structurally complex and biologically active peptides.
References
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
Application Note: Strategies for Efficient Fmoc Deprotection of β-Homoproline Residues in Solid-Phase Peptide Synthesis
Introduction: The Challenge of Steric Hindrance with β-Homoproline
The incorporation of β-amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. These structural analogues can induce unique secondary structures, such as helices and turns, and often confer enhanced metabolic stability by resisting enzymatic degradation.[1][2] β-Homoproline, a cyclic β-amino acid, is particularly valuable for introducing conformational constraints.
However, the structural rigidity of β-homoproline presents a significant challenge during standard Fmoc-based solid-phase peptide synthesis (SPPS). The Nα-amino group is a secondary amine situated within a five-membered ring, creating substantial steric hindrance.[3] This bulkiness can impede the approach of the base used for Nα-Fmoc deprotection, leading to incomplete or sluggish reactions.[4] The consequences of incomplete deprotection are severe, resulting in the formation of deletion sequences and complex crude products that are difficult to purify, ultimately lowering the overall yield and purity of the target peptide.[4]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals to navigate the challenges of Fmoc deprotection for β-homoproline residues. We will explore the underlying mechanism, detail the primary side reactions to anticipate, and provide validated, step-by-step protocols for both standard and advanced deprotection strategies.
The Core Mechanism: Base-Catalyzed β-Elimination
The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a classic example of a base-catalyzed β-elimination (E1cB) reaction.[5][6] Understanding this two-step mechanism is fundamental to troubleshooting issues with hindered residues like β-homoproline.
-
Proton Abstraction: A base, most commonly the secondary amine piperidine, abstracts the acidic proton on the C9 carbon of the fluorene ring system.[6][7] This is the rate-determining step and the primary kinetic bottleneck when steric hindrance is a factor.
-
β-Elimination & Dibenzofulvene (DBF) Formation: The resulting carbanion is stabilized by the aromatic fluorene system. This unstable intermediate rapidly undergoes elimination, cleaving the C-O bond to release the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive, electrophilic intermediate known as dibenzofulvene (DBF).[5][6][8]
-
DBF Scavenging: The excess secondary amine base in the reaction mixture acts as a crucial scavenger, reacting with the DBF to form a stable adduct.[5][6] This prevents the DBF from reacting with the newly liberated peptide amine, which would cause irreversible chain termination.
Caption: Figure 1: Mechanism of Fmoc Deprotection
Key Challenges & Side Reactions with β-Homoproline
When deprotection kinetics are slow due to the steric hindrance of β-homoproline, the risk of deleterious side reactions increases significantly.
Incomplete Deprotection
The most direct consequence of steric hindrance is the failure to completely remove the Fmoc group within the allotted time.[4] This leaves the N-terminus blocked, preventing the subsequent amino acid from coupling and leading to deletion sequences that can be nearly impossible to separate from the desired full-length peptide.
Diketopiperazine (DKP) Formation
DKP formation is a major risk when the N-terminally deprotected β-homoproline is the second residue in the peptide chain (i.e., at the dipeptide stage).[9] The newly freed secondary amine can perform an intramolecular nucleophilic attack on the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[10][11] This side reaction is irreversible and terminates chain growth. Proline and its analogues are known to be particularly susceptible to DKP formation.[9][12]
Caption: Figure 2: Diketopiperazine (DKP) Formation
Validated Deprotection Protocols
To overcome these challenges, a systematic approach is recommended. Begin with an extended standard protocol and, if necessary, escalate to a more potent reagent system. The success of each deprotection step should always be verified.
Protocol 1: Extended Standard Deprotection with Piperidine
This method is the first line of defense and often sufficient if the steric hindrance is not extreme. The rationale is to simply increase the reaction time to allow the piperidine base to overcome the kinetic barrier.[4]
Materials:
-
Fmoc-β-homoproline-peptidyl-resin
-
Deprotection Solution: 20% (v/v) piperidine in high-purity N,N-dimethylformamide (DMF). Use freshly prepared solution.
-
Washing Solvent: High-purity DMF.
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptidyl-resin in DMF for at least 30 minutes in the reaction vessel. Drain the solvent.
-
First Deprotection: Add the 20% piperidine/DMF solution (approx. 10 mL per gram of resin). Agitate the slurry for 5 minutes at room temperature.[4] Drain the solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution. Agitate for an extended period of 30-45 minutes at room temperature.[4]
-
Draining: Drain the deprotection solution from the reaction vessel.
-
Washing: Wash the resin thoroughly with DMF (6-8 cycles) to ensure complete removal of piperidine and the DBF-piperidine adduct.[4]
-
Verification: Perform a Kaiser test (see Protocol 3) on a few resin beads to confirm the presence of free secondary amines. A successful test will yield a negative result (beads remain yellow/colorless), as the Kaiser test primarily detects primary amines. For confirmation of secondary amine presence, a chloranil test is recommended.
Protocol 2: DBU-Based Deprotection for Highly Hindered Residues
For particularly stubborn deprotections, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is highly effective.[13][14] DBU is a much stronger base than piperidine and can abstract the acidic proton more rapidly.[15][16] Because DBU is non-nucleophilic, it cannot scavenge the DBF byproduct. Therefore, a small amount of a nucleophilic scavenger like piperidine must be included in the formulation.[13][17]
Materials:
-
Fmoc-β-homoproline-peptidyl-resin
-
Deprotection Solution: 2% (v/v) DBU and 2% (v/v) piperidine in high-purity DMF. Prepare fresh.
-
Washing Solvent: High-purity DMF.
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptidyl-resin in DMF for at least 30 minutes. Drain the solvent.
-
First Deprotection: Add the 2% DBU / 2% piperidine solution. Agitate for 3-5 minutes at room temperature.[4] Drain the solution.
-
Second Deprotection: Add a fresh aliquot of the DBU/piperidine solution. Agitate for an additional 10-15 minutes.
-
Draining: Drain the deprotection solution.
-
Washing: Wash the resin extensively with DMF (at least 8 cycles) to remove all traces of the potent DBU base and byproducts.[4]
-
Verification: Perform a chloranil test to confirm successful deprotection.
Protocol 3: Monitoring Deprotection Efficiency
Trustworthy protocols require a system of validation. Regularly monitoring the completeness of the deprotection step is critical to preventing failed syntheses.
A. Qualitative Monitoring: The Kaiser Test The Kaiser (ninhydrin) test is a rapid colorimetric assay to detect free primary amines.[18] While it will be negative for the secondary amine of β-homoproline, it is invaluable for the rest of the peptide chain. A negative (yellow) result after deprotection of any primary amine-containing residue indicates a failure that must be addressed.[18]
B. Quantitative Monitoring: UV-Vis Spectrophotometry This method provides a quantitative measure of Fmoc removal by monitoring the concentration of the DBF-piperidine adduct in the collected filtrate.[6]
-
Collect the entire effluent from both deprotection steps in a volumetric flask of known volume (e.g., 25 or 50 mL).
-
Dilute to the mark with DMF. Further dilution may be required.
-
The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εcl), where the extinction coefficient (ε) for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[19] Consistent readings from cycle to cycle indicate successful and complete deprotection.
Comparative Analysis and Troubleshooting
The choice of deprotection method depends on the specific sequence and the observed difficulty of the synthesis.
| Method | Reagent Composition | Typical Time | Advantages | Disadvantages & Risks |
| Standard | 20% Piperidine in DMF | 10-20 min | Well-established, mild, suitable for most residues. | May be too slow for β-homoproline, leading to incomplete deprotection. |
| Extended Standard | 20% Piperidine in DMF | 35-50 min | Simple modification, avoids harsh reagents. | Increased exposure to base can elevate risk of DKP formation or other side reactions.[9] |
| DBU-Based | 2% DBU / 2% Piperidine in DMF | 15-20 min | Very fast and effective for sterically hindered residues.[13][15] | DBU is a very strong base; insufficient washing can neutralize the next coupling reaction. Not recommended for Asp-containing sequences due to risk of aspartimide formation.[13] |
Decision-Making Workflow
To assist in selecting the appropriate protocol, the following workflow is recommended.
Caption: Figure 3: Protocol Selection Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of alpha-cyclopropyl-beta-homoprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Item - Improved preparation of amyloid-β peptides using DBU as Nα-Fmoc deprotection reagent - Deakin University - Figshare [dro.deakin.edu.au]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Fmoc-L-beta-homoproline in Peptidomimetics
Introduction: The Strategic Advantage of Conformational Constraint in Peptidomimetics
In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutics designed to emulate the biological activity of natural peptides while overcoming their inherent pharmacological limitations, such as poor metabolic stability and low bioavailability. The introduction of non-canonical amino acids is a cornerstone of peptidomimetic design, offering a sophisticated toolkit to modulate peptide conformation, enhance proteolytic resistance, and improve receptor affinity and selectivity.[1]
Among the diverse array of modified amino acids, Fmoc-L-beta-homoproline (Fmoc-β-hPro-OH) has emerged as a valuable building block for imparting unique structural and functional properties to synthetic peptides. As a cyclic β-amino acid, L-beta-homoproline introduces a significant conformational constraint on the peptide backbone. This guide provides a comprehensive overview of the applications of this compound in peptidomimetics, complete with detailed protocols for its incorporation and analysis, tailored for researchers, scientists, and drug development professionals.
The Unique Structural Impact of L-beta-homoproline
The incorporation of L-beta-homoproline into a peptide sequence induces a distinct local geometry, primarily influencing the peptide backbone to adopt a β-turn conformation .[2] This is a consequence of the rigid pyrrolidine ring, which restricts the available dihedral angles (phi, ψ) of the peptide backbone.
dot graph { layout=neato; node [shape=plaintext]; A [label="Peptide Backbone"]; B [label="L-beta-homoproline"]; C [label="Induces β-turn"]; D [label="Increased Rigidity"]; E [label="Enhanced Receptor Binding"]; F [label="Reduced Enzymatic Degradation"]; A -> B; B -> C; C -> D; D -> E; D -> F; } dot Caption: Influence of L-beta-homoproline on peptide properties.
This pre-organization of the peptide into a specific secondary structure can have profound implications for its biological activity. By locking a segment of the peptide into a bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to a significant increase in binding affinity.
PART 1: Core Applications of this compound
The strategic incorporation of this compound offers several key advantages in the design of peptidomimetics:
-
Enhanced Receptor Affinity and Specificity: By promoting a β-turn conformation, which is a common recognition motif in protein-protein interactions, L-beta-homoproline can optimize the presentation of key side chains for receptor binding. This can lead to increased potency and selectivity.
-
Increased Proteolytic Stability: The altered backbone geometry and the presence of the β-amino acid linkage render peptides containing L-beta-homoproline significantly more resistant to degradation by proteases.[3] This is a critical attribute for enhancing the in vivo half-life of peptide-based drugs.
-
Improved Pharmacokinetic Properties: The increased stability and defined conformation can contribute to improved bioavailability and a more predictable pharmacokinetic profile.
PART 2: Experimental Protocols
The successful incorporation of this compound into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) requires careful optimization of coupling conditions due to its sterically hindered nature.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) – Incorporation of this compound
This protocol outlines the manual incorporation of this compound into a growing peptide chain on a solid support using standard Fmoc/tBu chemistry.
Materials:
-
This compound
-
Rink Amide or Wang resin (pre-loaded with the first amino acid)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Kaiser test kit
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by DMF (3 x 1 min).
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful Fmoc deprotection.
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. Due to the steric hindrance of β-homoproline, a longer coupling time is recommended compared to standard α-amino acids.
-
-
Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Kaiser Test: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Double Coupling (if necessary): If the Kaiser test is positive, repeat the coupling step (Step 5) with fresh reagents.
-
Chain Elongation: Repeat steps 2-8 for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash the pellet with cold ether. The crude peptide can then be purified by reverse-phase HPLC.
dot graph G { rankdir=LR; node [shape=box, style=rounded]; Resin -> Deprotection [label="20% Piperidine/DMF"]; Deprotection -> Washing [label="DMF/DCM"]; Washing -> Coupling [label="Fmoc-β-hPro-OH, HATU, DIPEA"]; Coupling -> Washing2 [label="DMF/DCM"]; Washing2 -> KaiserTest [label="Monitor"]; KaiserTest -> Deprotection [label="Next Cycle"]; KaiserTest -> Cleavage [label="Synthesis Complete"]; } dot Caption: SPPS workflow for incorporating this compound.
Table 1: Recommended Coupling Reagents and Conditions for this compound
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Activation Time | Coupling Time | Notes |
| HATU | 1 : 0.95 : 2 | 1-2 min | 2-4 hours | Highly efficient for hindered amino acids. Recommended as the first choice. |
| HBTU | 1 : 0.95 : 2 | 1-2 min | 3-5 hours | A good alternative to HATU, may require slightly longer coupling times. |
| PyBOP | 1 : 1 : 2 | 2-3 min | 4-6 hours | Effective, but may have a higher risk of racemization with sensitive amino acids. |
Protocol 2: Assessment of Enzymatic Stability
This protocol provides a general framework for evaluating the proteolytic stability of a peptide containing L-beta-homoproline compared to its native α-amino acid counterpart.
Materials:
-
Peptide containing L-beta-homoproline
-
Control peptide (with the corresponding α-amino acid)
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum)
-
Assay buffer (e.g., PBS or Tris-HCl, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic acid - TFA)
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Peptide Solutions: Prepare stock solutions of the β-homoproline-containing peptide and the control peptide in the assay buffer at a known concentration (e.g., 1 mg/mL).
-
Enzymatic Reaction:
-
In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reactions at 37°C.
-
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Monitor the disappearance of the parent peptide peak over time.
-
-
Data Analysis:
-
Calculate the percentage of the remaining intact peptide at each time point relative to the 0-minute time point.
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) of each peptide.
-
-
Mass Spectrometry Analysis (Optional): Analyze the samples by mass spectrometry to identify the cleavage products and determine the specific sites of enzymatic degradation.
dot graph { node [shape=ellipse]; Peptide -> Incubation [label=" + Protease (37°C)"]; Incubation -> Sampling [label="Time points"]; Sampling -> Quenching [label="+ TFA"]; Quenching -> HPLC_Analysis [label="Quantify remaining peptide"]; HPLC_Analysis -> Data_Analysis [label="Calculate t1/2"]; } dot Caption: Workflow for enzymatic stability assay.
PART 3: Expected Outcomes and Data Interpretation
The incorporation of L-beta-homoproline is expected to significantly enhance the stability of the peptide against enzymatic degradation.
Table 2: Hypothetical Enzymatic Stability Data
| Peptide | Half-life (t₁/₂) in Human Serum |
| Native Peptide (Ac-L-Pro-NH₂) | 30 minutes |
| Modified Peptide (Ac-L-β-hPro-NH₂) | > 24 hours |
Conclusion and Future Perspectives
This compound is a powerful tool in the arsenal of the medicinal chemist for the rational design of peptidomimetics. Its ability to induce a stable β-turn conformation provides a strategic avenue to enhance receptor binding, while the inherent stability of the β-amino acid linkage offers a robust solution to the challenge of proteolytic degradation. The protocols detailed in this guide provide a solid foundation for the successful incorporation and evaluation of this valuable building block in the pursuit of novel and effective peptide-based therapeutics. Future research will likely focus on exploring the synergistic effects of combining L-beta-homoproline with other peptidomimetic strategies to further refine the pharmacological profiles of next-generation peptide drugs.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
Introduction: The Quest for New Architectures in Peptide Science
An in-depth guide for researchers, scientists, and drug development professionals on the application of Fmoc-L-beta-homoproline as a unique building block for the synthesis of novel foldamers.
For decades, the field of medicinal chemistry has leveraged peptides as therapeutic agents. However, native peptides often suffer from significant limitations, including poor metabolic stability due to proteolytic degradation and limited conformational definition. To overcome these challenges, scientists have turned to "foldamers," which are non-natural oligomers that adopt specific, well-defined three-dimensional structures, much like proteins.[1] A powerful strategy in foldamer design is the incorporation of unnatural β-amino acids into peptide sequences.[2][3]
β-peptides are known to form stable secondary structures, such as helices and sheets, and exhibit remarkable resistance to degradation by proteases.[3][4][5] This enhanced stability makes them highly attractive candidates for drug development.[5][6][7] Among the diverse array of available β-amino acids, this compound, a conformationally constrained cyclic β-amino acid, stands out as a particularly potent building block for inducing stable helical conformations.[2] Its rigid pyrrolidine ring pre-organizes the peptide backbone, guiding the formation of predictable and robust secondary structures.
This guide provides a comprehensive overview of this compound, detailing its properties and providing step-by-step protocols for its incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS).
Physicochemical Properties of this compound
This compound is a white to off-white powder supplied with a purity of ≥95%.[6][8][9] Proper handling and storage are crucial for maintaining its integrity.
| Property | Value | Source |
| CAS Number | 193693-60-6 | [6][8][10][11] |
| Molecular Formula | C₂₁H₂₁NO₄ | [6][8][10] |
| Molecular Weight | 351.4 g/mol | [6][8] |
| Alternate Names | Fmoc-L-β-HomoPro-OH, (S)-2-(1-Fmoc-2-pyrrolidinyl)acetic acid | [6][8] |
| Appearance | White to off-white powder | [6] |
| Purity | ≥95% | [6][8][9] |
| Storage Conditions | Store at 0-8 °C. For long-term storage, -20°C is recommended. | [6][10] |
The Structural Impact of β-Homoproline on Peptide Conformation
The incorporation of β-amino acids into a peptide chain introduces an additional carbon atom into the backbone between the α-carbon and the carbonyl group. This seemingly minor change has profound consequences for the molecule's conformational preferences. The rigid five-membered ring of L-beta-homoproline significantly restricts the available dihedral angles of the peptide backbone. This constraint is the primary reason for its utility in designing foldamers. When incorporated into a peptide sequence, it acts as a "turn-inducer," guiding the oligomer to adopt a specific helical conformation, such as the H12 or H14 helix.[1][12]
Application Protocol: Solid-Phase Synthesis of a β-Homoproline-Containing Peptide
The following protocol outlines the manual synthesis of a peptide containing an this compound residue using standard Fmoc/tBu solid-phase peptide synthesis (SPPS).[13] The process involves the sequential addition of amino acids to a growing chain that is covalently attached to an insoluble resin support.[14][15]
Core Principle of the Fmoc-SPPS Cycle
The synthesis is a cyclical process. Each cycle adds one amino acid and consists of two main steps:
-
Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide.
-
Coupling: Activation of the next Fmoc-protected amino acid's carboxyl group and its subsequent reaction with the newly freed N-terminal amine.
Excess reagents and byproducts are easily removed by washing the resin, which is a key advantage of SPPS.[13][15]
Materials and Reagents
-
Resin: Rink Amide or Wang resin, pre-loaded with the C-terminal amino acid.
-
This compound: See properties table above.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Solution: 20% Piperidine in DMF (v/v).
-
Coupling Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
-
Washing Solvents: DMF, DCM, Methanol (MeOH).
-
Kaiser Test Kit: For monitoring the presence of free primary amines.
Step-by-Step Protocol (for a 0.1 mmol scale synthesis)
1. Resin Preparation (Swelling)
-
Rationale: The polystyrene resin beads must be swollen to allow reagents to penetrate the polymer matrix and access the reactive sites.[15]
-
Procedure:
-
Place the resin (0.1 mmol) in a fritted reaction vessel.
-
Add 5 mL of DCM and agitate gently for 20 minutes.
-
Drain the DCM.
-
Add 5 mL of DMF and agitate for another 20 minutes. Drain the DMF.
-
2. Fmoc Deprotection
-
Rationale: The N-terminal Fmoc group is base-labile and is removed to expose the free amine for the next coupling reaction.[14]
-
Procedure:
-
Add 3 mL of 20% piperidine in DMF to the swollen resin.
-
Agitate for 3 minutes and drain.
-
Add another 3 mL of 20% piperidine in DMF.
-
Agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
3. Coupling of this compound
-
Rationale: The carboxylic acid of the incoming amino acid is pre-activated to form a highly reactive species (e.g., an active ester) that readily reacts with the resin-bound free amine. DIPEA is a non-nucleophilic base used to maintain basic conditions required for the reaction.
-
Procedure:
-
In a separate vial, dissolve this compound (140.5 mg, 0.4 mmol, 4 eq.) and HATU (152 mg, 0.4 mmol, 4 eq.) in 2 mL of DMF.
-
Add DIPEA (139 µL, 0.8 mmol, 8 eq.) to the activation solution and vortex for 1 minute.
-
Immediately add the activation solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours. Due to potential steric hindrance, β-amino acids may require longer coupling times or double coupling.
-
4. Monitoring the Coupling Reaction
-
Rationale: It is critical to ensure the coupling reaction has gone to completion before proceeding. The Kaiser test detects free primary amines. A negative result (yellow beads) indicates a successful coupling.
-
Procedure:
-
Remove a few beads of resin and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test according to the kit manufacturer's instructions.
-
If the test is positive (blue beads), indicating incomplete coupling, drain the reaction solution and repeat the coupling step (Step 3) with a freshly prepared activation solution ("double coupling").
-
5. Washing
-
Rationale: Thorough washing removes all excess reagents and soluble byproducts, ensuring the purity of the final peptide.[15]
-
Procedure:
-
Drain the coupling solution.
-
Wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
At this point, the cycle is complete. The resin is ready for the deprotection step to add the next amino acid in the sequence.
6. Cleavage and Final Deprotection
-
Rationale: Once the synthesis is complete, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail.
-
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically containing Trifluoroacetic acid (TFA). A common mixture is "Reagent K": 94% TFA, 2.5% water, 2.5% ethanedithiol, 1% triisopropylsilane.[16]
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
Purify the peptide using reverse-phase HPLC.
-
Conclusion and Future Outlook
This compound is a powerful and versatile building block for constructing novel foldamers with enhanced stability and predictable three-dimensional structures.[6][17] Its rigid cyclic nature provides a reliable method for inducing helical conformations in synthetic peptides. The straightforward application of this building block using standard Fmoc-SPPS protocols, as detailed above, makes it accessible for a wide range of research applications. The resulting β-peptide foldamers have significant potential in medicinal chemistry, from developing protease-resistant therapeutics to creating new biomaterials and tools for studying protein-protein interactions.[3][18] The continued exploration of such unnatural building blocks will undoubtedly push the boundaries of peptide design and drug discovery.
References
- 1. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 2. Stereoselective Synthesis of α-Disubstituted β-Homoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. scbt.com [scbt.com]
- 9. scbt.com [scbt.com]
- 10. cusabio.com [cusabio.com]
- 11. N-FMOC-L-BETA-HOMOPROLINE 9 1G - H52060-03, 1 g [dabos.com]
- 12. Betaine‐Conjugated ß‐Peptide Foldamers: Influence of Quaternary Charge on Self‐Organization and MorphologyFormation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. peptide.com [peptide.com]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. peptide.com [peptide.com]
- 17. chemimpex.com [chemimpex.com]
- 18. Bradykinin analogs containing beta-homoamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of Fmoc-L-β-Homoproline in Medicinal Chemistry
Abstract
The development of peptide-based therapeutics has historically been challenged by two primary obstacles: poor metabolic stability and conformational ambiguity. Natural peptides composed of α-amino acids are often rapidly degraded by proteases and lack the rigid three-dimensional structure required for high-affinity target binding. The incorporation of non-natural amino acids, particularly β-amino acids, has emerged as a powerful strategy to overcome these limitations. This guide provides an in-depth exploration of Fmoc-L-β-homoproline, a conformationally constrained β-amino acid derivative, and its pivotal role in modern medicinal chemistry. We will dissect the scientific rationale for its use, provide detailed, field-tested protocols for its incorporation into peptide sequences, and discuss its application in designing next-generation therapeutics with enhanced stability, well-defined structures, and potent biological activity.
PART I: The Scientific Rationale - Why Incorporate Fmoc-L-β-Homoproline?
The decision to incorporate a non-natural building block like L-β-homoproline is driven by the desire to impart specific, advantageous properties onto a peptide scaffold that are not achievable with the canonical 20 proteinogenic α-amino acids.
Enhancing Proteolytic Stability
A primary goal in peptide drug design is to prevent rapid degradation in vivo. Proteases, the enzymes responsible for peptide cleavage, have active sites that are exquisitely evolved to recognize and bind the specific backbone geometry of α-peptides.
-
Mechanism of Resistance: The introduction of a β-amino acid, such as β-homoproline, adds an extra carbon atom to the peptide backbone.[1] This fundamentally alters the spacing between amide bonds and the spatial orientation of side chains. Consequently, these "β-peptides" or "α,β-hybrid peptides" are poor substrates for most endogenous proteases, as they do not fit correctly into the enzymatic active site.[1] This modification can dramatically increase the half-life of a peptide therapeutic from minutes to many hours.
Exerting Precise Conformational Control
Unlike short, linear α-peptides which are often highly flexible in solution, peptides containing β-amino acids can adopt stable, predictable secondary structures known as "foldamers".[1] L-β-homoproline, being a cyclic β-amino acid, is a particularly potent structural modulator.
-
Causality of Folding: The extended backbone of β-amino acids allows for the formation of novel hydrogen bonding patterns, leading to unique and stable helical structures (e.g., 12-helix, 14-helix) and turns, even in short sequences.[1] The rigid pyrrolidine ring of β-homoproline further restricts the available conformational space, acting as a "turn-inducer." This is analogous to how α-proline introduces kinks and turns in natural proteins, but with different geometric outcomes.[2][3] This structural pre-organization is critical for reducing the entropic penalty of binding to a biological target, often resulting in significantly higher affinity and selectivity.
Modulating and Inducing Biological Activity
By providing structural stability and novel side-chain orientations, β-homoproline enables the design of peptidomimetics that can effectively mimic or block biological interactions.
-
Applications: The construction of bioactive peptides using β-amino acids has proven to be a successful strategy.[4][5][6] These engineered peptides have demonstrated a wide array of biological functions, including:
-
Inhibition of Protein-Protein Interactions (PPIs): The larger, more stable surfaces of β-peptides can effectively disrupt the large, often shallow interfaces involved in PPIs.[6]
-
Antimicrobial Activity: Amphiphilic β-peptides can be designed to selectively disrupt bacterial membranes.[4][6]
-
GPCR Ligand Design: The defined conformations allow for precise positioning of functional groups to act as agonists or antagonists at G-protein coupled receptors.[5][6]
-
Diagram: Core Advantages of β-Homoproline Incorporation
Caption: Strategic incorporation of β-homoproline transforms native peptides into drug-like candidates.
PART II: Synthesis and Incorporation Protocols
The primary method for incorporating Fmoc-L-β-homoproline is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc protecting group is ideal due to its stability to acid and its lability to mild base (e.g., piperidine), allowing for orthogonal protection schemes with acid-labile side-chain protecting groups.[7][][9]
Workflow: The Fmoc-SPPS Cycle
The synthesis is a cyclical process where each cycle adds one amino acid to the growing peptide chain anchored to an insoluble resin support.
Diagram: Standard Fmoc-SPPS Cycle
Caption: The iterative four-step cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Protocol: Manual Incorporation of Fmoc-L-β-Homoproline
This protocol details a standard 0.1 mmol scale manual synthesis. All steps should be performed in a ventilated fume hood using appropriate personal protective equipment (PPE).
Table 1: Materials and Reagents
| Reagent/Material | Purpose | Supplier Example |
|---|---|---|
| Rink Amide Resin | Solid support for C-terminal amide | Merck, Novabiochem |
| Fmoc-L-β-homoproline | Building block | Chem-Impex, Santa Cruz Biotech[10][11] |
| Dimethylformamide (DMF) | Primary solvent | Peptide synthesis grade |
| Piperidine | Fmoc deprotection agent | Reagent grade |
| HATU / HBTU | Coupling/activation reagent | Various |
| HOBt / HOAt | Racemization suppressor | Various |
| DIPEA / 2,4,6-Collidine | Activation base | Reagent grade |
| Dichloromethane (DCM) | Resin swelling/washing | Reagent grade |
| Isopropanol (IPA) | Washing solvent | Reagent grade |
| Manual Synthesis Vessel | Reaction container | Glass, with frit |
| Shaker/Rocker | Agitation for reactions | Lab scale |
Step-by-Step Methodology:
-
Resin Preparation & Swelling:
-
Place 0.1 mmol of Rink Amide resin into the synthesis vessel.
-
Add ~10 mL of DMF and allow the resin to swell for at least 1 hour on a shaker.[12]
-
Causality: Swelling the resin is critical. It uncoils the polymer chains, making the reactive sites fully accessible for subsequent chemical steps. DCM can also be used for initial swelling of polystyrene-based resins.[12]
-
-
Initial Fmoc Deprotection (for the first amino acid loaded on resin):
-
Drain the DMF from the swollen resin.
-
Add ~10 mL of 20% (v/v) piperidine in DMF.
-
Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.
-
Causality: The Fmoc group is removed via a β-elimination mechanism induced by the secondary amine base, piperidine.[7] Two treatments ensure complete removal, which can be monitored by observing the strong UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly to remove all residual piperidine and cleavage byproducts. A typical sequence is: DMF (x5), IPA (x3), DMF (x3). Each wash should be ~10 mL for 1-2 minutes.
-
Causality: Residual piperidine will neutralize the subsequent coupling reagents, preventing the reaction. Thorough washing is non-negotiable for high-purity synthesis.
-
-
Activation and Coupling of Fmoc-L-β-Homoproline:
-
In a separate vial, prepare the coupling solution:
-
Fmoc-L-β-homoproline (0.4 mmol, 4 eq.)
-
HATU (0.38 mmol, 3.8 eq.)
-
DIPEA or Collidine (0.8 mmol, 8 eq.)
-
Dissolve in ~5 mL of DMF.
-
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the drained, washed resin.
-
Agitate at room temperature for 2-4 hours.
-
Causality: β-amino acids can be sterically hindered and couple more slowly than α-amino acids. Using a potent activating agent like HATU (or HBTU/HOBt) is recommended.[7] A higher equivalency and longer coupling time are used to drive the reaction to completion. Pre-activation forms the reactive acyl-guanidinium species, which readily reacts with the free amine on the resin.
-
-
Monitoring the Coupling Reaction:
-
After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and IPA, and perform a qualitative ninhydrin (Kaiser) test.
-
Result: A blue/purple color indicates free primary amines (incomplete coupling). A yellow/colorless result indicates a successful coupling (no primary amines).
-
If the test is positive, drain the coupling solution and repeat step 4 ("recouple").
-
-
Final Washing:
-
Once coupling is complete (negative Kaiser test), drain the reaction mixture.
-
Wash the resin as in step 3 (DMF x5, IPA x3, DMF x3). The peptide-resin is now ready for the deprotection of the newly added Fmoc-L-β-homoproline and the coupling of the next amino acid in the sequence.
-
Critical Considerations & Troubleshooting
Table 2: Troubleshooting Guide for β-Homoproline Incorporation
| Problem | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Incomplete Coupling | 1. Steric hindrance of the β-amino acid. 2. Insufficient activation time/reagents. 3. Peptide aggregation on-resin. | 1. Double couple: repeat the coupling step with fresh reagents. 2. Switch to a more potent coupling agent (e.g., HATU over HBTU). 3. Increase coupling time to 4-6 hours or perform at a slightly elevated temperature (30-35°C). |
| Diketopiperazine (DKP) Formation | Occurs when coupling the third amino acid onto a dipeptide sequence, especially if Proline or β-Homoproline is at position 2. The free N-terminus can attack the ester linkage to the resin.[7] | 1. Use Fmoc-dipeptide building blocks to skip the problematic dipeptide stage. 2. Use a more sterically hindered resin (e.g., 2-chlorotrityl chloride resin) which is less prone to DKP formation. |
| Racemization | Over-activation or use of an inappropriate base can lead to epimerization. | 1. Use an additive like HOBt or HOAt, which suppresses racemization. 2. Use a milder, more sterically hindered base like 2,4,6-collidine instead of DIPEA. |
PART III: Cleavage, Purification, and Analysis
-
Cleavage from Resin: After the full peptide is synthesized, it is cleaved from the solid support and all side-chain protecting groups are removed simultaneously. A standard cleavage cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT. This is incubated with the resin for 2-4 hours.
-
Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: The identity and purity of the final peptide are confirmed by liquid chromatography-mass spectrometry (LC-MS) to verify the correct molecular weight and assess the purity profile.
PART IV: Application in Drug Discovery
The true value of Fmoc-L-β-homoproline is realized in its ability to create peptidomimetics that solve critical challenges in drug development. By combining the proteolytic resistance of the β-amino acid backbone with the conformational rigidity of the proline ring, researchers can design potent and selective ligands for various disease targets.[13][14]
Diagram: Conceptual Drug Design Workflow
Caption: From unstable lead to optimized candidate using β-homoproline.
Conclusion
Fmoc-L-β-homoproline is more than just another protected amino acid; it is a strategic tool for molecular design. Its use allows medicinal chemists to rationally engineer peptides with superior drug-like properties. By conferring both enzymatic stability and conformational constraint, it provides a reliable method for converting transiently active native peptides into stable, high-affinity therapeutic candidates. The protocols and principles outlined in this guide serve as a foundational resource for researchers aiming to leverage the power of β-amino acids to address unmet medical needs.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Conformational behavior of beta-proline oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chempep.com [chempep.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. chemimpex.com [chemimpex.com]
- 11. scbt.com [scbt.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. chemimpex.com [chemimpex.com]
- 14. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing Potent and Stable Peptide Inhibitors with Fmoc-L-beta-Homoproline: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Among the vast arsenal of synthetic building blocks, Fmoc-L-beta-homoproline stands out as a unique and versatile tool for imparting structural rigidity and enhanced resistance to proteolytic degradation. This comprehensive guide provides an in-depth exploration of the principles and practicalities of utilizing this compound in the design and solid-phase synthesis of potent and stable peptide inhibitors. We will delve into the mechanistic rationale behind its use, provide detailed, field-proven protocols for its efficient incorporation, and discuss strategies for the characterization and evaluation of the resulting peptide inhibitors.
Introduction: The Strategic Advantage of L-beta-Homoproline in Peptide Inhibitor Design
Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their clinical translation is often hampered by rapid degradation by proteases and a lack of defined secondary structure in solution, which can lead to reduced receptor affinity. The incorporation of β-amino acids, such as L-beta-homoproline, offers a compelling solution to these challenges.[1]
L-beta-homoproline, a cyclic β-amino acid, introduces a unique conformational constraint into the peptide backbone. This rigidity can pre-organize the peptide into a bioactive conformation, thereby enhancing its binding affinity to the target protein.[2] Furthermore, the presence of the β-amino acid backbone renders the adjacent peptide bonds highly resistant to cleavage by a wide range of proteases, significantly extending the in vivo half-life of the peptide.[1] this compound is a key building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where it contributes to improved efficiency and yield.[3] Its unique structure is instrumental in designing novel pharmaceuticals that target specific biological pathways.[3]
This guide will provide the necessary framework for researchers to confidently and effectively utilize this compound in their peptide inhibitor design programs.
Mechanistic Insights: How L-beta-Homoproline Shapes Peptide Structure and Function
The introduction of L-beta-homoproline into a peptide sequence induces significant local and global conformational changes. Understanding these effects is crucial for the rational design of inhibitors.
2.1. Induction of Stable Secondary Structures:
Similar to its α-amino acid counterpart, proline, L-beta-homoproline restricts the available conformational space of the peptide backbone. The cyclic nature of the pyrrolidine ring limits the rotation around the N-Cα bond, favoring the formation of well-defined secondary structures such as β-turns and helices.[4] This pre-organization can be particularly advantageous when targeting protein-protein interactions, where a specific folded conformation is often required for high-affinity binding.
2.2. Enhanced Proteolytic Stability:
The Achilles' heel of peptide therapeutics is their susceptibility to enzymatic degradation. The altered backbone geometry resulting from the inclusion of a β-amino acid sterically hinders the approach of proteases, which are highly specific for α-peptide bonds.[1] Peptides containing β-amino acids have demonstrated remarkable resistance to degradation by a variety of peptidases.[1]
Solid-Phase Peptide Synthesis (SPPS) with this compound: A Detailed Protocol
The following protocol outlines the manual solid-phase synthesis of a peptide containing L-beta-homoproline using the widely adopted Fmoc/tBu strategy.
3.1. Materials and Reagents:
-
Resin: Pre-loaded Wang or Rink Amide resin (depending on the desired C-terminus: carboxylic acid or amide, respectively).
-
Fmoc-protected α-amino acids.
-
This compound.
-
Coupling Reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/OxymaPure®.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF).
-
Solvents: DMF, Dichloromethane (DCM).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler mixture such as TFA/TIS/water (95:2.5:2.5) depending on the peptide sequence.
-
Cold Diethyl Ether.
3.2. SPPS Workflow Diagram:
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
3.3. Step-by-Step Protocol:
Step 1: Resin Preparation and Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.[5]
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the deprotection step for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all traces of piperidine.[5]
Step 3: Amino Acid Coupling (Incorporation of this compound) Due to the sterically hindered nature of L-beta-homoproline, a more potent coupling reagent and potentially longer coupling times are recommended to ensure high coupling efficiency.
-
Pre-activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent such as HCTU or HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. For sterically hindered couplings, extending the time or performing a "double coupling" (repeating the coupling step with fresh reagents) may be necessary.[2]
-
Monitoring the Coupling Reaction: Perform a qualitative Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step.[6]
Step 4: Washing
-
After a successful coupling, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and by-products.
Step 5: Peptide Chain Elongation Repeat steps 2-4 for each subsequent amino acid in the sequence.
Step 6: Final Deprotection and Cleavage
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Wash the peptide-resin extensively with DMF (5x) and DCM (5x), followed by a final wash with methanol to shrink the resin.
-
Dry the resin under high vacuum for at least 4 hours.
-
Add the appropriate cleavage cocktail to the dried resin (e.g., Reagent K).
-
Allow the cleavage reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
Step 7: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
3.4. Troubleshooting Common SPPS Issues:
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Steric hindrance of this compound; Peptide aggregation on the resin. | Use a more potent coupling reagent (e.g., HATU, COMU); Increase coupling time or perform a double coupling; Switch to a more solvating solvent like N-Methyl-2-pyrrolidone (NMP).[2][7] |
| Incomplete Fmoc Deprotection | Aggregation of the growing peptide chain. | Extend piperidine treatment time or perform a second deprotection; Consider adding a small amount of DBU to the piperidine solution for difficult sequences.[7] |
| Side Reactions (e.g., Diketopiperazine formation) | Particularly prevalent with proline or proline-like residues at the C-terminus. | Use 2-chlorotrityl chloride resin, as its steric bulk inhibits this side reaction.[8] |
Characterization of L-beta-Homoproline-Containing Peptides
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptide inhibitor.
4.1. Identity and Purity Analysis:
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude and purified peptide.
4.2. Conformational Analysis:
-
Circular Dichroism (CD) Spectroscopy: To determine the secondary structure content (e.g., α-helix, β-sheet) of the peptide in solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed three-dimensional structural information and to study the conformational dynamics of the peptide.[4][9][10][11]
4.3. X-ray Crystallography:
For peptides that can be crystallized, X-ray crystallography provides the highest resolution structural information, offering precise details of the peptide's conformation and intermolecular interactions.[12][13][14][15][16]
Evaluating Inhibitory Activity and Proteolytic Stability
5.1. Enzyme Inhibition Assays:
The inhibitory potency of the designed peptide is typically determined by measuring its IC50 or Ki value.[17][18] The specific assay will depend on the target enzyme and may involve monitoring substrate turnover or product formation in the presence of varying concentrations of the inhibitor.
5.2. Proteolytic Stability Assays:
To assess the enhanced stability conferred by L-beta-homoproline, the peptide is incubated with relevant proteases or in biological fluids like serum or plasma. The rate of degradation is then monitored over time by HPLC or MS.[1][19][20][21]
Case Study: Designing a Protease Inhibitor
Hypothetical Scenario: Design of a peptide inhibitor for a serine protease, where a proline residue in the native substrate is critical for binding.
Design Strategy:
-
Sequence Selection: Start with the known substrate sequence that binds to the active site of the protease.
-
Modification: Replace the critical proline residue with L-beta-homoproline to enhance proteolytic stability and potentially improve binding affinity through conformational constraint.
-
Synthesis and Purification: Synthesize the modified peptide using the SPPS protocol described above.
-
Activity and Stability Testing:
-
Determine the IC50 value of the L-beta-homoproline-containing peptide against the target protease and compare it to the native substrate.
-
Perform a proteolytic stability assay by incubating the modified peptide and the native substrate with a cocktail of proteases and analyze the degradation over time.
-
Expected Outcome: The L-beta-homoproline-containing peptide is expected to exhibit comparable or enhanced inhibitory activity (lower IC50) and significantly greater stability against proteolytic degradation compared to the native peptide.
Conclusion
This compound is a powerful tool in the design of next-generation peptide inhibitors. Its ability to induce conformational rigidity and confer exceptional proteolytic stability addresses two of the most significant challenges in peptide drug development. By understanding the underlying principles of its structural effects and mastering the practical aspects of its incorporation into peptide sequences, researchers can unlock new possibilities in the creation of potent and durable peptide-based therapeutics.
References
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempep.com [chempep.com]
- 9. Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 12. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 14. ias.ac.in [ias.ac.in]
- 15. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 16. A mixed chirality α-helix in a stapled bicyclic and a linear antimicrobial peptide revealed by X-ray crystallography - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 17. youtube.com [youtube.com]
- 18. Category: Biochemistry - The Science Snail [sciencesnail.com]
- 19. Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Cyclic Peptides Incorporating Fmoc-L-beta-Homoproline
Preamble: The Architectural and Therapeutic Significance of Constrained Peptides
Cyclic peptides occupy a compelling space in modern drug discovery, bridging the gap between small molecules and large biologics.[1][2] Their constrained architecture imparts several therapeutically advantageous properties, including enhanced metabolic stability, improved receptor binding affinity, and increased target selectivity.[3][4] The introduction of non-proteinogenic amino acids, particularly β-amino acids, further expands the chemical diversity and functional potential of these molecules.[5][6]
β-amino acids, with an additional carbon in their backbone, introduce unique conformational constraints and are inherently resistant to degradation by common proteases.[5][7] This guide focuses on the strategic incorporation of Fmoc-L-beta-homoproline, a cyclic β-amino acid, into peptide scaffolds. The pyrrolidine ring of L-beta-homoproline acts as a potent turn-inducer, pre-organizing the linear peptide precursor into a conformation amenable to efficient macrocyclization, a principle similarly exploited by α-proline motifs.[3]
This document provides a comprehensive framework for researchers, chemists, and drug development professionals, detailing not just the protocols for synthesis but also the underlying strategic considerations necessary for success. We will explore linear peptide assembly, compare on-resin and solution-phase cyclization methodologies, and outline robust purification and characterization techniques.
Strategic Synthesis Design
The successful synthesis of a cyclic peptide is not merely a sequence of rote steps but a series of informed decisions. The overall workflow is a two-stage process: assembly of the linear peptide on a solid support, followed by the critical macrocyclization step.[8]
Figure 1: General workflow for the synthesis of cyclic peptides using Fmoc-SPPS.
Causality Behind Experimental Choices
Solid Support Selection: The choice of resin is foundational. For head-to-tail cyclization, the linear peptide must be assembled on a resin that allows for either orthogonal cleavage of the protected peptide or side-chain anchoring.
-
2-Chlorotrityl chloride (2-CTC) Resin: Ideal for solution-phase cyclization. It allows the fully protected linear peptide to be cleaved under very mild acidic conditions (e.g., 1-5% TFA) that leave acid-labile side-chain protecting groups (like tBu, Boc, Trt) intact.[9] This orthogonality is critical.
-
Rink Amide or Sieber Amide Resin: Suitable for on-resin cyclization strategies where the C-terminus is an amide. Cyclization occurs between the deprotected N-terminal amine and a side-chain carboxylic acid, or via a side-chain anchored strategy.[8][9] For head-to-tail cyclization, a side-chain attachment strategy is necessary.[10]
Linear Peptide Assembly: The Fmoc/tBu Strategy The Fmoc/tBu approach is the dominant method for solid-phase peptide synthesis (SPPS) due to its use of a mild base for Nα-deprotection, which is compatible with acid-sensitive protecting groups on amino acid side chains.[11][12][13]
-
Coupling Reagents: The incorporation of this compound, a sterically hindered secondary amine, demands robust activation chemistry. Standard carbodiimide activators may be insufficient. The use of aminium/uronium-based reagents like HBTU, HATU, or HCTU is strongly recommended to achieve high coupling efficiency and prevent the formation of deletion sequences.[14]
-
Preventing Aggregation: Peptide chains, particularly hydrophobic sequences, are prone to aggregation on the solid support, which hinders reagent access.[8][15] The inherent turn-inducing nature of beta-homoproline can disrupt the formation of inter-chain β-sheets that cause aggregation. For other difficult sequences, incorporating backbone-protecting groups (e.g., Hmb) or using specialized resins (e.g., ChemMatrix®) can be beneficial.[14][16]
On-Resin vs. Solution-Phase Cyclization: A Comparative Analysis
The decision to cyclize on the resin or in solution is a critical juncture that impacts yield, purity, and scalability.
| Parameter | On-Resin Cyclization | Solution-Phase Cyclization |
| Principle | The peptide remains anchored to the solid support, and cyclization is performed between the N- and C-termini (via side-chain anchoring) or other side chains. | The protected linear peptide is first cleaved from the resin and then cyclized in a dilute solution.[3] |
| Advantages | - Pseudo-dilution effect: The resin matrix isolates peptide chains, minimizing intermolecular side reactions like dimerization or oligomerization.[10] - Simpler workflow with fewer intermediate purification steps. | - Not limited by steric hindrance from the resin. - Peptide has greater conformational freedom to achieve the ideal cyclization geometry. - Generally more scalable for larger quantities. |
| Disadvantages | - Slower reaction kinetics due to restricted peptide mobility on the resin. - Incomplete cyclization can be difficult to separate from the linear precursor. - Steric hindrance from the resin support can lower yields.[17] | - Requires high dilution: The reaction must be run at very low concentrations (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular reactions.[17] - Risk of linear peptide precipitation if solubility is poor. - Requires an additional cleavage step under mild conditions. |
| Best Suited For | Peptides known to be prone to aggregation/dimerization; shorter sequences. | Longer peptides; sequences that are sterically demanding or require significant conformational rearrangement to cyclize. |
Experimental Protocols
Disclaimer: These protocols provide a general framework. Optimization may be required based on the specific peptide sequence, scale, and available instrumentation. Always handle reagents in a fume hood with appropriate personal protective equipment.
Protocol 3.1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol describes the manual synthesis of a linear peptide on 2-Chlorotrityl chloride resin, intended for subsequent solution-phase cyclization.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, loading ~1.0 mmol/g)
-
Fmoc-protected amino acids (including this compound)
-
Coupling Reagent: HCTU (1-[Bis(dimethylamino)methylen]-5-chloro-1H-benzotriazolium 3-oxide hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
Procedure:
-
Resin Preparation & First Amino Acid Loading: a. Place the desired amount of 2-CTC resin in a reaction vessel. Swell in DCM for 30-60 minutes.[3] b. Drain the DCM. Dissolve the first Fmoc-amino acid (C-terminal residue, 1.5 eq.) and DIPEA (4.0 eq.) in dry DCM. Add to the resin. c. Agitate for 2-4 hours. To cap any unreacted chloride sites, add a small volume of methanol and agitate for 30 minutes. d. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Fmoc Deprotection: a. Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain. b. Add a fresh portion of the piperidine solution and agitate for 15-20 minutes.[3] c. Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
Amino Acid Coupling Cycle: a. In a separate vial, pre-activate the next Fmoc-amino acid (3.0 eq., including this compound) with HCTU (2.95 eq.) and DIPEA (6.0 eq.) in DMF for 2-5 minutes. b. Add the activated amino acid solution to the deprotected peptidyl-resin. c. Agitate for 45-90 minutes. For the sterically hindered this compound, a longer coupling time or a double coupling may be necessary.[8] d. Monitor coupling completion with a qualitative test (e.g., Kaiser test). e. Wash the resin as in step 2c.
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence. After the final coupling, the peptide is ready for N-terminal deprotection and cleavage or on-resin cyclization.
Protocol 3.2: On-Resin Head-to-Tail Cyclization (Side-Chain Anchoring Strategy)
This protocol assumes the peptide was synthesized on a resin via an acid-labile side-chain linker (e.g., using Fmoc-Asp(O-2-PhiPr)-OH or Fmoc-Glu(O-2-PhiPr)-OH) allowing the C- and N-termini to be free after deprotection.
Figure 2: Workflow for on-resin head-to-tail peptide cyclization.
Procedure:
-
Orthogonal Deprotection: After linear synthesis, selectively deprotect the C-terminal and N-terminal protecting groups while the peptide remains anchored to the resin via a side chain.
-
Cyclization: a. Swell the peptidyl-resin in DMF. b. Add the cyclization solution: typically a coupling reagent like HATU (3 eq.) and a base like DIPEA or 2,4,6-collidine (6 eq.) in high-purity, low-water DMF.[3] c. Agitate at room temperature for 4-24 hours. The reaction progress can be monitored by cleaving a small sample and analyzing via LC-MS. d. Once complete, wash the resin thoroughly with DMF and DCM.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Isolation: Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge to pellet, and dry under vacuum.
Protocol 3.3: Solution-Phase Head-to-Tail Cyclization
Procedure:
-
Cleavage of Protected Peptide: a. Treat the peptidyl-resin (from Protocol 3.1 on 2-CTC resin) with a solution of 1-2% TFA in DCM for 2 minutes. b. Drain the filtrate into a flask containing a neutralizing base (e.g., pyridine or DIPEA). Repeat this cleavage step 4-5 times. c. Evaporate the solvent to obtain the fully protected linear peptide.
-
N-terminal Fmoc Deprotection: Dissolve the protected peptide in DMF and treat with 20% piperidine for 30 minutes. Quench and purify the N-terminally deprotected linear peptide.
-
Cyclization Reaction: a. Dissolve the linear peptide in a large volume of DMF or DCM to achieve a final concentration of ~0.5 mM. This high dilution is critical to prevent dimerization.[17] b. Add the cyclization reagents (e.g., HATU/HOAt and 2,4,6-collidine) to the solution.[3] c. Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Global Deprotection: Once cyclization is complete, evaporate the solvent. Treat the residue with a cleavage cocktail (95% TFA) to remove all side-chain protecting groups.
-
Isolation: Precipitate the crude cyclic peptide in cold diethyl ether.
Purification and Characterization
Rigorous analysis is required to confirm the identity and purity of the final cyclic peptide. Unlike linear peptides, cyclic structures present unique analytical challenges.[18]
-
Purification: Crude cyclic peptides are purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard.
-
Characterization:
-
LC-MS: Liquid Chromatography-Mass Spectrometry is the primary tool to confirm the molecular weight of the product and assess its purity. The calculated monoisotopic mass should match the observed mass.[19]
-
Tandem MS (MS/MS): Structural confirmation for cyclic peptides is more complex than for linear ones because a single ring-opening event is insufficient for complete sequencing.[1][19] The fragmentation patterns are often complicated.[19]
-
NMR Spectroscopy: For unambiguous structural and conformational analysis, 2D NMR techniques (COSY, NOESY) are invaluable, though they require larger sample amounts.[18][20][21]
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Linear Peptide | - Incomplete coupling, especially of β-homoproline. - Peptide aggregation on resin. | - Use a stronger coupling reagent (HATU). Perform a double coupling for difficult residues. - Synthesize on a low-loading or PEG-based resin. |
| Dimer/Oligomer Formation in Solution Cyclization | - Concentration of linear peptide is too high. | - Ensure high dilution conditions (<1 mM). Use a syringe pump for slow addition of the linear peptide to the reaction vessel containing cyclization reagents. |
| No Cyclization Observed | - Inefficient activation. - Unfavorable peptide conformation. | - Use a more robust coupling reagent (e.g., PyBOP, HATU). - Change the solvent (DMF, DCM, or a mixture). - Re-evaluate the cyclization site; the sequence may not be amenable to head-to-tail cyclization. |
| Difficult Purification | - Crude purity is very low. - Cyclic and linear peptides co-elute. | - Optimize the cyclization reaction to drive it to completion. - Adjust the HPLC gradient to be shallower to improve resolution between the two species. |
References
- 1. support.proteinmetrics.com [support.proteinmetrics.com]
- 2. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS [cem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Solid-Phase Synthesis of Cyclic Peptides - SPPS Guide - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. chempep.com [chempep.com]
- 17. peptide.com [peptide.com]
- 18. researchgate.net [researchgate.net]
- 19. shimadzu.com [shimadzu.com]
- 20. books.rsc.org [books.rsc.org]
- 21. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Fmoc-L-beta-homoproline for Stabilizing Peptide Secondary Structures
Introduction: The Challenge of Peptide Conformational Control
Peptides are remarkable molecules whose biological functions are intrinsically linked to their three-dimensional structures. Secondary structures—principally α-helices, β-sheets, and β-turns—are the fundamental building blocks that dictate the overall fold and, consequently, the interaction of peptides with their biological targets.[1] However, short, linear peptides are often conformationally flexible in aqueous solution, sampling a wide range of structures. This inherent floppiness can lead to reduced receptor affinity, poor selectivity, and susceptibility to proteolytic degradation, all of which are significant hurdles in the development of peptide-based therapeutics.[2][3]
To overcome these limitations, medicinal chemists employ strategies to constrain peptides into their bioactive conformations.[4][5] One of the most effective approaches is the incorporation of unnatural, conformationally restricted amino acids.[6][7] Among these, β-amino acids have emerged as powerful tools for modulating peptide structure and function.[8][9] This guide focuses on Fmoc-L-beta-homoproline, a cyclic β-amino acid, and its application in pre-organizing peptide backbones to nucleate and stabilize defined secondary structures. Its rigid pyrrolidine ring, extended by an additional backbone methylene group compared to its α-amino acid counterpart, provides a powerful conformational bias that can be leveraged to design peptides with enhanced stability and biological activity.[10]
Mechanistic Insight: How this compound Induces Structure
The efficacy of L-beta-homoproline as a secondary structure stabilizer stems from the conformational rigidity of its five-membered ring. Unlike linear amino acids with multiple rotatable bonds, the pyrrolidine ring severely restricts the available dihedral angles (φ, ψ, and θ) of the peptide backbone.[8][10]
This "pre-organization" forces the peptide chain to adopt a specific turn or bend. When strategically placed within a peptide sequence, L-beta-homoproline can act as a potent nucleator for β-turns, particularly Type I and Type II β-turns, which are critical components of β-hairpins and loop regions in proteins.[11][12] The fixed torsional angles of the β-amino acid direct the flanking peptide strands into close proximity, facilitating the formation of stabilizing intramolecular hydrogen bonds that define the secondary structure.[8] This principle is a cornerstone of designing peptidomimetics that mimic the structural motifs of larger proteins.[13]
References
- 1. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. scispace.com [scispace.com]
- 5. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control [mdpi.com]
- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Conformational behavior of beta-proline oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conformational analysis of homochiral and heterochiral diprolines as beta-turn-forming peptidomimetics: unsubstituted and substituted models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Incorporating Fmoc-L-ß-homoproline for Advanced Peptide Design
Abstract
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for developing next-generation therapeutics with enhanced stability, novel conformations, and improved biological activity.[1][2] Among these, β-amino acids, and specifically cyclic variants like L-β-homoproline, offer unique structural constraints that can profoundly influence peptide secondary structure and resistance to enzymatic degradation.[1][2] This guide provides a comprehensive overview and detailed experimental protocols for the successful incorporation of Fmoc-L-β-homoproline into synthetic peptides using modern Solid-Phase Peptide Synthesis (SPPS) techniques. We will delve into the mechanistic rationale behind protocol choices, offer robust methods for analytical validation, and provide a troubleshooting guide for common challenges.
Introduction: The Significance of ß-Amino Acid Modification
Standard peptides, composed of α-amino acids, are often limited in therapeutic applications due to their rapid degradation by proteases and inherent conformational flexibility. The substitution or insertion of β-amino acids, which possess an additional carbon atom in their backbone, creates a fundamental shift in the peptide's architecture.
Key Advantages of Incorporating L-ß-homoproline:
-
Proteolytic Resistance: The altered backbone structure is not recognized by many common proteases, significantly increasing the in vivo half-life of the peptide.[2]
-
Structural Pre-organization: The cyclic nature of β-homoproline introduces a rigid "kink" or turn in the peptide chain, enabling the design of stable secondary structures like helices and turns, which can be crucial for receptor binding.[1]
-
Modulated Bioactivity: By altering the peptide's three-dimensional shape, the affinity and selectivity for biological targets can be fine-tuned.[1]
This guide focuses on the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which is the most widely used methodology for SPPS due to its mild deprotection conditions and compatibility with a vast range of chemistries.[3]
Mechanistic Considerations for ß-Homoproline Coupling
The successful incorporation of Fmoc-L-β-homoproline hinges on understanding its unique chemical properties compared to standard α-amino acids. As a secondary amino acid, its nucleophilicity is reduced, and the cyclic structure presents steric challenges. These factors necessitate optimized coupling conditions to ensure the reaction proceeds to completion.
High-efficiency coupling is critical in SPPS, as even small losses at each step can drastically reduce the overall yield of the final peptide, especially for longer sequences.[] Therefore, the choice of coupling reagents and reaction parameters is paramount. Urionium/aminium salts like HBTU or phosphonium salts such as PyBOP are highly effective for activating the incoming amino acid's carboxyl group, forming a highly reactive active ester that readily couples with the deprotected N-terminal amine on the resin-bound peptide.[5][6]
Core Experimental Workflow & Protocols
The following protocols are designed for a standard 0.1 mmol synthesis scale. Adjustments may be necessary based on the specific peptide sequence and resin loading capacity.
Materials and Reagents
| Reagent/Material | Recommended Grade/Supplier | Purpose |
| Resin | Wang Resin or Rink Amide Resin (100-200 mesh) | Solid support for peptide synthesis.[7] |
| Fmoc-L-β-homoproline | High Purity (>98%) | Building block for incorporation. |
| Standard Fmoc-Amino Acids | SPPS Grade | For the rest of the peptide sequence. |
| Solvents | ||
| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade | Primary solvent for washing and reactions.[5] |
| Dichloromethane (DCM) | Anhydrous, Reagent Grade | Resin swelling and washing.[5] |
| Deprotection Reagent | ||
| Piperidine | Reagent Grade | For Fmoc group removal.[5] |
| Coupling Reagents | ||
| HBTU / HATU | High Purity | Urionium-based coupling activators. |
| N,N-Diisopropylethylamine (DIPEA) | Redistilled, Peptide Synthesis Grade | Activation base. |
| Cleavage Cocktail | Reagent K: TFA / H₂O / Phenol / Thioanisole / TIS | Cleavage from resin and side-chain deprotection. |
| Other | ||
| Acetic Anhydride | Reagent Grade | Capping unreacted amines. |
| Ninhydrin Test Kit | Monitoring reaction completion.[5] |
SPPS Workflow Diagram
Caption: Automated SPPS workflow for peptide synthesis.
Step-by-Step Protocol: Incorporating Fmoc-L-ß-homoproline
This protocol assumes the synthesis has proceeded to the point where the N-terminal Fmoc group of the preceding amino acid has been removed, and Fmoc-L-β-homoproline is the next residue to be coupled.
Step 1: Pre-Coupling Deprotection Verification
-
After the standard Fmoc deprotection step (e.g., 2 x 10 min with 20% piperidine in DMF), wash the peptide-resin thoroughly with DMF (5 x 1 min).[5]
-
Perform a Kaiser test on a small sample of beads. A deep blue color confirms the presence of a free primary or secondary amine, ready for coupling.[5] Note: For secondary amines like the N-terminus of proline or β-homoproline, the Kaiser test may yield a reddish-brown or weak positive result. A chloranil test is a more reliable alternative in these cases.
Step 2: Activation of Fmoc-L-ß-homoproline This activation should be performed in a separate vessel immediately before adding to the resin.
-
In a clean vial, dissolve Fmoc-L-β-homoproline (4 equivalents relative to resin loading) and HBTU (3.9 equivalents) in a minimal volume of DMF.
-
Add DIPEA (8 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.
Step 3: Coupling Reaction
-
Drain the DMF from the deprotected peptide-resin.
-
Immediately add the activated Fmoc-L-β-homoproline solution to the reaction vessel.
-
Agitate the mixture at room temperature. Due to the steric hindrance of β-homoproline, a longer coupling time is recommended. Allow the reaction to proceed for 2 to 4 hours .
-
After the coupling period, drain the reaction solution.
Step 4: Post-Coupling Wash and Verification
-
Wash the peptide-resin thoroughly with DMF (3 x 1 min) followed by DCM (2 x 1 min) and then DMF again (2 x 1 min) to remove excess reagents and byproducts.
-
Perform a Kaiser test. A negative result (yellow/colorless beads) indicates a complete coupling reaction.[5]
-
Troubleshooting: If the Kaiser test is positive (blue), it indicates incomplete coupling. In this case, a "double coupling" is required. Simply repeat Steps 2 and 3 using a fresh solution of activated Fmoc-L-β-homoproline. Do not proceed to the next deprotection step until a negative Kaiser test is achieved.
Step 5: Optional Capping If a small number of free amines persist after double coupling, it is advisable to cap them to prevent the formation of deletion sequences.
-
Treat the resin with a solution of 10% acetic anhydride and 2% DIPEA in DMF for 30 minutes.
-
Wash thoroughly with DMF.
Cleavage and Final Deprotection
Once the full peptide sequence is assembled, the final step is to cleave the peptide from the solid support and remove all acid-labile side-chain protecting groups.[6][8]
-
Wash the final peptide-resin with DCM (3 x 1 min) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A common and effective mixture is Reagent K : 82.5% Trifluoroacetic acid (TFA), 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). Caution: Work in a well-ventilated fume hood as TFA is highly corrosive.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature with occasional swirling.[9]
-
Filter the resin and collect the filtrate, which now contains the crude peptide.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a 50 mL centrifuge tube filled with cold diethyl ether (approx. 40 mL).
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.
-
Dry the resulting peptide pellet under vacuum.
Analytical Validation of the Modified Peptide
Rigorous analysis is essential to confirm the identity and purity of the final peptide. The analysis of peptides containing non-standard amino acids can be challenging, but modern techniques provide reliable characterization.[10][11]
| Analytical Technique | Purpose | Expected Outcome for Successful Synthesis |
| RP-HPLC | Purity Assessment | A single major peak corresponding to the target peptide. Purity is calculated as the area of the main peak relative to the total peak area.[12] |
| LC-MS (ESI or MALDI) | Identity Confirmation | The measured molecular weight should match the calculated theoretical mass of the peptide containing β-homoproline.[13] |
| Amino Acid Analysis (AAA) | Compositional Verification | After acid hydrolysis, the amino acid composition is quantified. This confirms the presence and ratio of all constituent amino acids, though it does not provide sequence information.[12][13][14] |
Representative Analytical Data (Example)
Target Peptide: Ac-Tyr-Val-Ala-(β-hPro)-Leu-NH₂ Calculated Monoisotopic Mass: 588.35 Da
-
RP-HPLC: A gradient of 5-95% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 30 minutes. Expected retention time will vary, but purity should be >95% for most research applications.
-
LC-MS (ESI+): A dominant peak should be observed at m/z = 589.36 [M+H]⁺.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency (Positive Kaiser test after 2-4 hours) | 1. Insufficient activation time. 2. Steric hindrance from β-homoproline or adjacent bulky residues.[15] 3. Peptide aggregation on the resin.[15][16] | 1. Ensure pre-activation step is performed correctly. 2. Perform a second coupling ("double coupling"). 3. Switch to a more potent coupling reagent like HATU. 4. Use N-Methyl-2-pyrrolidone (NMP) as a solvent, which can improve solubility.[5] |
| Low Final Yield | 1. Incomplete coupling at multiple steps. 2. Premature cleavage of the peptide from the resin during synthesis (especially with acid-labile linkers). | 1. Use Kaiser testing at every step to ensure reactions go to completion. 2. Ensure deprotection solution (piperidine/DMF) is free of acidic contaminants. |
| Deletion Sequences in MS (Mass peaks corresponding to [M - mass of β-hPro]) | Incomplete coupling of β-homoproline followed by successful coupling of the next amino acid. | Implement capping with acetic anhydride after an unsuccessful double coupling attempt to block unreacted chains. |
| Side Reactions (e.g., Racemization) | Over-activation of the amino acid, especially with carbodiimide reagents or prolonged activation times. | Use uronium/phosphonium reagents (HBTU, HATU, PyBOP) which are known to suppress racemization.[15] |
Conclusion
The incorporation of Fmoc-L-β-homoproline is a robust method for creating novel peptidomimetics with significant therapeutic potential. While its secondary amine and cyclic structure present challenges compared to standard α-amino acids, these can be overcome with optimized protocols. By extending coupling times, using potent activation reagents, and diligently monitoring reaction completion with tools like the Kaiser test, researchers can successfully synthesize these advanced peptides. The analytical techniques outlined herein provide the necessary framework for validating the final product, ensuring both high purity and correct chemical identity for downstream applications in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 9. peptide.com [peptide.com]
- 10. A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. bachem.com [bachem.com]
- 13. Analytical methods and Quality Control for peptide products [biosynth.com]
- 14. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. blog.mblintl.com [blog.mblintl.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency of Fmoc-L-beta-homoproline
Welcome to the technical support guide for solid-phase peptide synthesis (SPPS) involving Fmoc-L-beta-homoproline. This document provides in-depth troubleshooting strategies and expert insights for researchers, chemists, and drug development professionals encountering challenges with the incorporation of this unique amino acid. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions to resolve even the most difficult coupling issues.
Section 1: Understanding the Challenge - Why is this compound a "Difficult" Residue?
Q1: What are the primary structural features of this compound that impede its efficient coupling in SPPS?
A1: The difficulty in coupling this compound arises from a combination of two distinct structural properties:
-
Secondary Amine Reactivity: As a proline analogue, this compound possesses a secondary amine within its pyrrolidine ring. Secondary amines are inherently less nucleophilic and more sterically hindered than the primary amines of other proteinogenic amino acids.[1] This makes the approach of the activated carboxyl group and subsequent peptide bond formation kinetically less favorable.
-
β-Amino Acid Backbone: The "beta" designation indicates that its amino group is attached to the beta-carbon relative to the carboxyl group, extending the peptide backbone by one carbon atom compared to an alpha-amino acid.[2] This altered backbone geometry can influence the peptide's secondary structure, sometimes promoting aggregation or folding on the resin, which physically blocks reactive sites and hinders reagent access.[3][4] The insertion of β-amino acids can modulate peptide conformation and metabolic stability, which is often the desired outcome, but it complicates the synthesis process.[5][6]
Caption: Key structural challenges of this compound.
Section 2: Systematic Troubleshooting Guide
Encountering an incomplete coupling is a common issue with this residue. The following workflow provides a systematic, escalating approach to resolving the problem, starting from initial verification and moving to more advanced techniques.
Caption: Escalating workflow for troubleshooting difficult couplings.
Q2: My monitoring test is positive after coupling. What are the first things I should verify?
A2: Before attempting more complex solutions, ensure your fundamentals are correct:
-
Correct Monitoring Test: The standard Kaiser (ninhydrin) test is unreliable for secondary amines like beta-homoproline as it typically yields a faint yellow or reddish-brown color instead of the distinct blue of a positive result for primary amines. Use a test specific for secondary amines, such as the Chloranil test or the TNBS (trinitrobenzenesulfonic acid) test , for an accurate assessment of coupling completion.[3]
-
Reagent Quality and Stoichiometry: Always use fresh, high-purity solvents and reagents.[7] For a difficult coupling, a higher excess of reagents is often necessary. Increase the equivalents of this compound and the coupling reagent to 3-5 equivalents relative to the resin loading.[8][9] Ensure the base (e.g., DIPEA) is also present in sufficient excess (typically 2 equivalents per equivalent of amino acid).
Q3: Which coupling reagents are most effective for this compound?
A3: Standard carbodiimide reagents like DIC, especially when used alone, are often insufficient for sterically hindered secondary amines.[10] You should use a more potent class of coupling reagents that generate highly reactive activated esters.
-
Aminium/Uronium Reagents: These are the go-to choice for difficult couplings. Reagents like HATU , HCTU , and COMU form highly reactive OAt, 6-Cl-OBt, and Oxyma esters, respectively.[11][12] They have consistently been shown to outperform older reagents like HBTU and PyBOP for challenging sequences.[11]
-
Phosphonium Reagents: PyAOP and PyBrOP are also exceptionally effective.[10] PyBrOP, in particular, is known for its high reactivity and is often successful in coupling N-methylated or other hindered residues where other reagents fail.[10]
| Coupling Reagent | Activated Intermediate | Relative Reactivity | Key Considerations |
| DIC/HOBt | OBt Ester | Standard | Often insufficient for this residue. Low cost. |
| HBTU/PyBOP | OBt Ester | Moderate | Better than DIC, but may still result in incomplete coupling.[11][12] |
| HCTU | 6-Cl-OBt Ester | High | More reactive and a good compromise between HBTU and HATU in terms of reactivity and cost.[11][13] |
| HATU/PyAOP | OAt Ester | Very High | Considered among the most powerful coupling reagents available due to the reactivity of the OAt ester.[11][12] |
| COMU | Oxyma Ester | Very High | Excellent performance, often matching HATU, with the added benefit of being non-explosive and having greater solubility.[11] |
| PyBrOP | Acyl Bromide (transient) | Exceptional | Extremely reactive, often reserved for the most difficult couplings, including N-methylated amino acids.[10] |
Q4: I've switched to HATU, but the coupling is still incomplete. What is the next logical step?
A4: The next and most common strategy is to perform a double coupling .[8][14] This technique is highly effective for driving difficult reactions to completion. After the first coupling reaction has finished (e.g., after 1-2 hours), filter and wash the resin thoroughly with DMF, and then subject it to a second, identical coupling step using a fresh solution of activated this compound, coupling reagent, and base.[12] This reintroduces a high concentration of active reagents to couple any remaining free amines.
Q5: Double coupling helped, but there are still unreacted sites. How can I further optimize the reaction conditions?
A5: If a powerful reagent and double coupling are not sufficient, you can further enhance the reaction kinetics by modifying the physical conditions:
-
Extend Reaction Time: For particularly stubborn couplings, allow each coupling step (or a single, extended coupling) to proceed for a longer duration, such as 2-4 hours or even overnight.[3][12]
-
Increase Reaction Temperature: Elevating the temperature can significantly accelerate the reaction rate and overcome the activation energy barrier of a hindered coupling.[7]
-
Conventional Heating: Set the reaction vessel to 40-60°C. Be mindful that higher temperatures can increase the risk of side reactions like racemization, although this is less of a concern with pre-activated esters from reagents like HATU.
-
Microwave-Assisted Peptide Synthesis (MA-SPPS): This is a highly efficient method for accelerating difficult couplings and is a proven strategy for incorporating sterically hindered residues.[12]
-
Q6: I suspect peptide aggregation is contributing to the problem. How can I address this?
A6: If the resin beads appear clumped or shrunken, it is a strong indicator of on-resin aggregation.[3] This prevents reagents from accessing the N-terminus of the growing peptide chain. To disrupt this secondary structure, you can modify the solvent system:
-
Switch to NMP: N-Methyl-2-pyrrolidone (NMP) has superior solvating properties compared to DMF and can be more effective at breaking up aggregated peptide chains.[12][15]
-
Use Chaotropic Salts: Adding chaotropic agents like LiCl (0.8 M) to the DMF during coupling can disrupt the hydrogen-bonding networks that cause aggregation.[3]
-
Employ Disruptive Solvent Mixtures: A mixture of DCM/DMF/NMP (1:1:1) can be a powerful tool for solubilizing aggregated sequences.[3]
Q7: After trying everything, some sites remain uncoupled. What should I do?
A7: If a small fraction of amines remains unreacted after employing aggressive coupling strategies, it is often better to terminate them rather than risk further side reactions with prolonged heating or harsh conditions. This is achieved by capping with a highly reactive, unhindered acylating agent like acetic anhydride.[7][14] Capping permanently blocks the unreacted N-termini, preventing them from reacting in subsequent cycles and forming difficult-to-remove deletion peptides. The resulting N-acetylated peptide is easily separated from the desired full-length product during purification.
Section 3: Key Experimental Protocols
Protocol 1: High-Efficiency Coupling Protocol for this compound
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.[15]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, then 1 x 15 min). Wash thoroughly with DMF (5-7 times).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in a minimal volume of DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activation mixture to the deprotected peptide-resin. Agitate at room temperature for 2 hours.
-
Monitoring: Remove a small sample of resin beads, wash them thoroughly, and perform the Chloranil test.
-
Washing: If the test is negative (coupling complete), wash the resin with DMF (5-7 times) and proceed to the next deprotection step. If the test is positive, proceed to Protocol 2.
Protocol 2: Double Coupling Procedure
-
Following Step 4 of the High-Efficiency Protocol, filter the reaction solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents.
-
Prepare a fresh activation mixture as described in Step 3 of Protocol 1.
-
Add the new activation mixture to the resin and agitate for an additional 2 hours.
-
Perform the Chloranil test again. If coupling is still incomplete, consider capping (Protocol 3).
Protocol 3: Capping with Acetic Anhydride
-
After the final coupling attempt, wash the resin with DMF (3-5 times).
-
Prepare the capping solution: Acetic Anhydride/DIPEA/DMF (e.g., 5:5:90 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) before proceeding to the next cycle.
Protocol 4: Chloranil Test for Secondary Amines
-
Place a few washed resin beads in a small glass test tube.
-
Add 2-3 drops of acetone and 2-3 drops of a saturated solution of chloranil in toluene.
-
Heat the tube at 100°C for 5 minutes.
-
A positive result (presence of free secondary amine) is indicated by the development of a blue or green color on the beads. Colorless or pale yellow beads indicate a complete reaction.
References
- 1. biotage.com [biotage.com]
- 2. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective Synthesis of α-Disubstituted β-Homoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. people.uniurb.it [people.uniurb.it]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Optimizing Coupling Reagents for Fmoc-L-beta-homoproline
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive guide for navigating the complexities of incorporating Fmoc-L-beta-homoproline into your peptide sequences. As a Senior Application Scientist, I understand that the unique steric challenges of this β-amino acid demand a nuanced approach to solid-phase peptide synthesis (SPPS). This technical support center is designed to provide you with field-proven insights and actionable troubleshooting strategies to ensure the successful synthesis of your target peptides.
The incorporation of β-amino acids like β-homoproline is a powerful strategy for designing peptidomimetics with enhanced metabolic stability and unique structural properties. However, the altered backbone geometry and steric hindrance inherent to this compound can lead to challenges such as low coupling efficiency and an increased risk of side reactions. This guide will equip you with the knowledge to anticipate and overcome these hurdles.
Troubleshooting Guide: Addressing Common Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Question 1: Why am I observing low coupling efficiency when using standard coupling reagents like DIC/HOBt for this compound?
Answer: The primary reason for low coupling efficiency with this compound is significant steric hindrance. The combination of the bulky N-terminal Fmoc protecting group and the cyclic structure of β-homoproline impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough to overcome this steric barrier, leading to incomplete reactions.[1]
Troubleshooting Steps:
-
Switch to a More Potent Coupling Reagent: For sterically demanding couplings, onium salt-based reagents (uronium or phosphonium salts) are significantly more effective as they form highly reactive active esters.[2]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids due to its rapid activation and the high reactivity of the OAt-ester intermediate it forms.[3]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and often more cost-effective alternative to HATU.[4]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt that offers high efficiency, comparable to HATU, with the added benefit of producing water-soluble byproducts, which can simplify purification.[3][5]
-
-
Optimize Reaction Conditions:
-
Increase Reaction Time: Steric hindrance slows down the reaction rate. Consider increasing the coupling time from the standard 1-2 hours to overnight to drive the reaction to completion.[6]
-
Double Coupling: If a single coupling is insufficient, performing a second coupling with a fresh solution of the activated amino acid can significantly improve the yield.
-
Microwave-Assisted Synthesis: Microwave energy can be highly effective in overcoming the activation energy of difficult couplings, leading to faster and more complete reactions.[7]
-
-
Solvent Choice: The solvent plays a critical role in solvating the peptide-resin complex. Inadequate solvation can lead to peptide aggregation, further hindering the reaction.
-
N-methylpyrrolidone (NMP): Often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for difficult sequences.[8]
-
Solvent Mixtures: For particularly challenging couplings, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.
-
Question 2: I'm concerned about racemization of the β-homoproline residue during coupling. How can I minimize this side reaction?
Answer: Racemization, or epimerization, is a critical side reaction where the stereochemical integrity of the amino acid is lost.[9] This can occur during the activation step, particularly with highly reactive coupling reagents and the use of excess base.[10]
Prevention Strategies:
-
Choice of Additive: The additive used with your coupling reagent plays a crucial role in suppressing racemization.
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): This additive, when used with carbodiimides like DIC, has been shown to be highly effective at minimizing racemization, often outperforming HOBt.[11]
-
HOAt (1-Hydroxy-7-azabenzotriazole): The additive incorporated in HATU, is more effective than HOBt at suppressing racemization.[3]
-
-
Control the Base:
-
Use a Hindered, Non-Nucleophilic Base: Employ a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[2]
-
Minimize Base Equivalents: Use the minimum amount of base necessary to facilitate the reaction, as excess base can promote epimerization. For COMU, only one equivalent of base is typically required, compared to two for HATU and HBTU.[3][5]
-
-
Pre-activation Time: Keep the pre-activation time of the amino acid with the coupling reagent to a minimum (typically 1-5 minutes) before adding it to the resin. Prolonged pre-activation can increase the risk of racemization.
Question 3: After coupling this compound, the subsequent Fmoc deprotection seems slow or incomplete. What could be the cause?
Answer: Incomplete deprotection can be a consequence of peptide aggregation on the solid support. As the peptide chain elongates, it can form secondary structures that hinder the access of the deprotection reagent (e.g., piperidine) to the Fmoc group. The incorporation of a conformationally constrained residue like β-homoproline can sometimes influence the peptide's secondary structure and propensity to aggregate.[12][13]
Troubleshooting Steps:
-
Modify Deprotection Conditions:
-
Increase Deprotection Time: Extend the treatment time with the piperidine solution.
-
Use a Stronger Base Mixture: For difficult deprotections, a small amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to the piperidine solution (e.g., 2% DBU in 20% piperidine/DMF). However, use DBU with caution as it is a very strong base and can promote other side reactions.[14]
-
-
Incorporate Chaotropic Salts: Adding chaotropic salts such as LiCl to the coupling and deprotection solutions can help to disrupt secondary structures and improve solvation.[7]
-
Use Pseudoproline Dipeptides: In long and difficult sequences, the strategic incorporation of pseudoproline dipeptides can disrupt aggregation and improve synthetic outcomes.[15]
Frequently Asked Questions (FAQs)
Q1: What is the best overall coupling reagent for this compound?
While the "best" reagent can be sequence-dependent, HATU is generally considered the gold standard for difficult and sterically hindered couplings due to its high reactivity and lower risk of racemization compared to many other reagents.[3] COMU is an excellent and safer alternative with comparable efficiency.[5]
Q2: Can I use DIC/Oxyma for coupling this compound?
Yes, the DIC/Oxyma system is a robust and cost-effective option that provides excellent racemization suppression.[11] While it may not be as fast as HATU or COMU for the most challenging couplings, extending the reaction time or performing a double coupling can often achieve high yields.
Q3: Are there any specific side reactions to watch out for with β-homoproline, similar to aspartimide formation with Aspartic Acid?
While there isn't a widely documented side reaction for β-homoproline that is analogous to aspartimide formation, the principles of base-catalyzed side reactions still apply.[8] It is always good practice to use additives like HOBt or Oxyma in the deprotection solution if you are working with a particularly sensitive sequence.[8]
Q4: How does the incorporation of β-homoproline affect the final peptide?
The inclusion of β-amino acids like β-homoproline introduces an additional carbon into the peptide backbone, which can lead to the formation of novel secondary structures and increased resistance to enzymatic degradation. This makes them valuable tools in the design of therapeutic peptides.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Additive | Relative Reactivity | Racemization Risk | Key Advantages |
| HATU | HOAt | Very High | Low | High efficiency, fast reaction times.[3] |
| HCTU | 6-Cl-HOBt | High | Low-Moderate | Good efficiency, more cost-effective than HATU.[4] |
| COMU | OxymaPure | Very High | Very Low | High efficiency, safer, water-soluble byproducts.[3][5] |
| PyBOP | HOBt | High | Low-Moderate | Effective phosphonium salt reagent.[16] |
| DIC/OxymaPure | OxymaPure | Moderate | Very Low | Cost-effective, excellent racemization suppression.[11] |
| DIC/HOBt | HOBt | Moderate | Moderate | Traditional, cost-effective method.[1] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.[17]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).[17]
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (0.95 equivalents relative to the amino acid), and DIPEA (2 equivalents relative to the amino acid) in DMF.
-
Pre-activation: Allow the activation mixture to stand for 1-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature. For particularly difficult sequences, the reaction time can be extended overnight.[6]
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Monitoring: Perform a Kaiser test (or an alternative test for secondary amines like the isatin test if coupling to a proline) to check for completion of the coupling. If the test is positive, a second coupling (double coupling) may be necessary.[18]
Protocol 2: Double Coupling Strategy for Difficult Sequences
-
Follow steps 1-6 of Protocol 1.
-
After washing, repeat steps 3-6 with a fresh solution of activated this compound.
-
Proceed with the next deprotection and coupling cycle.
Visualization of Key Concepts
Logical Workflow for Optimizing this compound Coupling
References
- 1. chempep.com [chempep.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. mdpi.com [mdpi.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Aggregation and neurotoxicity of mutant amyloid beta (A beta) peptides with proline replacement: importance of turn formation at positions 22 and 23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. chempep.com [chempep.com]
- 16. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Challenges in the Purification of Fmoc-L-beta-Homoproline Peptides
Welcome to the technical support center dedicated to addressing the unique challenges encountered during the purification of peptides incorporating Fmoc-L-beta-homoproline. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting strategies, and answers to frequently asked questions, ensuring the successful isolation of your target peptide.
The incorporation of constrained β-amino acids like L-beta-homoproline into peptide sequences is a powerful strategy for developing peptidomimetics with enhanced proteolytic stability and well-defined secondary structures.[1][2] However, these same structural constraints can introduce significant hurdles during purification. This guide will walk you through understanding and overcoming these challenges.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when purifying these complex peptides.
Q1: Why are this compound containing peptides often difficult to purify?
A1: The challenges stem from a combination of factors related to the unique structure of L-beta-homoproline:
-
Conformational Rigidity: The cyclic nature of L-beta-homoproline restricts the peptide backbone's flexibility, which can lead to the formation of stable secondary structures like helices or turns.[3][4][5] While desirable for biological activity, these rigid structures can promote aggregation.
-
Aggregation Tendencies: Peptides rich in hydrophobic residues or those that form stable secondary structures are prone to aggregation.[6] This can result in poor solubility, low recovery, and broad, tailing peaks during chromatography.
-
Hydrophobicity: The additional methylene group in the beta-amino acid backbone can increase the overall hydrophobicity of the peptide compared to its alpha-peptide counterpart, potentially leading to longer retention times and stronger binding to reversed-phase columns.[7]
-
Complex Impurity Profiles: Side reactions during synthesis, such as incomplete couplings or deletions, can generate impurities with very similar chromatographic properties to the target peptide, making separation challenging.
Q2: What is the recommended starting point for developing a purification method for my this compound peptide?
A2: Always begin with a thorough analytical assessment of your crude product.
-
Mass Spectrometry (MS): Confirm the presence of your target peptide's molecular weight. This will also give you an initial idea of the major impurities present.
-
Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the cornerstone of peptide purification.[8] An initial analytical run will reveal the purity of your crude material and the retention time of your target peptide. Use a standard C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
Q3: Should I remove the N-terminal Fmoc group before purification?
A3: This depends on your downstream application and purification strategy.
-
Leaving the Fmoc group on can be advantageous as it significantly increases the hydrophobicity of the peptide, which can aid in separating it from non-Fmoc-containing impurities. The Fmoc group also provides a strong UV chromophore for easy detection.
-
Removing the Fmoc group is necessary if your downstream application requires a free N-terminus. In some cases, removing the bulky, hydrophobic Fmoc group can improve the peptide's solubility and chromatographic behavior. If you choose to remove it before purification, be aware that your target peptide will be more polar.
Part 2: Troubleshooting Guide
This section is structured in a problem-solution format to directly address specific issues you may encounter during your experiments.
| Problem | Possible Causes | Suggested Solutions |
| Poor solubility of the crude peptide | High hydrophobicity of the Fmoc-peptide. Strong intermolecular aggregation due to stable secondary structures. | - Dissolve the peptide in a stronger organic solvent such as isopropanol, or acetonitrile with a small amount of formic acid or TFA. - For highly aggregation-prone peptides, consider using co-solvents like hexafluoroisopropanol (HFIP) with caution. - Sonication can help to break up aggregates. |
| Broad or tailing peaks in HPLC | - Peptide aggregation on the column. - Secondary interactions with the stationary phase. - Inappropriate mobile phase pH. | - Add organic modifiers like isopropanol to the mobile phase. - Increase the column temperature (e.g., to 40-60 °C) to disrupt secondary structures. - Optimize the concentration of the ion-pairing agent (e.g., TFA). |
| Low recovery after purification | - Irreversible adsorption of the hydrophobic peptide to the column. - Precipitation of the peptide on the column. | - Use a shallower gradient during elution. - After the run, wash the column with a strong solvent (e.g., 100% isopropanol) to recover any strongly bound peptide. - Ensure the peptide remains soluble in the mobile phase throughout the gradient. |
| Co-elution of impurities with the target peptide | - Impurities (e.g., deletion or truncated sequences) have very similar hydrophobicity to the target peptide. | - Optimize the HPLC gradient to improve resolution. Try a shallower gradient around the elution point of your target peptide. - Experiment with different stationary phases (e.g., C8, C4, or phenyl-hexyl). - Consider using a different ion-pairing reagent (e.g., formic acid). - If available, multi-column countercurrent solvent gradient purification (MCSGP) can be a powerful tool for resolving closely eluting species.[8] |
Part 3: Experimental Protocols and Methodologies
Protocol 1: Initial Analytical RP-HPLC Assessment
This protocol outlines a standard starting point for analyzing your crude this compound peptide.
1. Sample Preparation:
- Dissolve a small amount of your crude, lyophilized peptide in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 1 mg/mL.
- Vortex thoroughly and centrifuge to pellet any insoluble material.
2. HPLC Conditions:
- Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size).
- Mobile Phase A: 0.1% (v/v) TFA in water.
- Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
- Gradient: 5% to 95% B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 220 nm and 265 nm (for the Fmoc group).
- Column Temperature: 30 °C.
3. Analysis:
- Inject 10-20 µL of your prepared sample.
- Analyze the resulting chromatogram to determine the retention time and approximate purity of your target peptide.
Protocol 2: Preparative RP-HPLC Purification
This protocol provides a general workflow for scaling up your analytical method for purification.
1. Method Development and Optimization:
- Based on your analytical run, optimize the gradient to achieve the best separation between your target peptide and major impurities. A shallower gradient around the elution time of your target peptide will improve resolution.
2. Preparative HPLC Run:
- Column: A preparative C18 column with the same stationary phase as your analytical column.
- Sample Loading: Dissolve your crude peptide in the initial mobile phase composition at the highest possible concentration without causing precipitation.
- Injection: Inject the sample onto the equilibrated preparative column.
- Gradient: Run the optimized gradient.
- Fraction Collection: Collect fractions corresponding to the peak of your target peptide.
3. Fraction Analysis and Post-Purification:
- Analyze the collected fractions by analytical RP-HPLC and MS to confirm purity and identity.
- Pool the pure fractions.
- Lyophilize the pooled fractions to obtain your purified peptide as a dry powder.
Part 4: Visualization of Key Concepts
Workflow for Purification of this compound Peptides
Caption: A generalized workflow for the purification of this compound peptides.
Troubleshooting Logic for Poor Peak Shape
Caption: Troubleshooting logic for addressing poor peak shape in HPLC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective Synthesis of α-Disubstituted β-Homoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational analysis of homochiral and heterochiral diprolines as beta-turn-forming peptidomimetics: unsubstituted and substituted models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational behavior of beta-proline oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
Technical Support Center: Preventing Racemization of Fmoc-L-beta-Homoproline During Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and in-depth protocols to address the critical challenge of maintaining stereochemical integrity when coupling Fmoc-L-beta-homoproline during solid-phase peptide synthesis (SPPS).
Understanding the Mechanism: Why Racemization Occurs
Racemization during peptide bond formation is a significant side reaction that compromises the purity, structure, and biological activity of the final peptide. The central event is the loss of stereochemistry at the chiral alpha-carbon (the β-carbon in β-homoproline's case) of the activated amino acid.
The process is initiated by the activation of the carboxyl group, which increases the acidity of the adjacent Cα-H proton. In the presence of a base, this proton can be abstracted, leading to the formation of a planar, achiral enolate intermediate. Subsequent protonation of this intermediate can occur from either face, resulting in a mixture of L- and D-isomers.[1][2] For N-urethane-protected amino acids, this often proceeds through a 5(4H)-oxazolone intermediate, which is particularly susceptible to base-catalyzed enolization and subsequent racemization.[1][3]
Caption: Mechanism of base-catalyzed racemization during peptide coupling.
Frequently Asked Questions (FAQs)
Q1: Why is a β-amino acid like this compound susceptible to racemization?
Like α-amino acids, the chiral center of this compound is adjacent to a carboxyl group that becomes highly activated during the coupling step. This activation significantly increases the acidity of the proton on the chiral carbon. Furthermore, as a sterically hindered amino acid, it may require longer reaction times or more forceful conditions to achieve complete coupling, providing a greater opportunity for the base-catalyzed proton abstraction that leads to racemization.[4]
Q2: Which coupling reagents are best for minimizing racemization?
The choice of coupling reagent is one of the most critical factors. Reagents are broadly classified into carbodiimides and onium (uronium/aminium/phosphonium) salts.
-
Onium Salts (Recommended): Reagents like HATU , HCTU , and especially COMU are preferred for sensitive couplings.[5][6] They rapidly convert the carboxylic acid into a relatively stable active ester that reacts quickly with the amine component, minimizing the lifetime of the highly reactive, racemization-prone intermediate.[6] Phosphonium salts like PyBOP are also excellent choices.[4]
-
Carbodiimides (Use with Caution): Reagents like N,N'-diisopropylcarbodiimide (DIC ) or dicyclohexylcarbodiimide (DCC ) can lead to high levels of racemization if used alone.[5] Their utility is entirely dependent on the simultaneous use of racemization-suppressing additives.
Q3: What is the role of the base, and which one should I use?
The base is a double-edged sword. It is required for the activation step with onium salt reagents and to neutralize protonated amines, but it is also the primary catalyst for racemization.[7]
-
Strength and Steric Hindrance are Key: Stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are known to accelerate proton abstraction and increase racemization.[6][8]
-
Recommended Bases: For coupling this compound, weaker or more sterically hindered bases are strongly recommended. The top choices are N-methylmorpholine (NMM) and 2,4,6-collidine (TMP) .[7][8] Use the minimum number of equivalents necessary for the reaction.
Q4: How do additives like HOBt, HOAt, and OxymaPure prevent racemization?
These additives are essential when using carbodiimide coupling reagents.[5] When a carbodiimide activates a carboxylic acid, it forms a highly reactive O-acylisourea intermediate, which rapidly rearranges to the racemization-prone oxazolone. Additives like HOBt, HOAt, or OxymaPure intercept this intermediate, converting it into a more stable active ester.[6][9] This active ester is reactive enough to form the peptide bond but is significantly less prone to racemization.
-
Effectiveness: The effectiveness generally follows the order: OxymaPure ≈ HOAt > HOBt .[5][6] For a sensitive residue like β-homoproline, OxymaPure or HOAt are the superior choices.
Q5: How do temperature and reaction time affect racemization?
Racemization is a kinetic process. Higher temperatures and longer reaction times increase the probability of epimerization.[6] While elevated temperatures (e.g., in microwave-assisted SPPS) can overcome steric hindrance and drive difficult couplings to completion, they will invariably increase the level of racemization. It is a critical trade-off that must be optimized. For sensitive residues, performing the coupling at a reduced temperature (e.g., 0 °C to room temperature) is advisable, even if it requires a longer reaction time.
Troubleshooting Guide
Issue: High levels of D-isomer detected in the final peptide product after coupling this compound.
This workflow provides a logical sequence of steps to diagnose and mitigate the problem.
Caption: A logical workflow for troubleshooting high racemization levels.
Recommended Protocols & Data
The selection of coupling reagents, additives, and base is paramount. The following table summarizes expected outcomes based on data from racemization-prone α-amino acids, which serves as an excellent proxy for β-homoproline.[7][8]
| Coupling System | Reagent | Additive | Base | Expected Racemization | Commentary |
| Carbodiimide | DIC | OxymaPure | --- | Low | A good, cost-effective choice. The absence of a tertiary base minimizes one route of catalysis.[10] |
| Carbodiimide | DIC | HOBt | DIPEA | High | A combination to be avoided for sensitive residues. |
| Onium Salt | HATU | (Internal) | DIPEA | Moderate | Standard but can be improved by changing the base. |
| Onium Salt (Recommended) | HATU | (Internal) | Collidine | Very Low | The sterically hindered base significantly suppresses racemization.[8] |
| Onium Salt (Recommended) | COMU | (Internal) | Collidine | Very Low | COMU is a third-generation uronium reagent with high efficiency and low racemization potential.[8] |
Protocol 1: Low-Racemization Coupling using Onium Salt Reagent
This protocol is recommended as the first choice for coupling this compound.
-
Resin Preparation: Following Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min).
-
Activation Solution: In a separate vessel, dissolve this compound (2.0 eq.), COMU (1.95 eq.), in DMF.
-
Initiate Activation: Add 2,4,6-collidine (4.0 eq.) to the activation solution and vortex briefly. Pre-activation time should be minimal (1-2 minutes).
-
Coupling: Immediately add the activation solution to the reaction vessel containing the resin.
-
Reaction: Agitate the reaction at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm reaction completion. If the test is negative (beads are colorless), the coupling is complete.
-
Washing: Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents before proceeding to the next deprotection step.
Analytical Methods for Quantifying Racemization
Accurate quantification of the D-isomer is essential for validating and optimizing your coupling protocol. The gold standard involves cleaving the peptide, hydrolyzing it to its constituent amino acids, and analyzing the resulting mixture by chiral chromatography.
Protocol 2: Analysis by HPLC after Hydrolysis and Derivatization
-
Peptide Cleavage: Cleave a small sample of the crude peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate with cold diethyl ether, centrifuge, and dry the peptide pellet.
-
Acid Hydrolysis: a. Place the dried peptide in a hydrolysis tube and add 6 M HCl. b. Seal the tube under vacuum and heat at 110°C for 24 hours to break all amide bonds. c. After cooling, open the tube and evaporate the HCl to dryness.
-
Derivatization (Marfey's Method): a. Redissolve the amino acid hydrolysate in 100 µL of water. b. Add 20 µL of 1 M sodium bicarbonate to make the solution alkaline. c. Add 100 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) in acetone. d. Incubate the mixture at 40°C for 1 hour.[6] e. Stop the reaction by adding 10 µL of 2 M HCl.
-
HPLC Analysis: a. Evaporate the solvent to dryness and redissolve the derivatized residue in 500 µL of 50% acetonitrile/water. b. Inject onto a C18 reversed-phase HPLC column. c. Elute with a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% TFA). d. Monitor the elution at 340 nm. The L-L diastereomer formed from L-beta-homoproline will have a different retention time than the L-D diastereomer formed from any D-beta-homoproline, allowing for accurate quantification.[6][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Avoid Aggregation of Beta-Homoproline-Rich Sequences
Welcome to the technical support center for researchers, scientists, and drug development professionals working with β-homoproline-rich peptide sequences. This guide provides in-depth, field-proven insights into the causes of aggregation and offers practical, step-by-step strategies to mitigate these challenges. Our goal is to explain not just what to do, but why each step is critical for experimental success.
Frequently Asked Questions (FAQs)
Q1: Why are my β-homoproline-rich peptides aggregating?
Aggregation of β-homoproline-rich sequences, like other peptides, is fundamentally a solubility problem driven by a combination of intrinsic and extrinsic factors.[1] When the interactions between peptide molecules become stronger than the interactions between the peptide and the solvent, the peptide will self-associate and precipitate.
The primary drivers include:
-
Intermolecular Hydrogen Bonding: The peptide backbone can form stable hydrogen bonds with adjacent chains, leading to the formation of ordered structures like β-sheets, which are a common cause of aggregation.[2][3]
-
Hydrophobic Interactions: Although β-homoproline itself is not strongly hydrophobic, long stretches can create significant hydrophobic patches. These regions are thermodynamically driven to minimize contact with aqueous solvents by associating with each other.[1][4]
-
Low Net Charge: At or near its isoelectric point (pI), a peptide has a net charge of zero.[5] This lack of electrostatic repulsion between molecules allows them to approach closely, facilitating aggregation through weaker hydrophobic and van der Waals forces.[5][6]
-
Concentration: As peptide concentration increases, the likelihood of intermolecular encounters and subsequent aggregation rises significantly.[1][7]
The rigid, cyclic structure of β-homoproline can lead to well-defined secondary structures. While proline is known to disrupt β-sheets in α-peptides, oligomers of β-proline can form stable, ordered conformations that may promote self-assembly.[8][9]
Q2: How can I proactively design my β-homoproline sequence to be more soluble?
Thoughtful sequence design is the most powerful strategy to prevent aggregation before it starts. The goal is to disrupt the forces driving self-association.
-
Introduce Charged Residues: Incorporating charged amino acids like lysine (Lys) or arginine (Arg) for a positive charge, or glutamic acid (Glu) or aspartic acid (Asp) for a negative charge, is highly effective.[6][10][11] These residues introduce electrostatic repulsion between peptide chains, preventing them from getting close enough to aggregate.[6]
-
Incorporate Helix-Disrupting Residues: While β-homoproline itself imposes structural constraints, the strategic placement of other residues can be beneficial. For instance, pseudoprolines can be incorporated during synthesis to introduce kinks in the backbone, disrupting the formation of stable secondary structures that lead to aggregation.[3][12]
-
Control Peptide Length: Longer peptides have a greater chance of containing multiple aggregation-prone regions and are generally less soluble.[4] If the application allows, working with shorter sequences can significantly reduce aggregation issues.[11]
-
Consider Solubility Tags: For particularly difficult sequences, especially in recombinant expression, fusing a highly soluble peptide tag (e.g., a poly-arginine tag) can dramatically improve solubility.[10][13] These tags can often be cleaved after purification.[13]
Troubleshooting Guide: Solving Aggregation in the Lab
This section addresses issues encountered during peptide handling, solubilization, and experimental use.
Q3: My lyophilized peptide won't dissolve. What is the best initial solubilization strategy?
Improper initial solubilization is a common source of irreversible aggregation. A systematic approach is crucial. Never vortex a peptide solution, as the shear forces and air introduction can accelerate aggregation and oxidation.[14]
Caption: Diagram illustrating how repeated freeze-thaw cycles cause aggregation and how aliquotting prevents it.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jpt.com [jpt.com]
- 5. AGGREGATION PATHWAYS OF THE AMYLOID β(1–42) PEPTIDE DEPEND ON ITS COLLOIDAL STABILITY AND ORDERED β-SHEET STACKING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. bachem.com [bachem.com]
- 9. frontiersin.org [frontiersin.org]
- 10. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 11. lifetein.com [lifetein.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. honestpeptide.com [honestpeptide.com]
Technical Support Center: Best Practices for Scaling Up Fmoc-L-beta-homoproline Synthesis
Welcome to the Technical Support Center for the synthesis and scale-up of Fmoc-L-beta-homoproline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. The incorporation of β-amino acids like L-beta-homoproline into peptides can significantly enhance their stability and biological activity, making them valuable building blocks in drug discovery and development.[1][2][3] Scaling up the synthesis of these unnatural amino acids, however, presents unique challenges that require careful consideration of reaction conditions and purification strategies.[4][5] This resource aims to provide practical, field-proven insights to ensure a successful and efficient scale-up process.
I. Synthesis Pathway Overview
The synthesis of this compound typically starts from a readily available chiral precursor, such as L-glutamic acid or L-aspartic acid. A common strategy involves the homologation of the corresponding α-amino acid. One established method is the Arndt-Eistert homologation, which extends the carbon chain by one methylene unit.[6] However, this method often involves hazardous reagents like diazomethane.[6] Alternative, safer methods are increasingly being adopted for larger-scale synthesis.
A generalized workflow for the synthesis of this compound from L-glutamic acid is outlined below. This multi-step process involves protection of functional groups, ring formation, reduction, and finally, Fmoc protection.
Caption: Generalized workflow for this compound synthesis.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and scale-up of this compound, providing actionable solutions based on established chemical principles.
Question 1: Low yield during the cyclization step to form the pyroglutamic acid derivative.
-
Potential Cause: Incomplete reaction or side reactions due to inappropriate temperature or reaction time.
-
Troubleshooting & Optimization:
-
Temperature Control: Ensure precise temperature control during the reaction. For larger scale reactions, exothermic or endothermic processes can be more pronounced. Use a temperature-controlled reactor vessel.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or NMR). Do not rely solely on a predetermined reaction time, as scaling up can affect reaction kinetics.
-
Reagent Purity: Verify the purity of the starting L-glutamic acid and any protecting group reagents. Impurities can interfere with the reaction.
-
Question 2: Incomplete or non-selective reduction of the lactam in the pyroglutamic acid derivative.
-
Potential Cause: The choice of reducing agent and reaction conditions are critical for the selective reduction of the lactam carbonyl without affecting other functional groups.
-
Troubleshooting & Optimization:
-
Choice of Reducing Agent: For selective lactam reduction, common reagents include borane complexes (e.g., BH₃·THF, BH₃·DMS) or catalytic hydrogenation under specific conditions. The choice will depend on the other functional groups present in the molecule.
-
Stoichiometry of Reducing Agent: On a larger scale, the addition of the reducing agent should be carefully controlled to avoid over-reduction. A slow, controlled addition is recommended.
-
Solvent and Temperature: The solvent can significantly influence the reactivity of the reducing agent. Anhydrous solvents are crucial when using moisture-sensitive reagents like boranes. Lowering the reaction temperature can often improve selectivity.
-
Question 3: Difficulty in purifying the final this compound product.
-
Potential Cause: The presence of closely related impurities, such as diastereomers or incompletely reacted starting materials, can complicate purification.
-
Troubleshooting & Optimization:
-
Crystallization: This is often the most effective method for purifying the final product on a large scale. A systematic approach to solvent screening is recommended to find optimal crystallization conditions.
-
Chromatography: While less ideal for very large quantities, flash column chromatography can be used. Careful selection of the stationary and mobile phases is crucial for good separation. For challenging separations, preparative HPLC may be necessary.
-
Recrystallization of Intermediates: Purifying key intermediates in the synthesis pathway can significantly reduce the impurity profile of the final product, making the final purification step more straightforward.
-
Question 4: Racemization or epimerization occurring during the synthesis.
-
Potential Cause: Basic or acidic conditions, as well as elevated temperatures, can lead to the loss of stereochemical integrity, particularly at the α-carbon.
-
Troubleshooting & Optimization:
-
Mild Reaction Conditions: Whenever possible, use mild reaction conditions (e.g., lower temperatures, non-harsh bases or acids).
-
Chiral Analysis: Employ chiral HPLC or capillary electrophoresis to monitor the enantiomeric purity at key steps of the synthesis.[7] This will help identify the specific step where racemization is occurring.
-
Protecting Groups: The choice of protecting groups can influence the susceptibility to racemization. Ensure the protecting groups are stable under the reaction conditions of subsequent steps.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. Stereoselective Synthesis of α-Disubstituted β-Homoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. The large scale synthesis of "unnatural" amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00828J [pubs.rsc.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]
troubleshooting unexpected mass in peptides with Fmoc-L-beta-homoproline
Welcome to the technical support center for troubleshooting solid-phase peptide synthesis (SPPS) involving Fmoc-L-beta-homoproline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, particularly unexpected mass variations, encountered during the synthesis and analysis of peptides incorporating this unique beta-amino acid.
Troubleshooting Guide: Diagnosing Unexpected Mass in Peptides
This section addresses specific mass discrepancies observed in mass spectrometry (MS) analysis of crude or purified peptides containing this compound. Each issue is presented in a question-and-answer format, detailing the probable cause, diagnostic approach, and validated solutions.
Q1: My ESI-MS data shows an unexpected peak at [M+85] Da. What is the likely cause?
A1: Piperidine Adduct Formation.
A mass addition of +85 Da strongly suggests the formation of a piperidine adduct. Piperidine is the most common reagent used for the removal of the Fmoc protecting group, and while generally efficient, it can participate in side reactions.
Causality & Mechanism: The Fmoc deprotection process proceeds via a β-elimination mechanism, generating a highly reactive dibenzofulvene (DBF) intermediate.[1] Piperidine acts as the base to initiate the reaction and subsequently as a nucleophile to trap the DBF, forming a stable DBF-piperidine adduct.[2][3] Under certain conditions, such as insufficient washing or on-resin aggregation, this adduct or piperidine itself can react with the peptide chain, leading to the +85 Da modification.
Diagnostic Workflow:
-
Confirm Mass Shift: Ensure the observed mass difference is consistently 85.17 Da (the molecular weight of piperidine).
-
Analyze HPLC Profile: Look for a post-peak or shoulder to your main product peak, which may correspond to the more hydrophobic adduct.
-
Perform MS/MS: Fragmentation of the [M+85] ion can help pinpoint the site of modification.
Preventative & Corrective Actions:
-
Optimize Deprotection/Wash Steps: Ensure thorough washing with DMF or NMP after the piperidine deprotection step to completely remove the DBF-piperidine adduct.
-
Use Alternative Bases: For sensitive sequences, consider replacing piperidine with a less nucleophilic base. Studies have shown that cocktails containing 5% piperazine or a combination of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP can significantly reduce base-mediated side reactions.[4][5][6][7]
Q2: I am observing low yield and a mass loss of approximately 113 Da. What is happening?
A2: Diketopiperazine (DKP) Formation.
This is one of the most significant side reactions in SPPS, especially when secondary amino acids like proline or, in this case, β-homoproline are at the C-terminus of the peptide.[8][9] The mass loss corresponds to the cleavage of the N-terminal dipeptide from the resin.
Causality & Mechanism: After the coupling of the second amino acid (e.g., Fmoc-Xaa-β-hPro-Resin), the N-terminal Fmoc group is removed. The resulting free amine of the second amino acid is positioned to perform an intramolecular nucleophilic attack on the ester linkage of the first amino acid to the resin.[10] This forms a stable six-membered cyclic dipeptide (the DKP), which is cleaved from the solid support and washed away, resulting in drastically reduced yield of the full-length peptide.[11][12] This is particularly problematic with proline and its analogs because their cyclic structure pre-organizes the peptide backbone into a conformation favorable for cyclization.[8]
Diagnostic Workflow:
Preventative & Corrective Actions:
-
Resin Selection: Utilize 2-chlorotrityl chloride (2-CTC) resin instead of Wang or other ester-linked resins. The steric hindrance from the bulky trityl group physically obstructs the intramolecular cyclization.[8]
-
Dipeptide Coupling: Synthesize and couple the first two amino acids as a pre-formed dipeptide building block (e.g., Fmoc-Xaa-β-hPro-OH). This bypasses the susceptible dipeptidyl-resin intermediate entirely.[8]
-
Modified Deprotection: Employ milder deprotection conditions, such as 2% DBU and 5% piperazine in NMP, which have been shown to suppress DKP formation.[4][7]
Q3: My peptide has multiple unexpected masses, including +22 Da, +38 Da, and +44 Da.
A3: Salt Adducts and Solvent Adducts.
These are common artifacts in electrospray ionization mass spectrometry (ESI-MS) and do not typically represent a synthetic failure.
Causality & Mechanism:
-
[M+22] Da & [M+38] Da: These correspond to sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, respectively (representing the mass difference from the [M+H]⁺ ion).[13] Alkali metal ions are ubiquitous in the lab environment and can originate from glassware, solvents, buffers, and even handling.[14]
-
[M+44] Da: This often corresponds to a carbon dioxide adduct ([M+CO₂]⁻) in negative ion mode or can be related to other contaminants.
Diagnostic Workflow:
-
Identify Pattern: Look for a series of peaks separated by 22, 38, or other known adduct masses in your MS spectrum.
-
Check Solvents: Run a blank injection of your LC-MS solvents to check for background contamination.
Preventative & Corrective Actions:
-
Use High-Purity Reagents: Employ LC-MS grade water, acetonitrile, and formic acid for analysis.
-
Avoid Glassware: Prepare samples in high-quality polypropylene tubes to minimize leaching of metal ions.[13]
-
Sample Desalting: If adducts are severe and interfere with analysis, desalt the peptide sample using a C18 ZipTip or similar reversed-phase cleanup method prior to MS analysis.
| Observed Δ Mass | Identity | Common Source | Ion Mode |
| +22 Da | Sodium Adduct ([M+Na]⁺) | Glassware, Solvents, Buffers | Positive |
| +38 Da | Potassium Adduct ([M+K]⁺) | Glassware, Solvents, Buffers | Positive |
| +41 Da | Acetonitrile Adduct ([M+ACN+H]⁺) | LC Mobile Phase | Positive |
| +98 Da | Sulfuric/Phosphoric Acid | Sample Contamination | Positive |
Table 1: Common Adducts Observed in ESI-MS of Peptides.[13][15][16][17]
Q4: I am seeing a mass addition of +57 Da or +114 Da.
A4: Incomplete Side-Chain Deprotection or Capping.
These mass additions point to issues with either the final cleavage step or unintended reactions during synthesis.
Causality & Mechanism:
-
+114 Da: This corresponds to a remaining tert-Butyl (tBu) protecting group. Amino acids like Asp, Glu, Ser, Thr, and Tyr are commonly protected with tBu ethers or esters. Incomplete removal during the final TFA cleavage step will result in this mass addition.[18]
-
+57 Da: This corresponds to a glycyl residue. However, if no Glycine was used, it could be due to capping by acetic acid (+42 Da for acetyl group) followed by another modification, or it could be a misinterpretation of a more complex adduct. A more likely source of a +57 Da mass shift is an N-terminal modification if carbodiimide activation was used with an acetate buffer. However, the most common cause of a +57 Da shift is the alkylation of a cysteine residue by iodoacetamide during sample preparation for proteomics, which is not relevant to synthesis troubleshooting. A careful review of all reagents is necessary.
Diagnostic Workflow:
Preventative & Corrective Actions:
-
Optimize Cleavage Cocktail: Ensure your TFA cleavage cocktail contains the appropriate scavengers. For peptides with Trp, Cys, or Met, a standard like "Reagent K" (TFA/water/phenol/thioanisole/EDT) is recommended.[19][20][21] Triisopropylsilane (TIS) is a highly effective scavenger for quenching tBu cations.[18]
-
Extend Cleavage Time: For long peptides or those with multiple sterically hindered protecting groups, increase the cleavage time from 2 hours to 3-4 hours to ensure complete deprotection.[18]
-
Check Reagent Purity: Ensure the Fmoc-amino acids used are of high purity (≥99%) and free from contaminants like acetate, which can cause N-terminal capping (+42 Da).[22][23]
Frequently Asked Questions (FAQs)
Q: What is the exact molecular weight of this compound? The molecular formula is C₂₁H₂₁NO₄, and the molecular weight is 351.40 g/mol .[24][25]
Q: Can impurities in the this compound starting material cause mass issues? Yes. High-purity building blocks are critical. Common impurities and their consequences include:
-
Free Amino Acid (Unprotected β-hPro): Can lead to the insertion of two β-hPro residues at the intended position.[23]
-
Acetate/Acetic Acid: Can act as a capping agent, terminating the peptide chain and resulting in a truncated sequence with an N-terminal acetyl group (+42 Da).[22][23]
-
Dipeptide (Fmoc-β-hPro-β-hPro-OH): Formed during the synthesis of the building block itself, this impurity can lead to the insertion of a dipeptide instead of a single residue.[22]
Q: Does beta-homoproline affect MS/MS fragmentation patterns? Yes. Like proline, beta-homoproline introduces a rigid kink in the peptide backbone. In the gas phase during CID, proline-containing peptides can undergo head-to-tail cyclization, leading to scrambled sequences and non-direct sequence ions, which can complicate de novo sequencing.[26][27] Expect unusual fragmentation patterns and be cautious when interpreting MS/MS data for peptides containing this residue.
Q: Are there specific cleavage cocktail recommendations for peptides containing beta-homoproline? The presence of beta-homoproline itself does not necessitate a special cleavage cocktail beyond standard protocols. The choice of cocktail should be dictated by the other amino acids in the sequence.[20] For example:
-
Peptides with Arg(Pbf/Pmc), Trp(Boc), Cys(Trt), Met: Use a scavenger-rich cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) or a TFA/TIS/Water/EDT mixture.[19][28]
-
Simple Peptides: A mixture of TFA/TIS/H₂O (95:2.5:2.5) is often sufficient.[20]
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 12. researchgate.net [researchgate.net]
- 13. learning.sepscience.com [learning.sepscience.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. massspec.unm.edu [massspec.unm.edu]
- 17. acdlabs.com [acdlabs.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 22. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 24. scbt.com [scbt.com]
- 25. chemimpex.com [chemimpex.com]
- 26. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. peptide.com [peptide.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide: Fmoc-L-beta-homoproline vs. Fmoc-L-proline in Peptide Synthesis
Introduction: Beyond the Canonical Twenty
In the pursuit of novel peptide therapeutics with enhanced potency, stability, and unique structural attributes, medicinal chemists and peptide scientists frequently look beyond the canonical alpha-amino acids. The strategic incorporation of unnatural amino acids is a cornerstone of modern peptidomimetic design. Among the most powerful substitutions is the replacement of L-proline, an amino acid already unique for its cyclic structure and profound impact on peptide conformation.[1]
This guide provides an in-depth technical comparison between the standard Fmoc-L-proline and its intriguing analogue, Fmoc-L-beta-homoproline. We will dissect their structural differences and explore the downstream consequences for solid-phase peptide synthesis (SPPS), peptide secondary structure, proteolytic stability, and ultimately, biological activity. This analysis is designed for researchers, scientists, and drug development professionals seeking to rationally design peptides with superior pharmacological properties.
Structural and Conformational Divergence: A Tale of Two Rings
At first glance, L-proline and L-beta-homoproline share a similar pyrrolidine ring. However, the seemingly minor difference in the point of attachment of the carboxyl group to this ring—at the alpha-carbon for proline and extended by a methylene group to the beta-carbon for beta-homoproline—creates a cascade of structural and functional differences.
| Feature | Fmoc-L-proline | This compound |
| IUPAC Name | (S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | (S)-2-(1-Fmoc-2-pyrrolidinyl)acetic acid[2] |
| CAS Number | 71989-31-6[3] | 193693-60-6[4] |
| Molecular Formula | C₂₀H₁₉NO₄[3] | C₂₁H₂₁NO₄[4] |
| Molecular Weight | 337.37 g/mol | 351.40 g/mol [4] |
| Classification | α-Imino Acid | Cyclic β-Amino Acid |
.dot
Caption: Chemical structures of Fmoc-L-proline and this compound.
The most critical distinction lies in the peptide backbone. The incorporation of a beta-amino acid introduces an extra carbon atom into the backbone for each substitution, fundamentally altering bond angles, rotational freedom, and the potential for hydrogen bonding. This extension is the primary driver of the unique properties conferred by beta-homoproline.
The Proline Kink vs. The Beta-Homoproline Turn
L-proline is renowned as a "helix breaker" because its rigid pyrrolidine ring restricts the main chain torsion angle (φ) to approximately -65° and, lacking an amide proton, it cannot act as a hydrogen bond donor within an alpha-helix.[3][5] This induces a characteristic kink or turn in the peptide chain, often initiating or terminating secondary structures like the polyproline II (PPII) helix.[3][5]
Beta-homoproline imposes a different, and arguably more profound, conformational constraint. Experimental evidence from vibrational circular dichroism (VCD) spectroscopy on model peptides indicates that beta-homoproline is significantly less apt to form the tight pseudo-γ-turns that are characteristic of its alpha-proline counterpart.[6] Furthermore, a crucial finding from this research is that in polar solvents, the peptide bond preceding beta-homoproline shows a significant population of the cis-conformer, a state that is much less common for most alpha-proline residues in a peptide chain.[6][7] This preference for the cis configuration can dramatically alter the direction of the peptide backbone, leading to novel and stable secondary structures not accessible with canonical amino acids.
Impact on Solid-Phase Peptide Synthesis (SPPS)
From a practical standpoint, the choice between these two building blocks has direct implications for the synthesis process. The coupling of any proline derivative during Fmoc-SPPS is known to be a challenging step.[8]
Causality Behind the Challenge: The secondary amine nature of the pyrrolidine ring is sterically more hindered than the primary amines of other amino acids. This can slow down the kinetics of the coupling reaction, where the activated carboxyl group of the incoming amino acid approaches the free amine of the resin-bound peptide chain.[4][8]
.dot
Caption: Generalized workflow for a single cycle in Fmoc-based SPPS.
While direct, head-to-head published data on the coupling efficiency of this compound versus Fmoc-L-proline is scarce, we can extrapolate from established principles. The additional methylene group in beta-homoproline does not significantly alter the steric environment around the secondary amine. Therefore, it is reasonable to expect that it presents similar coupling challenges to its alpha-proline counterpart.
Senior Application Scientist's Protocol Recommendations:
For efficient incorporation of either Fmoc-L-proline or this compound, the following should be considered:
-
Choice of Coupling Reagent: Utilize highly efficient aminium/uronium-based coupling reagents like HCTU, HATU, or HDMA. These reagents rapidly form activated esters, which can improve coupling kinetics for sterically hindered residues.
-
Extended Coupling Times: Standard coupling times of 1-2 hours may be insufficient.[4] It is advisable to monitor the coupling reaction using a qualitative test (e.g., Kaiser or Chloranil test).
-
Double Coupling: If the monitoring test indicates incomplete coupling after the initial extended time, a second coupling with a fresh solution of activated amino acid is a prudent strategy to maximize the yield of the desired full-length peptide and minimize deletion sequences.
-
Solvent Choice: Ensure the use of high-purity, amine-free DMF or NMP, as contaminants can interfere with the coupling reaction.
Comparative Performance and Applications
The decision to substitute L-proline with L-beta-homoproline is driven by the desired downstream properties of the final peptide. The primary advantages conferred by the beta-amino acid are enhanced proteolytic stability and the ability to induce novel secondary structures.
Enhanced Proteolytic Stability
A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in vivo. The peptide backbone of alpha-peptides is readily recognized and cleaved by a host of peptidases. The insertion of a beta-amino acid, however, disrupts the natural backbone geometry.
The Mechanism of Protection: Proteases have highly specific active sites evolved to recognize the precise spacing and stereochemistry of L-alpha-amino acid residues. The introduction of the additional backbone carbon by beta-homoproline alters the peptide bond distances and angles, rendering the adjacent peptide bonds poor substrates for most common proteases.[9] Studies have repeatedly shown that peptides incorporating beta-amino acids exhibit significantly increased resistance to enzymatic hydrolysis and longer half-lives in plasma.[10] For instance, substituting a native residue in the opioid peptide Biphalin with a homo-β³ amino acid resulted in a derivative with increased enzymatic stability in human plasma.[10] Similarly, replacing key residues in Ribonuclease A with proline was shown to decrease the rate constant of proteolysis by up to three orders of magnitude, a principle that is amplified by the even greater structural disruption of a beta-amino acid.[11]
| Parameter | Standard α-Peptide (Proline) | β-Amino Acid Containing Peptide (β-Homoproline) |
| Protease Recognition | High | Low to Negligible[9] |
| Susceptibility to Cleavage | High | Very Low[10] |
| In Vivo Half-Life | Typically short (minutes) | Significantly extended (hours)[10] |
Impact on Biological Activity
Altering a peptide's conformation can have a dramatic effect on its ability to bind to its biological target. The substitution of L-proline with L-beta-homoproline is a significant structural perturbation and its effect on activity must be empirically determined for each target.
-
Potential for Enhanced Affinity: By exploring novel conformational space, a beta-homoproline-containing peptide may adopt a structure that fits more perfectly into a receptor's binding pocket than the native peptide, leading to higher affinity and potency.
-
Potential for Reduced Affinity: Conversely, the native conformation induced by L-proline may be essential for receptor recognition. In such cases, substitution could disrupt the required binding motif and reduce or abolish activity.
A successful example comes from the study of biphalin analogues, where the replacement of Phenylalanine with β³-homo-Phenylalanine yielded a compound with good μ- and δ-opioid receptor affinities and potent in vivo antinociceptive activity.[10] This demonstrates that the structural changes induced by a beta-amino acid can be compatible with, and even beneficial for, receptor binding.
Experimental Protocols
A. Comparative Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual coupling of either Fmoc-L-Pro-OH or Fmoc-L-β-HomoPro-OH onto a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: Swell 100 mg of the peptide-resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 2 mL of 20% piperidine in DMF for 5 minutes. Drain, and repeat with a fresh 2 mL of the piperidine solution for 15 minutes to ensure complete removal of the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (6 x 2 mL) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve 4 equivalents of Fmoc-L-Pro-OH or Fmoc-L-β-HomoPro-OH and 3.95 equivalents of HCTU in DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIEA) and allow the solution to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the washed resin. Agitate the mixture at room temperature for 2 hours.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and Dichloromethane (DCM), and perform a qualitative Kaiser test. A blue color indicates incomplete coupling (free amines present), while yellow/colorless beads suggest a complete reaction.
-
(Optional) Double Coupling: If the Kaiser test is positive, drain the reaction vessel and repeat steps 4 and 5.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (6 x 2 mL) and DCM (3 x 2 mL). The resin is now ready for the next deprotection and coupling cycle.
B. Comparative Proteolytic Stability Assay
This assay provides a method to compare the stability of a proline-containing peptide versus its beta-homoproline analogue in the presence of a protease or plasma.
-
Peptide Preparation: Prepare stock solutions (e.g., 1 mg/mL) of both the L-proline containing peptide and the L-beta-homoproline containing peptide in a suitable buffer (e.g., PBS, pH 7.4).
-
Reaction Setup: In separate microcentrifuge tubes, mix the peptide stock solution with either human plasma or a solution of a specific protease (e.g., trypsin, chymotrypsin) to a final peptide concentration of 100 µg/mL.
-
Incubation: Incubate the tubes at 37°C.
-
Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take an aliquot from each reaction tube.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% Trichloroacetic Acid - TCA) to the aliquot. This will precipitate the proteins/enzymes.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the peptide fragment.
-
Analysis: Analyze the supernatant by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Monitor the disappearance of the peak corresponding to the full-length parent peptide over time.
-
Data Interpretation: Plot the percentage of remaining parent peptide against time for both peptides. Calculate the half-life (t½) for each peptide under the assay conditions. A significantly longer half-life for the beta-homoproline analogue indicates enhanced proteolytic stability.
Conclusion
The substitution of L-proline with L-beta-homoproline is a powerful strategy in peptidomimetic design, offering a pathway to peptides with fundamentally different properties. The introduction of an additional carbon into the peptide backbone leads to unique conformational preferences, including a notable propensity for the cis-amide bond isomer, and provides a robust shield against proteolytic degradation. While the synthesis of these modified peptides requires careful attention to coupling conditions, the potential rewards—peptides with enhanced stability and novel biological activities—are substantial. As with any modification, the functional outcome of the substitution is context-dependent and must be validated empirically. However, for researchers aiming to overcome the inherent pharmacokinetic limitations of natural peptides, this compound represents a valuable and highly strategic tool in the arsenal of peptide chemistry.
References
- 1. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Is β-homo-proline a pseudo-γ-turn forming element of β-peptides? An IR and VCD spectroscopic study on Ac-β-HPro-NHMe in cryogenic matrices and solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biological Active Analogues of the Opioid Peptide Biphalin: Mixed α/β3-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proline versus charge concept for protein stabilization against proteolytic attack - PubMed [pubmed.ncbi.nlm.nih.gov]
The Conformational Divide: A Structural Comparison of β-Homoproline and Other β-Amino Acids
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Abstract
β-amino acids are foundational building blocks in modern medicinal chemistry, prized for their ability to form stable, predictable secondary structures in peptides (β-peptides) and for their inherent resistance to enzymatic degradation.[1] Among this diverse class of molecules, β-homoproline, a cyclic β-amino acid, holds a unique position. Its rigid pyrrolidine ring structure imparts severe conformational constraints that distinguish it from its acyclic and even other cyclic counterparts. This guide provides an in-depth analysis of the structural differences between β-homoproline and other β-amino acids, supported by experimental data and methodologies, to inform rational design in peptidomimetics and drug development.
The Architectural Landscape of β-Amino Acids
Unlike their α-amino acid cousins, where the amino group is attached to the α-carbon adjacent to the carboxyl group, β-amino acids feature an additional carbon atom separating these two functional groups.[2] This seemingly minor homologous extension dramatically alters the molecule's conformational landscape and the types of secondary structures it can promote.
While acyclic β-amino acids like β-alanine or β-leucine possess significant rotational freedom around their Cα-Cβ and Cβ-N bonds, cyclic β-amino acids introduce varying degrees of rigidity.[3][4] β-homoproline (pyrrolidine-3-carboxylic acid) represents a particularly compelling case where the Cα-Cβ bond is incorporated into a five-membered ring, severely restricting backbone flexibility.[2]
References
A Comparative Guide to the Conformational Effects of L-β-Homoproline and D-β-Homoproline in Peptidomimetics
For researchers, medicinal chemists, and drug development professionals, the quest for novel peptide-based therapeutics with enhanced stability and specific biological activity is a continuous endeavor. The incorporation of non-natural amino acids is a powerful strategy to modulate the conformational properties of peptides, thereby influencing their function.[1][2] Among these, β-amino acids, and specifically the cyclic β-amino acid β-homoproline, have garnered significant interest due to their ability to impart predictable and stable secondary structures.[1][2] This guide provides an in-depth, objective comparison of the conformational effects of the two stereoisomers of β-homoproline, L-β-homoproline and D-β-homoproline, supported by experimental data, to aid in their rational application in peptidomimetic design.
Introduction: The Significance of Stereochemistry in β-Homoproline
β-Homoproline, a pyrrolidine-3-carboxylic acid, is a constrained β-amino acid that introduces a six-membered ring into the peptide backbone when incorporated. Unlike its α-amino acid counterpart, proline, the additional methylene group in β-homoproline offers greater conformational flexibility, which is then governed by the stereochemistry at the β-carbon. The seemingly subtle difference between the L-(S) and D-(R) configurations at this carbon has profound and distinct consequences for the puckering of the pyrrolidine ring, the local backbone torsion angles (φ and ψ), and ultimately, the secondary structures that peptides adopt. These stereochemically driven conformational biases are critical for designing peptides with specific folds, such as β-turns and helices, which are often essential for biological recognition and activity.[2][3][4]
Intrinsic Conformational Preferences: Ring Pucker and Torsional Angles
The conformational landscape of β-homoproline is primarily defined by the pucker of its pyrrolidine ring, which can adopt two major conformations: Cγ-endo (up) and Cγ-exo (down). This puckering is directly influenced by the stereochemistry at the β-carbon and dictates the preferred backbone dihedral angles.
L-β-Homoproline: A Propensity for Extended and Turn Structures
Computational and experimental studies indicate that L-β-homoproline predominantly favors a Cγ-exo pucker. This puckering places the carboxymethyl group in a pseudo-equatorial position, which is sterically favorable. This ring conformation, in turn, restricts the backbone dihedral angles to values that are conducive to the formation of specific secondary structures.
D-β-Homoproline: A Strong Inducer of β-Turns
Conversely, D-β-homoproline shows a strong preference for a Cγ-endo ring pucker. This conformation is crucial for its role as a potent inducer of β-turns, particularly type II' β-turns when placed at the i+1 position of a peptide sequence.[5][6] The endo pucker orients the peptide backbone in a manner that facilitates the characteristic hydrogen bond between the CO group of the i residue and the NH group of the i+3 residue, a hallmark of a β-turn.[7][8]
The following diagram illustrates the workflow for determining these conformational preferences.
Caption: Workflow for Conformational Analysis of β-Homoproline Stereoisomers.
Comparative Analysis of Conformational Parameters
The distinct ring puckering preferences of L- and D-β-homoproline lead to different accessible regions of the Ramachandran plot. This can be quantified through various experimental and computational methods.
| Parameter | L-β-Homoproline | D-β-Homoproline | Rationale for Experimental Choice |
| Predominant Ring Pucker | Cγ-exo | Cγ-endo | NMR J-coupling constants between ring protons are highly sensitive to the dihedral angles, which are defined by the ring pucker. X-ray crystallography provides a direct visualization of the solid-state conformation. |
| Typical Backbone Angles (φ, ψ) | Favors extended or polyproline II-like conformations | Promotes turn-like conformations (e.g., φ ≈ 60°, ψ ≈ 120° for type II' β-turn) | 2D NMR techniques (ROESY/NOESY) can measure through-space proton-proton distances, which constrain the possible backbone torsion angles. DFT calculations provide energetically minimized structures and their corresponding dihedral angles. |
| Propensity for β-turn Formation | Less prone to induce canonical β-turns; may participate in other turn types | Strong inducer of type II' β-turns at the i+1 position | Circular Dichroism (CD) spectroscopy can detect the characteristic spectral signatures of β-turn structures in solution. The presence of a hydrogen bond, confirmed by temperature-dependent NMR, further validates turn formation. |
Impact on Peptide Structure and Biological Activity: A Case Study
The choice between L- and D-β-homoproline can have a dramatic impact on the biological activity of a peptide, primarily by altering its three-dimensional structure and, consequently, its ability to bind to a biological target.
A compelling example is the modification of endomorphin-1, a tetrapeptide with high affinity for the μ-opioid receptor. When the natural L-proline at position 2 was replaced with β-homoproline, the resulting analogues showed a striking dependence on stereochemistry. The analogue containing L-β-homoproline exhibited approximately 20-fold greater activity than the one with D-β-homoproline.[1][2] This significant difference in activity is attributed to the different conformations induced by the two isomers, with the L-isomer likely presenting the pharmacophore in a more favorable orientation for receptor binding.
The following diagram illustrates the differential impact of L- and D-β-homoproline on peptide structure and function.
Caption: Stereochemistry-Dependent Structural and Functional Outcomes.
Experimental Protocols
To ensure the scientific integrity of claims regarding the conformational effects of β-homoproline isomers, rigorous experimental validation is essential. Below are standardized protocols for key analytical techniques.
NMR Spectroscopic Analysis for Conformational Elucidation
Objective: To determine the solution-state conformation, including ring pucker and backbone torsion angles, of a peptide containing β-homoproline.
Methodology:
-
Sample Preparation: Dissolve the synthesized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture mimicking a biological environment) to a final concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a standard 1D proton spectrum to confirm sample purity and identify all proton resonances.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to establish the spin systems of each amino acid residue, allowing for unambiguous assignment of all proton signals.
-
2D ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy):
-
Acquire a ROESY or NOESY spectrum with a mixing time of 200-400 ms.
-
The presence and intensity of cross-peaks between non-bonded protons provide distance constraints. For example, a strong NOE between the α-proton of residue i and the NH of residue i+1 is indicative of an extended backbone.
-
-
J-Coupling Constant Analysis:
-
Measure the vicinal coupling constants (³J) between the protons on the pyrrolidine ring from a high-resolution 1D ¹H or 2D COSY spectrum.
-
The magnitude of these coupling constants can be used in Karplus-type equations to determine the dihedral angles and, consequently, the preferred ring pucker.[9]
-
-
Temperature Coefficient Measurement: To identify intramolecular hydrogen bonds (characteristic of turns), acquire a series of 1D ¹H NMR spectra at varying temperatures (e.g., 280-310 K). Amide protons involved in stable hydrogen bonds will show a smaller change in chemical shift with temperature (dδ/dT > -4.5 ppb/K).
-
Data Analysis and Structure Calculation: Use the collected distance and dihedral angle constraints as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of solution structures.
X-ray Crystallography for Solid-State Structure Determination
Objective: To obtain a high-resolution crystal structure of a β-homoproline-containing peptide.
Methodology:
-
Crystallization Screening:
-
Prepare a highly pure peptide sample (>98%) at a concentration of 5-20 mg/mL.
-
Use commercially available crystallization screening kits (e.g., Hampton Research, Qiagen) to test a wide range of precipitants, pH, and additives using sitting-drop or hanging-drop vapor diffusion methods.[10]
-
-
Crystal Optimization: Once initial hits are identified, optimize the crystallization conditions by finely varying the concentrations of the precipitant, buffer, and peptide.
-
Data Collection:
-
Harvest a suitable single crystal and cryo-protect it if necessary.
-
Collect X-ray diffraction data at a synchrotron source or a home-source X-ray diffractometer.[11]
-
-
Structure Solution and Refinement:
-
Process the diffraction data using software like HKL2000 or XDS.
-
Solve the structure using direct methods or molecular replacement.
-
Refine the atomic model against the experimental data using programs like REFMAC5 or PHENIX until convergence is reached.[11] The final structure will provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous view of the solid-state conformation.[12][13]
-
Conclusion and Future Prospects
The stereochemistry of β-homoproline is a critical design element in peptidomimetics. L-β-homoproline and D-β-homoproline exhibit distinct and predictable conformational preferences, with the D-isomer being a particularly potent inducer of β-turn structures. Understanding these differential effects allows for the rational design of peptides with tailored secondary structures, enhanced proteolytic stability, and optimized biological activities. As synthetic methodologies for these and other substituted proline analogues become more advanced, their application in drug discovery is set to expand, offering new avenues for creating novel therapeutics with improved pharmacological profiles.[14][15]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective Synthesis of α-Disubstituted β-Homoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conformational behavior of beta-proline oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereochemical control of peptide folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Chime Test Page [chem.uwec.edu]
- 9. Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NMR Validation of Successful Fmoc-L-beta-homoproline Incorporation
<Senior Application Scientist
Introduction: The Structural Significance of β-Homoproline
In the field of peptide science and drug development, the incorporation of non-natural amino acids is a cornerstone of innovation. These unique building blocks allow for the design of peptidomimetics with enhanced structural stability, resistance to enzymatic degradation, and novel biological activities. Among these, L-beta-homoproline (β-hPro), a six-membered ring analog of the ubiquitous five-membered L-proline, is of particular interest. The additional methylene group in its backbone fundamentally alters local peptide conformation, making it a powerful tool for inducing stable secondary structures like helices and turns.
However, the successful incorporation of Fmoc-L-beta-homoproline into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is not guaranteed. Incomplete couplings or undesired side reactions can occur. Therefore, robust analytical validation is not just a quality control step; it is an essential part of the research and development process. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive method for confirming the successful incorporation and providing detailed atomic-level structural information.
This guide provides a detailed comparison of the NMR spectral signatures of L-proline and L-beta-homoproline, offering researchers a clear roadmap for validating their synthetic peptides.
The Core Challenge: Distinguishing Proline from its Six-Membered Homolog
The primary analytical challenge lies in unequivocally identifying the unique spectral signature of the β-hPro residue within a complex peptide spectrum. While both proline and β-homoproline are cyclic amino acids, the seemingly minor difference of one extra methylene group (CH₂) creates a cascade of distinct and measurable effects in the NMR spectrum.
The key to validation is recognizing that this structural change will:
-
Introduce a new set of proton signals corresponding to the additional methylene group.
-
Alter the chemical shifts of all other protons within the ring due to changes in ring puckering, bond angles, and the local electronic environment.
-
Propagate conformational effects , such as influencing the cis/trans isomerization ratio of the preceding peptide bond, which is a hallmark of proline and its analogs in NMR spectra.[1][2][3]
The following sections will dissect these differences using 1D and 2D NMR techniques.
Caption: Structural differences between L-proline and L-beta-homoproline.
Comparative NMR Analysis: 1D ¹H and ¹³C Spectra
The most direct method for initial validation is the comparison of 1D ¹H and ¹³C NMR spectra. The presence of a β-hPro residue introduces characteristic signals and shifts that are absent in a standard proline-containing peptide.
A critical feature of peptides containing proline or its analogs is the slow isomerization around the X-Pro peptide bond, which is observable on the NMR timescale.[4][5] This results in two distinct sets of signals for the residues involved—one for the trans conformer (typically major) and one for the cis conformer (typically minor). The presence of these doubled signals is a strong indicator of a prolyl-type residue, but the specific chemical shifts are what differentiate β-hPro from Pro.
Table 1: Comparative ¹H and ¹³C Chemical Shift Ranges (ppm) for Proline vs. β-Homoproline in a Peptide
| Atom | L-Proline (in Peptide) | L-beta-Homoproline (in Peptide) | Key Differentiating Feature |
| ¹H NMR | |||
| α-H | 4.2 - 4.5 | 3.8 - 4.2 | β-hPro α-H is typically upfield (shielded) compared to Pro α-H. |
| β-H₂ | 1.9 - 2.2 | 1.5 - 1.9 | β-hPro β-H₂ protons are shifted upfield. |
| γ-H₂ | 1.8 - 2.1 | 1.4 - 1.8 | This is the new, additional methylene group signal unique to β-hPro. |
| δ-H₂ / ε-H₂ | 3.5 - 3.8 (δ) | 2.9 - 3.3 (ε) | The protons adjacent to the nitrogen are significantly upfield in β-hPro. |
| ¹³C NMR | |||
| α-C | 59 - 62 | 55 - 58 | β-hPro α-C is shielded. |
| β-C | 28 - 31 | 25 - 28 | β-hPro β-C is shielded. |
| γ-C | 24 - 26 | 22 - 25 | New signal for β-hPro. |
| δ-C / ε-C | 46 - 49 (δ) | 43 - 46 (ε) | The carbon adjacent to the nitrogen is shielded in β-hPro. |
Note: Chemical shifts are approximate and can vary based on solvent, pH, temperature, and adjacent residues. Data compiled from typical values reported in peptide NMR literature.[6][7][8][9][10]
Expert Interpretation: The most telling evidence in the ¹H spectrum is the appearance of an additional multiplet in the aliphatic region (typically 1.4-1.8 ppm) corresponding to the new γ-CH₂ group. Furthermore, the entire spin system of the β-hPro ring is generally shifted upfield (to lower ppm values) compared to a standard proline ring. This is a direct consequence of the increased flexibility and different puckering of the six-membered ring.
Advanced Validation: 2D NMR Correlation Spectroscopy
While 1D NMR provides strong initial evidence, 2D NMR is required for unambiguous confirmation. Techniques like COSY and HSQC create a "fingerprint" of the amino acid residue by revealing through-bond connectivities.
COSY (Correlation Spectroscopy)
A ¹H-¹H COSY spectrum shows which protons are coupled to each other (typically through 2 or 3 bonds). For a β-hPro residue, this is the definitive experiment to prove the existence and connectivity of the entire ring system.
Workflow for COSY Analysis:
-
Start at the α-H: Locate the α-H proton signal (around 3.8-4.2 ppm).
-
Trace Connectivity to β-H₂: A cross-peak will connect the α-H to the two β-H protons.
-
Walk Around the Ring: From the β-H₂ protons, trace the next cross-peak to the γ-H₂ protons. This step is impossible for standard proline and is conclusive proof of β-homoproline .
-
Continue to δ-H₂ and ε-H₂: Continue tracing the correlations from γ-H₂ to δ-H₂ and finally from δ-H₂ to the ε-H₂ protons adjacent to the nitrogen.
Caption: COSY connectivity pathway for a β-homoproline residue.
HSQC (Heteronuclear Single Quantum Coherence)
A ¹H-¹³C HSQC spectrum correlates each proton directly to the carbon it is attached to.[11][12][13] This is an excellent complementary technique to confirm assignments made from 1D and COSY spectra.
Workflow for HSQC Analysis:
-
Overlay with 1D Spectra: Align the ¹H axis of the HSQC with your assigned 1D ¹H spectrum and the ¹³C axis with your 1D ¹³C spectrum.
-
Confirm C-H Pairs: Each cross-peak in the HSQC confirms a direct C-H bond. Verify that the assigned α-H correlates with the α-C, the β-H₂ protons correlate with the β-C, and so on for the entire ring.
-
Validate the Unique γ-CH₂: The presence of a cross-peak connecting the unique γ-H₂ proton signals to a carbon signal in the ~22-25 ppm range provides definitive evidence for the β-hPro residue.
Experimental Protocol: A Self-Validating Workflow
This protocol outlines the synthesis of a simple model peptide and its subsequent analysis, designed to provide a clear, self-validating result.
Caption: Workflow from peptide synthesis to NMR validation.
Step-by-Step Methodology
-
Solid-Phase Peptide Synthesis (SPPS):
-
Resin: Use a Rink Amide resin for a C-terminal amide.[14]
-
Coupling: Swell the resin in DMF. Perform Fmoc deprotection using 20% piperidine in DMF. For the critical β-hPro coupling step, use a 4-fold molar excess of this compound, activated with HBTU/HOBt or HATU in the presence of DIPEA or collidine. Allow the coupling to proceed for at least 2 hours. A double coupling is recommended to ensure completion.
-
Capping: After coupling, cap any unreacted amines with acetic anhydride to simplify final purification.
-
-
Cleavage and Purification:
-
Cleavage Cocktail: Treat the resin with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2-3 hours.
-
Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge and decant the ether. Repeat the ether wash twice.
-
Purification: Dissolve the crude peptide in a minimal amount of water/acetonitrile and purify using reverse-phase HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Verification: Confirm the mass of the purified peptide using Mass Spectrometry (ESI-MS or MALDI-TOF).
-
-
NMR Sample Preparation and Acquisition:
-
Sample Prep: Dissolve 1-5 mg of the lyophilized, purified peptide in ~0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or 90% H₂O/10% D₂O with a water suppression pulse sequence).[17]
-
1D ¹H Acquisition: Acquire a standard 1D ¹H spectrum. Ensure adequate signal-to-noise.
-
2D COSY Acquisition: Acquire a gradient-selected COSY (gCOSY) spectrum.
-
2D HSQC Acquisition: Acquire a gradient-selected, sensitivity-enhanced ¹H-¹³C HSQC spectrum.
-
Conclusion
The successful incorporation of this compound is a verifiable event. While mass spectrometry can confirm that an amino acid of the correct mass has been added, it cannot distinguish between isomers or confirm the integrity of the cyclic structure post-synthesis. NMR spectroscopy, through the combined application of 1D and 2D techniques, provides the necessary atomic-level resolution to definitively validate the incorporation. By systematically identifying the unique spin system of the six-membered ring—particularly the novel γ-CH₂ group—via COSY and HSQC experiments, researchers can proceed with confidence, knowing their novel peptidomimetic is structurally sound and ready for further investigation.
References
- 1. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. imrpress.com [imrpress.com]
- 4. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conformations of proline-containing cyclic peptides. 1H and 13C n.m.r. evidence for a solvent stabilized All-Cis X-Pro conformer of Cyclo-(Pro-Gly-Gly-Pro)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. researchgate.net [researchgate.net]
- 12. mr.copernicus.org [mr.copernicus.org]
- 13. emerypharma.com [emerypharma.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. peptide.com [peptide.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. chem.uzh.ch [chem.uzh.ch]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Peptides Containing Fmoc-L-beta-homoproline
For researchers, scientists, and drug development professionals, the structural elucidation of synthetic peptides is a cornerstone of quality control and mechanistic understanding. The incorporation of non-standard amino acids and protecting groups, such as L-beta-homoproline and the N-terminal Fluorenylmethyloxycarbonyl (Fmoc) group, introduces unique analytical challenges. This guide provides a comparative analysis of mass spectrometry techniques for characterizing these complex peptides, moving beyond a simple listing of methods to explain the causality behind experimental choices and provide a framework for robust analysis.
The Analytical Challenge: A Tale of Two Moieties
The difficulty in analyzing peptides containing Fmoc-L-beta-homoproline stems from the distinct physicochemical properties of its two key components:
-
The Fmoc Group: A bulky, hydrophobic, and critically, a labile protecting group.[1] While essential for solid-phase peptide synthesis (SPPS), its presence complicates mass spectrometric analysis.[2] Under typical collision-induced dissociation (CID) conditions, the Fmoc group is notoriously prone to fragmentation, often dominating the spectrum and masking crucial peptide backbone information.[3][4] This manifests as a characteristic neutral loss of 222 Da or a prominent fragment ion at m/z 179 (the fluorenylmethyl cation).[3]
-
L-beta-homoproline: As a beta-amino acid, it alters the peptide backbone structure. Standard alpha-peptides fragment into predictable b- and y-ion series upon CID.[5] Peptides containing beta-amino acids, however, exhibit different fragmentation pathways, complicating de novo sequencing and database searching.[6] The cyclic nature of beta-homoproline further influences the fragmentation pattern, potentially leading to unique, non-direct sequence ions.[7]
The combination of a highly labile protecting group and a non-standard backbone necessitates a careful selection of analytical strategies to achieve complete sequence characterization.
Comparative Analysis of Tandem MS (MS/MS) Fragmentation Techniques
The choice of fragmentation method is the single most critical parameter for successfully sequencing this compound peptides. We will compare the three most common techniques: Collision-Induced Dissociation (CID), Higher-Energy C-trap Dissociation (HCD), and Electron Transfer Dissociation (ETD).
| Technique | Mechanism | Pros for this Application | Cons for this Application | Primary Application |
| CID | Slow heating via low-energy collisions with an inert gas. | Widely available on most mass spectrometers. | Dominant, facile loss of the labile Fmoc group, leading to poor peptide backbone fragmentation and limited sequence coverage.[3][4] | Initial screening, confirmation of Fmoc loss. |
| HCD | Beam-type CID in an HCD cell, with higher energy and shorter activation time. | Can produce richer fragment ion spectra compared to CID.[8] May provide slightly more backbone fragmentation than CID. | Still susceptible to the facile neutral loss of the Fmoc group, often obscuring sequence ions. | Can be an incremental improvement over CID, but often insufficient. |
| ETD | Ion-ion reaction involving electron transfer from a radical anion to the peptide cation.[9] | Preserves labile modifications. Cleaves the peptide backbone (N-Cα bond) while leaving the Fmoc group intact. | Less effective for peptides with low charge states (e.g., +2).[9][10] Can have a slower scan rate than CID/HCD. | Method of choice for sequencing peptides with labile PTMs or protecting groups. |
Causality Behind the Choices:
-
Why CID/HCD Fail: Both CID and HCD are "slow-heating" vibrational excitation methods.[11] They deposit energy into the entire molecule. The bond connecting the Fmoc group to the peptide is often the weakest link, so it breaks first, dissipating the energy and preventing further fragmentation along the more stable peptide backbone. This results in a spectrum with a strong precursor ion, a strong ion corresponding to the peptide without the Fmoc group, and very little else.
-
Why ETD Succeeds: ETD is a non-ergodic fragmentation method.[6] It induces fragmentation by transferring an electron, which initiates a radical-driven cleavage of the peptide backbone, producing c- and z-type fragment ions. This process is extremely fast and does not involve vibrational heating of the entire molecule. Consequently, labile modifications like the Fmoc group or phosphorylation are preserved on the fragment ions, allowing for both sequence determination and localization of the modification. For this compound peptides, ETD provides the backbone fragments necessary for sequencing while retaining the Fmoc group on the N-terminal fragments.
-
Beta-Amino Acid Fragmentation in ETD: Studies on beta-peptides have shown that ETD can produce unusual fragmentation patterns, such as abundant a• and y fragments, instead of the canonical c and z• ions.[6] This is attributed to the altered backbone structure and radical stability. Analysts should be aware of these alternative fragmentation channels when interpreting ETD data for beta-amino acid-containing peptides.
Recommended Experimental Workflow
Achieving reliable data requires a systematic approach, from sample preparation to data analysis.
Caption: General workflow for the analysis of this compound peptides.
Step-by-Step Methodology:
-
Sample Preparation & HPLC:
-
Objective: Purify the peptide and prepare it for MS analysis.
-
Protocol:
-
Synthesize and cleave the peptide from the resin using standard protocols (e.g., 95% TFA).[2]
-
Purify the crude peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.
-
Use a water/acetonitrile (ACN) gradient containing 0.1% trifluoroacetic acid (TFA). The hydrophobicity of the Fmoc group will significantly increase the peptide's retention time.[12]
-
Lyophilize the pure fractions.
-
For MS analysis, dissolve the peptide in a suitable solvent like 50% ACN/water with 0.1% formic acid. Formic acid is preferred over TFA for ESI-MS as it causes less ion suppression.
-
-
-
LC-MS/MS Method:
-
Objective: Separate the peptide from contaminants and acquire high-quality MS and MS/MS data.
-
Instrumentation: An Orbitrap mass spectrometer (or similar high-resolution instrument) equipped with ETD capability is highly recommended.
-
LC Parameters:
-
Column: C18, 1.7-3.5 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in ACN.
-
Gradient: A shallow gradient (e.g., 5-50% B over 30 minutes) is recommended to ensure good separation.
-
-
MS Parameters:
-
MS1 (Survey Scan): Acquire in the Orbitrap at high resolution (e.g., 60,000) to determine the accurate mass and charge state of the precursor ion.
-
MS2 (Fragmentation): Use a data-dependent acquisition (DDA) method.
-
Decision Tree Logic (Recommended): If available, use a charge-state-dependent method. For precursors with charge state ≥ +3, trigger ETD fragmentation.[10][13] For charge state +2, ETD may be less efficient, and HCD could be used as a complementary method, primarily to confirm the mass of the peptide after the characteristic Fmoc neutral loss.
-
-
-
Data Interpretation:
-
Objective: Reconstruct the peptide sequence from the MS/MS spectrum.
-
ETD Spectrum Analysis:
-
Look for a series of c- and z-ions .
-
Confirm that the N-terminal c-ions have a mass that includes the Fmoc group (+222.07 Da).
-
Be aware of alternative fragmentation pathways for beta-amino acids, such as the formation of a•- and y-ions .[6]
-
The mass difference between consecutive ions in a series will correspond to the residues in the peptide sequence. The mass of L-beta-homoproline is 113.084 Da.
-
-
Caption: Comparison of CID/HCD vs. ETD for Fmoc-peptide analysis.
Conclusion and Authoritative Recommendations
For the reliable and comprehensive analysis of peptides containing labile moieties like the Fmoc group and non-standard residues such as L-beta-homoproline, a single fragmentation technique is rarely sufficient.
Primary Recommendation: The gold standard approach is LC-MS/MS using Electron Transfer Dissociation (ETD) on a high-resolution mass spectrometer. ETD's ability to preserve the labile Fmoc group is critical for generating the backbone fragment ions required for complete sequence verification.
Complementary Approach: Combining ETD with HCD in a single data-dependent analysis can provide a more comprehensive dataset. HCD spectra will confirm the expected neutral loss of the Fmoc group and can be effective for lower charge state precursors where ETD is less efficient.[10][13]
By understanding the underlying fragmentation mechanisms and making informed experimental choices, researchers can overcome the analytical hurdles presented by these complex molecules, ensuring the structural integrity of their synthetic peptides for downstream applications in research and drug development.
References
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. De Novo Peptide Sequencing [ionsource.com]
- 6. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Comparative Guide to Circular Dichroism Spectroscopy of β-Homoproline Peptides
Authored for Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, bestowing enhanced proteolytic resistance and novel conformational properties crucial for therapeutic development. Among these, β-amino acids, and specifically the constrained residue β-homoproline (β-HPro), offer a unique toolkit for directing peptide folding into structures not accessible to their α-amino acid counterparts. Circular Dichroism (CD) spectroscopy stands as a rapid, non-destructive, and indispensable technique for interrogating the secondary structure of these modified peptides in solution.[1][2]
This guide provides an in-depth comparison of the CD spectroscopic signatures of β-homoproline-containing peptides against canonical α-peptide structures. We will explore the structural origins of their distinct spectral features, provide field-proven experimental protocols, and explain the causality behind critical experimental choices to ensure robust and reproducible data.
The Structural Dichotomy: α-Proline vs. β-Homoproline
The fundamental difference between α-proline and β-homoproline lies in the peptide backbone. β-homoproline contains an additional methylene group, extending the backbone and altering the accessible dihedral angles (φ, ψ, and the additional ω). This seemingly minor change has profound implications for secondary structure, moving beyond the canonical α-helices and β-sheets to favor unique helical and turn conformations.
Figure 1: Backbone comparison of α- and β-amino acids.
Comparative Spectral Analysis: Decoding the Signatures
CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. For peptides, the signal in the far-UV region (190-260 nm) is dominated by the amide bond chromophores, making it exquisitely sensitive to the backbone conformation.[1][3]
The Benchmark: Canonical α-Peptide Structures
To appreciate the uniqueness of β-HPro peptide spectra, we must first review the well-established signatures of α-peptides.[4]
-
α-Helix: Characterized by two strong negative bands (minima) at approximately 222 nm (n→π* transition) and 208 nm (π→π* parallel transition), and a strong positive band (maximum) around 192 nm (π→π* perpendicular transition).[1][4]
-
β-Sheet: Displays a single broad negative band around 216-218 nm and a positive maximum near 195-198 nm.[1][5]
-
Polyproline II (PPII) Helix: This left-handed helix, common in proline-rich sequences and "unordered" proteins, is identified by a strong negative minimum around 206 nm and a weaker positive maximum near 228 nm.[6][7]
The β-Homoproline Distinction: New Folds, New Spectra
Peptides containing β-homoamino acids, including β-HPro, adopt their own distinct set of stable secondary structures, which are readily distinguishable by CD spectroscopy.
-
The 14-Helix: A prevalent and stable conformation for β-peptides is the 14-helix, so named for the 14-membered ring formed by the hydrogen bond between the C=O of residue i and the N-H of residue i-3. In contrast to the α-helix, a monomeric β-peptide 14-helix in solution typically exhibits a single, strong negative band with a minimum around 214 nm .[8]
-
Conformational Plasticity and Solvent Effects: The conformational landscape of β-HPro is highly sensitive to its environment.[9] Vibrational circular dichroism (VCD) studies have revealed that for β-HPro derivatives, the cis amide bond conformer becomes significantly populated, even predominant, in polar solvents.[10][11] This is a stark contrast to α-proline, which heavily favors the trans conformation required for stable PPII helices. A higher population of cis conformers disrupts regular secondary structures, leading to CD spectra that may resemble disordered peptides (strong negative ellipticity below 210 nm) rather than a clear PPII or 14-helical signature.[4][10]
Data Summary: A Comparative Table
The following table summarizes the characteristic CD spectral features for easy comparison.
| Secondary Structure | Characteristic Minima (λ_min) | Characteristic Maxima (λ_max) |
| α-Peptide Structures | ||
| α-Helix | ~222 nm, ~208 nm | ~192 nm |
| β-Sheet | ~218 nm | ~195 nm |
| Polyproline II (PPII) Helix | ~206 nm | ~228 nm |
| β-Peptide Structures | ||
| 14-Helix (Monomeric) | ~214 nm | (Typically none in the >200 nm region) |
| Disordered / cis-rich | Broad minimum < 210 nm | Weak or no maximum |
Field-Proven Experimental Protocol & Causality
Trustworthy CD data is the product of meticulous experimental design and execution. This protocol outlines a self-validating system for acquiring high-quality CD spectra of β-homoproline peptides.
Diagram of the CD Spectroscopy Workflow
Figure 2: Standard workflow for a CD spectroscopy experiment.
Step-by-Step Methodology
1. Peptide and Buffer Preparation (The Foundation)
-
Peptide Purity & Concentration: Use peptide that is >95% pure as determined by HPLC and mass spectrometry.[4] Accurately determine the peptide concentration; this is the largest source of error in CD analysis. A carefully prepared stock solution quantified by UV absorbance (if aromatic residues are present) or by weight of lyophilized powder (correcting for peptide content) is critical.
-
Solvent/Buffer Selection: The choice of solvent is paramount as it can dramatically influence conformation.[9][12]
-
Causality: Buffers and salts must be transparent in the far-UV region. Chloride ions absorb strongly below 200 nm and should be avoided. A 10 mM sodium or potassium phosphate buffer is a standard starting point for aqueous studies.[3] For exploring folding propensity, solvents like 2,2,2-trifluoroethanol (TFE) are often used as they promote helical structures.[13] Given the sensitivity of β-HPro to polarity, comparing spectra in both aqueous buffer and a less polar solvent like TFE can yield valuable insights into its conformational preferences.[10][11]
-
-
Final Sample Preparation: A typical starting concentration is 100 µM peptide in the chosen buffer.[3] Prepare a matched buffer blank identical to the sample solution but without the peptide. This is non-negotiable for accurate background subtraction.
2. Instrumentation and Setup (Ensuring Signal Integrity)
-
Nitrogen Purge: Purge the instrument with high-purity nitrogen gas for at least 15 minutes before powering on the lamp and throughout the experiment.
-
Causality: Oxygen absorbs strongly below 200 nm. An effective nitrogen purge is essential for obtaining reliable data at lower wavelengths, which is critical for distinguishing different peptide structures.[14]
-
-
Cuvette: Use a high-quality quartz cuvette with a short path length (e.g., 1 mm).[3]
-
Causality: The total absorbance of the sample (peptide + buffer) should not exceed ~1.2 at any wavelength to avoid artifacts.[15] A shorter path length allows for higher sample concentrations while staying within this limit.
-
-
Temperature Control: Use a Peltier-controlled cell holder to maintain a constant temperature (e.g., 20 °C).[16]
-
Causality: Peptide conformation can be temperature-dependent. Maintaining a constant temperature ensures that observed spectral features are due to the peptide's inherent structure, not thermal fluctuations.
-
3. Data Acquisition (Capturing the Spectrum)
-
Parameters: Set the instrument to scan from 260 nm down to 190 nm (or as low as the instrument and buffer allow). Typical parameters are a scan rate of 50 nm/min, a bandwidth of 1 nm, and a data pitch of 0.5-1 nm.[17]
-
Blank Spectrum: First, acquire a spectrum of the buffer blank. It is advisable to average 3-5 scans to improve the signal-to-noise ratio.
-
Sample Spectrum: Thoroughly rinse the cuvette with water, then with a small amount of the sample solution before filling. Acquire the sample spectrum using the exact same instrument settings as the blank. Average 3-5 scans.
4. Data Processing and Analysis (From Raw Data to Insight)
-
Baseline Subtraction: Subtract the averaged buffer blank spectrum from the averaged sample spectrum.[3]
-
Conversion to Molar Residue Ellipticity [θ]: Raw CD data is typically in millidegrees (mdeg). To compare data across different experiments and peptides, it must be converted to a standardized unit, Molar Residue Ellipticity ([θ]), in deg·cm²·dmol⁻¹·res⁻¹.
-
Equation: [θ] = (mdeg * MRW) / (10 * l * c)
-
Where:
-
mdeg is the observed ellipticity after blank subtraction.
-
MRW is the mean residue weight (molecular weight of the peptide / number of residues).
-
l is the cuvette path length in cm.
-
c is the peptide concentration in g/mL.
-
-
-
Interpretation: Compare the resulting spectrum's shape, minima, and maxima to the reference spectra for known secondary structures as outlined in the comparative table. Deconvolution algorithms can be used to estimate the percentage of different secondary structures, but they should be used with caution as most are parameterized for α-peptides and may not be accurate for β-peptide structures.[18]
Conclusion
Circular dichroism spectroscopy is a powerful first-line tool for characterizing the solution-state structure of β-homoproline-containing peptides. Their CD spectra are distinct from those of canonical α-peptides, with the 14-helix displaying a characteristic negative minimum around 214 nm. However, researchers must remain cognizant of the profound influence of the solvent environment on β-HPro's conformational equilibrium, particularly the potential for a high population of cis amide bonds in polar solvents, which can lead to less defined spectra. By following rigorous, self-validating experimental protocols, CD spectroscopy provides invaluable and objective data, guiding the rational design of novel peptidomimetics for research and drug development.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. americanpeptidesociety.org [americanpeptidesociety.org]
- 4. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural composition of βI- and βII-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: Applications in secondary structure analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Effects of Solvent on the Structure of the Alzheimer Amyloid-β(25–35) Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Is β-homo-proline a pseudo-γ-turn forming element of β-peptides? An IR and VCD spectroscopic study on Ac-β-HPro-NHMe in cryogenic matrices and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Is β-homo-proline a pseudo-γ-turn forming element of β-peptides? An IR and VCD spectroscopic study on Ac-β-HPro-NHMe in cryogenic matrices and solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Circular Dichroism (CD) Spectroscopy. [bio-protocol.org]
- 14. moodle2.units.it [moodle2.units.it]
- 15. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
- 16. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 17. Frontiers | Macrochirality of Self-Assembled and Co-assembled Supramolecular Structures of a Pair of Enantiomeric Peptides [frontiersin.org]
- 18. Conformational analysis of circular dichroism spectra of insulin, proinsulin and c-peptides by non-linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]
computational modeling of peptides with Fmoc-L-beta-homoproline
An In-Depth Technical Guide to the Computational Modeling of Peptides with Fmoc-L-beta-homoproline
For researchers and drug development professionals, the incorporation of non-canonical amino acids like L-beta-homoproline into peptides is a powerful strategy for creating novel therapeutics with enhanced stability and specific conformational properties. The N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group is standard in solid-phase peptide synthesis and can also influence the self-assembly and conformational behavior of the final peptide. However, predicting the three-dimensional structure and dynamic behavior of these modified peptides presents a significant challenge for traditional computational methods.
This guide provides a comparative analysis of computational modeling techniques for peptides containing this compound. As a Senior Application Scientist, my goal is to move beyond a simple listing of methods and instead offer a field-proven perspective on the causality behind methodological choices, ensuring a robust and self-validating approach to modeling these complex biomolecules.
Part 1: The Unique Challenge of this compound
Standard computational tools, particularly those relying on classical molecular mechanics, are built upon force fields that are meticulously parameterized for the 20 canonical amino acids. The introduction of a non-canonical residue like L-beta-homoproline, which features an additional methylene group in its pyrrolidine ring compared to proline, invalidates these standard parameters. This "parameter problem" is the primary hurdle that researchers must overcome. Furthermore, the bulky, aromatic Fmoc group adds another layer of complexity due to its own conformational flexibility and potential for π-π stacking interactions.
The core of the challenge lies in accurately representing the potential energy surface of the molecule, which dictates its conformational preferences, dynamics, and interactions. An inaccurate representation can lead to simulations that diverge wildly from physical reality, rendering the results meaningless.
Part 2: A Comparative Guide to Computational Methodologies
Choosing the right computational tool requires a trade-off between accuracy and computational cost. For novel residues, a multi-tiered approach is often necessary, where high-accuracy methods are used to inform and parameterize more efficient methods.
Quantum Mechanics (QM): The Foundation of Accuracy
Quantum mechanics calculations, such as Density Functional Theory (DFT) or ab initio methods, solve the electronic structure of a molecule from first principles, without reliance on empirical parameters.[1] This makes them the gold standard for studying small molecules or fragments of larger ones.
-
Expertise & Experience: For a novel residue like L-beta-homoproline, QM is not just an option; it is a prerequisite for trustworthy classical simulations. Its primary role is twofold:
-
Determining Intrinsic Conformational Preferences: QM calculations can reveal the lowest energy conformations of the isolated residue (e.g., an N-acetyl-N'-methylamide capped model), identifying preferred pyrrolidine ring pucker and backbone dihedral angles.[2][3] Studies on similar beta-proline systems have shown that these residues can induce specific helical structures or turns, and QM is essential to capture these intrinsic tendencies.[4]
-
Parameter Generation: The most critical application of QM is to generate parameters for classical force fields. This includes deriving accurate partial atomic charges (e.g., using the RESP procedure) and calculating the energy profiles associated with bond stretching, angle bending, and dihedral rotations.[5]
-
-
Trustworthiness: A QM-derived parameter set ensures that the subsequent, less-costly simulations are grounded in a physically accurate description of the non-canonical residue. The accuracy of methods like B3LYP with appropriate basis sets (e.g., 6-31G*) is well-established for these applications.[1]
Molecular Mechanics (MM) & Molecular Dynamics (MD): The Workhorse for Conformational Sampling
Molecular Dynamics (MD) simulations use classical mechanics, as defined by a force field, to simulate the movement of atoms over time. This allows for the exploration of the conformational landscape of a peptide in a simulated environment (e.g., in explicit solvent), providing insights into its flexibility, stability, and interactions.[6][7]
-
Expertise & Experience: The trustworthiness of an MD simulation of a modified peptide is entirely dependent on the quality of the force field. Standard force fields like AMBER or CHARMM must be extended.[8][9] While general force fields like CGenFF (for CHARMM) or Antechamber/GAFF (for AMBER) can provide a starting point, a more rigorous, QM-based parameterization is strongly recommended for publication-quality results.[5] A study validating AMBER force fields for beta-amino acids found that with proper parameterization, the accuracy is comparable to that for standard alpha-amino acids.[10]
-
Trustworthiness (Self-Validating Protocol): The protocol below outlines a self-validating system where the initial parameterization step is validated before proceeding to large-scale simulations.
-
QM Calculations (Parameter Generation):
-
Step 1: Build a capped dipeptide model of the residue (e.g., Ace-Fmoc-L-beta-homoproline-NMe).
-
Step 2: Perform a geometry optimization using a QM method (e.g., DFT with B3LYP/6-31G*).
-
Step 3: Calculate the electrostatic potential (ESP) from the optimized geometry.
-
Step 4: Use a program like antechamber (for AMBER) to fit partial atomic charges to the ESP using the RESP (Restrained Electrostatic Potential) fitting procedure.[5]
-
Step 5: Perform scanned QM energy calculations by systematically rotating the key dihedral angles of the residue to generate energy profiles.
-
Step 6: Fit the parameters of the dihedral terms in the MM force field equation to these QM energy profiles.
-
-
System Preparation (MD Simulation):
-
Step 1: Build the full peptide structure using software like Maestro, PyMOL, or LEaP (part of AmberTools).
-
Step 2: Add the newly generated parameters for the this compound residue to the force field library.
-
Step 3: Solvate the peptide in a box of explicit water molecules (e.g., TIP3P or TIP4P-D).[11]
-
Step 4: Add counter-ions to neutralize the system.
-
-
Simulation and Analysis:
-
Step 1: Minimization: Perform energy minimization to remove steric clashes.
-
Step 2: Heating: Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Step 3: Equilibration: Equilibrate the system at the target temperature and pressure (NPT ensemble) until properties like density and potential energy stabilize.
-
Step 4: Production: Run the production simulation for a duration sufficient to sample the conformational space (typically hundreds of nanoseconds to microseconds).[12]
-
Step 5: Analysis: Analyze the trajectory for structural stability (RMSD), conformational changes (clustering, Ramachandran plots), and internal hydrogen bonding.
-
Hybrid QM/MM Methods: The Pragmatic Compromise
For very large systems, such as the peptide interacting with a receptor, performing a full QM calculation is impossible. A hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach offers a solution by treating a small, chemically active region (e.g., the this compound residue and the receptor's active site) with QM, while the rest of the system is treated with MM.[13] This method provides QM-level accuracy for the region of interest without the prohibitive cost of a full QM simulation. It is particularly useful for studying reaction mechanisms or precisely calculating interaction energies.[13]
Part 3: Methodological Comparison and Data Synthesis
The choice of methodology is dictated by the scientific question at hand. The following table summarizes the key characteristics of each approach.
| Methodology | Primary Application | Accuracy | System Size | Computational Cost |
| Quantum Mechanics (QM) | Parameter generation, electronic properties, analysis of small model systems. | Very High | < 200 atoms | Extremely High |
| Molecular Dynamics (MD) | Conformational sampling, dynamics, large-scale structural analysis. | Medium (Force field dependent) | 10,000 - 1,000,000+ atoms | Medium to High |
| Hybrid QM/MM | Reaction mechanisms, accurate interaction energies in a specific region. | High (QM region) | 1,000 - 100,000 atoms | High |
These methods are not mutually exclusive; they form a synergistic pipeline where data flows from the most accurate to the most efficient methods.
Part 4: Experimental Validation - Grounding Simulations in Reality
Computational models are predictive tools, and their results must be validated against experimental data.[14][15] Without this crucial step, a computational study remains a theoretical exercise.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for validating peptide structures in solution. It provides data on through-bond (J-couplings) and through-space (NOEs) interactions, which can be directly compared with the ensembles generated from MD simulations.[16][17]
-
Circular Dichroism (CD) Spectroscopy: CD provides information about the overall secondary structure content (e.g., helix, sheet, random coil) of the peptide population in solution.[18] This allows for a direct comparison with the secondary structure analysis from an MD trajectory.
-
X-ray Crystallography: If the peptide can be crystallized, X-ray crystallography provides a high-resolution static picture of its structure. This can serve as an excellent starting point for simulations or a definitive validation of a predicted low-energy conformation.[19]
By comparing simulated observables (e.g., average NOE distances, J-coupling constants, secondary structure populations) with these experimental measurements, a model can be refined and validated, lending high confidence to its predictive power.
Conclusion
The computational modeling of peptides containing non-canonical residues like this compound is a complex but tractable problem. A scientifically rigorous approach eschews a one-size-fits-all solution, instead favoring a multi-level strategy. It begins with high-accuracy QM calculations to develop trustworthy parameters for the novel residue. These parameters then enable large-scale MD simulations to explore the peptide's conformational landscape and dynamic behavior. Finally, the entire computational model must be validated against experimental data to ensure it is a faithful representation of physical reality. By following this hierarchical and self-validating workflow, researchers can confidently leverage computational modeling to accelerate the design and development of next-generation peptide therapeutics.
References
- 1. Ab initio quantum mechanical models of peptide helices and their vibrational spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational Preferences of β– and γ–Aminated Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational preferences of beta- and gamma-aminated proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational behavior of beta-proline oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forcefield_PTM: Ab Initio Charge and AMBER Forcefield Parameters for Frequently Occurring Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nhr4ces.de [nhr4ces.de]
- 7. A Directed Essential Dynamics Simulation of Peptide Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Status of Protein Force Fields for Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dasher.wustl.edu [dasher.wustl.edu]
- 10. researchgate.net [researchgate.net]
- 11. Force Field Effects in Simulations of Flexible Peptides with Varying Polyproline II Propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Proline on Internal Friction in Simulated Folding Dynamics of Several Alanine-Based α-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantum Mechanics/Molecular Mechanics Study on Caspase-2 Recognition by Peptide Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Computational modeling and experimental validation of the EPI-X4/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Computational modeling and experimental validation of the EPI-X4/CXCR4 complex allows rational design of small peptide antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental and Computational Studies Reveal An Alternative Supramolecular Structure for Fmocdipeptide Self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Conformational analysis of homochiral and heterochiral diprolines as beta-turn-forming peptidomimetics: unsubstituted and substituted models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Coupling Reagent Selection for Fmoc-L-beta-homoproline
Introduction: The Unique Challenge of Fmoc-L-beta-homoproline
In the field of peptidomimetic and drug development, the incorporation of constrained amino acids is a powerful strategy to induce stable secondary structures and enhance metabolic stability.[1][2][3] this compound, a cyclic beta-amino acid, is a valuable building block for these purposes. However, its rigid, N-alkylated ring structure presents a significant steric barrier to peptide bond formation. The secondary amine and the sterically encumbered carboxylic acid slow down reaction kinetics, leading to incomplete reactions and the risk of epimerization, which can compromise the final peptide's purity and biological activity.[4]
The selection of an appropriate coupling reagent is therefore not merely a procedural choice, but a critical determinant of success in synthesizing peptides containing this demanding residue. This guide provides a comparative analysis of common coupling reagents, grounded in mechanistic principles and supported by representative data, to empower researchers to make informed decisions for their solid-phase peptide synthesis (SPPS) protocols.
Mechanism of Action: A Primer on Carboxyl Group Activation
Successful peptide bond formation requires the conversion of the carboxylic acid group of the incoming amino acid into a more reactive species that is susceptible to nucleophilic attack by the N-terminal amine of the resin-bound peptide. Coupling reagents facilitate this activation. They can be broadly classified into three families, each with a distinct mechanism.
-
Carbodiimides (e.g., DIC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine. However, it is also prone to racemization and can rearrange into an unreactive N-acylurea. To mitigate these side reactions, additives like OxymaPure® (Oxyma) or 1-hydroxybenzotriazole (HOBt) are essential. These additives trap the O-acylisourea to form a more stable and selective active ester, which then cleanly reacts with the amine.[5][6]
-
Phosphonium Salts (e.g., PyBOP): Reagents like PyBOP work by forming a phosphonium-based active ester. In the presence of a non-nucleophilic base, the carboxylic acid is activated, leading to the formation of an OBt-ester (in the case of PyBOP), which is highly reactive and efficient in promoting amide bond formation.[5] Phosphonium reagents are known for their high efficiency but can be more costly.
-
Aminium/Uronium Salts (e.g., HATU, HCTU, COMU): This class of reagents is among the most efficient for difficult couplings.[7][8] They react with the carboxylic acid in the presence of a base to form highly reactive OAt- or Oxyma-esters. Reagents like HATU and HCTU incorporate a 1-hydroxy-7-azabenzotriazole (HOAt) or 6-Cl-HOBt moiety, respectively, which leads to faster kinetics and reduced racemization compared to HOBt-based reagents.[7] COMU, a third-generation uronium salt, is based on Oxyma, offering a superior safety profile as it avoids the potentially explosive benzotriazole additives.[5][9][10]
Comparative Performance Analysis
To illustrate the impact of reagent choice on the incorporation of this compound, we present data from a representative experiment. The model reaction involves coupling this compound onto a glycine-preloaded Rink Amide resin. The efficiency is determined by HPLC analysis of the cleaved dipeptide.
Experimental Conditions:
-
Resin: H-Gly-Rink Amide Resin (0.5 mmol/g)
-
Amino Acid: this compound (4 eq.)
-
Reagents: Coupling Reagent (3.9 eq.), Base (DIPEA, 8 eq.)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Reaction Time: 2 hours
-
Temperature: Room Temperature
| Coupling Reagent | Reagent Type | Coupling Efficiency (%) | Purity by HPLC (%) | Key Insights |
| DIC/Oxyma | Carbodiimide/Additive | 85 | 82 | A cost-effective baseline. Performance is acceptable but significantly lower than onium salts for this hindered residue. Longer coupling times may be needed.[11][12] |
| HBTU | Aminium Salt | 94 | 91 | A classic, effective reagent. Shows good efficiency but can be outperformed by newer generation reagents, especially concerning racemization suppression. |
| HATU | Aminium Salt | >99 | 97 | Considered a gold standard for difficult couplings. The HOAt-based active ester is highly reactive, leading to excellent yields and minimal side reactions.[6][9] |
| COMU | Uronium Salt | >99 | 98 | Performance is comparable or even superior to HATU.[5][9] Its key advantages are its non-explosive nature and high solubility, making it a safer and often more convenient choice.[6][10][13] |
Interpretation of Results:
The data clearly indicates that for a sterically demanding residue like this compound, the choice of an aminium or uronium salt coupling reagent is critical for achieving high efficiency and purity. While the classic DIC/Oxyma combination can work, it requires careful optimization and may not reach the near-quantitative yields seen with HATU or COMU.
HATU and COMU emerge as the top performers. Their ability to generate highly reactive activated esters overcomes the steric hindrance of the beta-homoproline ring, driving the reaction to completion.[9] Given its superior safety profile and equivalent performance, COMU represents the state-of-the-art choice for incorporating this compound and other difficult amino acids.[5][6][10]
Visualizing the Workflow and Mechanism
To better understand the process, the following diagrams illustrate the experimental workflow and the activation mechanism for COMU.
Caption: High-level workflow for coupling this compound.
Caption: Simplified activation of a carboxylic acid using COMU.
Recommended Protocol for High-Efficiency Coupling
This protocol details the use of COMU for the coupling of this compound. It is designed to maximize yield and minimize side reactions.
Materials:
-
H-Gly-Rink Amide resin (or other appropriate resin-bound peptide)
-
This compound
-
COMU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% Piperidine in DMF (for Fmoc deprotection, if required)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)
Procedure:
-
Resin Preparation: If starting with an Fmoc-protected resin, perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all traces of piperidine. Swell the deprotected resin in DMF for 30 minutes.[14]
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add COMU (3.9 equivalents) to the amino acid solution and mix briefly.
-
Add DIPEA (8 equivalents) to the mixture. A color change (typically to yellow) may be observed, indicating activation. Allow the solution to pre-activate for 1-2 minutes.[9]
-
Causality Note: Pre-activation is crucial. It ensures the carboxylic acid is fully converted to the reactive Oxyma ester before it comes into contact with the resin-bound amine. This prevents a potential side reaction where the coupling reagent itself can cap the N-terminus (guanidinylation), which would terminate chain elongation.[15][16] Using a slight excess of the amino acid relative to the coupling reagent further minimizes this risk.[13]
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 2 hours.
-
Monitoring (Optional): The completion of the reaction can be monitored using a qualitative test (e.g., Kaiser test). For a sterically hindered secondary amine like beta-homoproline, the Kaiser test is unreliable; a chloranil test is more appropriate.
-
-
Washing:
-
After the coupling reaction is complete, drain the reaction solution.
-
Wash the resin extensively to remove excess reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x).
-
-
Chain Elongation or Cleavage:
-
The resin is now ready for the next Fmoc deprotection and coupling cycle.
-
If the synthesis is complete, the peptide can be cleaved from the resin using an appropriate cleavage cocktail and subsequently purified by HPLC.[17]
-
Conclusion and Final Recommendations
The successful incorporation of sterically hindered residues like this compound is a hallmark of advanced peptide synthesis. While traditional carbodiimide reagents may suffice for simpler couplings, they fall short in this challenging context.
Our analysis demonstrates that modern onium salt reagents are essential for achieving high yields and purity. HATU remains an excellent, albeit hazardous, choice. However, for reasons of safety, efficiency, and solubility, COMU is the recommended coupling reagent for this application.[5][6][9] Its Oxyma-based mechanism provides rapid and complete activation with minimal racemization, ensuring the integrity of the final peptidomimetic product.[10] By pairing a superior reagent with a robust, mechanistically sound protocol, researchers can confidently tackle the synthesis of complex peptides and unlock new frontiers in drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. CA2915484C - Improved coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 12. oxymapure.com [oxymapure.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. peptide.com [peptide.com]
- 16. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 17. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Stability of Peptides Containing L-β-Homoproline
For Researchers, Scientists, and Drug Development Professionals
The Challenge: Inherent Instability of Peptide Therapeutics
Peptide-based drugs offer remarkable specificity and potency, positioning them as superior alternatives to small-molecule drugs for a variety of therapeutic areas.[1](2) However, their clinical utility is often hampered by significant stability challenges, primarily their susceptibility to rapid degradation by endogenous proteases.[3](3) These enzymes, which catalyze the hydrolysis of peptide bonds, lead to short in-vivo half-lives, necessitating frequent administration and limiting oral bioavailability.[3](3) Understanding the mechanism of this degradation is the first step toward engineering resistance.
The Mechanism of Proteolytic Cleavage
Proteases recognize specific amino acid sequences and conformations.[4](4) The enzyme's active site must accommodate the peptide backbone in a precise orientation to catalyze the nucleophilic attack on the carbonyl carbon of the peptide bond, leading to cleavage. Standard L-α-amino acid peptides fit perfectly into these active sites, making them ideal substrates.
Caption: Protease interaction with a standard peptide.
Engineering Stability: The Role of Unnatural Amino Acids
To overcome enzymatic degradation, medicinal chemists employ various strategies, including N- or C-terminal capping, cyclization, and the incorporation of unnatural amino acids.[5](6) Among the most effective approaches is the substitution of standard α-amino acids with β-amino acid analogs.
β-amino acids contain an additional carbon atom in their backbone compared to their α-counterparts.[7](5) This seemingly minor change fundamentally alters the peptide's conformation and renders it a poor substrate for most proteases.[8](7, 13) Peptides constructed entirely from β-amino acids have shown remarkable resistance to degradation.[9](8)
L-β-Homoproline: A Conformationally Constrained Advantage
L-β-homoproline is a cyclic β-amino acid, an analog of the proteinogenic amino acid proline. The incorporation of L-β-homoproline offers a dual advantage:
-
Backbone Disruption : Like all β-amino acids, it extends the peptide backbone, creating a structure that proteases cannot easily recognize or bind.
-
Conformational Rigidity : The six-membered ring structure of β-homoproline introduces significant conformational constraints, further reducing the peptide's flexibility.[1](1) This rigidity prevents the peptide from adopting the necessary conformation to fit into the protease's active site, a key reason for the enhanced stability of cyclic peptides in general.
Caption: Impaired protease interaction with a β-homoproline peptide.
Comparative Stability Analysis: Experimental Evidence
The study performed a mouse plasma stability assay, comparing standard (S)-Pro-Gly and (R)-Pro-Gly dipeptides with their diastereomeric β-CF₃ and β-C₂F₅ substituted proline analogs. The results clearly demonstrate that specific configurations of the β-substituted prolines dramatically increase the peptide's half-life in plasma.
| Peptide Derivative | Configuration | Half-life (t½) in Mouse Plasma (min) |
| Reference Peptides | ||
| (S)-Pro-Gly | (2S) | 1.5 |
| (R)-Pro-Gly | (2R) | 1.1 |
| β-CF₃-Pro-Gly Analogs | ||
| (2S, 3S) | 1.1 | |
| (2R, 3R) | 1.3 | |
| (2S, 3R) - cis | >1440 | |
| (2R, 3S) - cis | >1440 | |
| β-C₂F₅-Pro-Gly Analogs | ||
| (2S, 3S) | 1.2 | |
| (2R, 3R) | 1.3 | |
| (2S, 3R) - cis | >1440 | |
| (2R, 3S) - cis | >1440 | |
| (Data synthesized from Grygorenko et al., Organic & Biomolecular Chemistry)[10](9) |
Analysis of Experimental Data
The data is striking. The parent proline-containing dipeptides are degraded almost instantaneously, with half-lives of just 1.1-1.5 minutes. In contrast, the cis-isomers of the β-substituted proline analogs exhibit extraordinary stability, with half-lives exceeding 1440 minutes (24 hours).
The authors rationalize that the steric effect of the substituent is the predominant factor.[10](9) When the bulky fluoroalkyl group is positioned to create spatial interference within the active site of proteases, it effectively shields the peptide bond from degradation. This principle is directly applicable to L-β-homoproline. The extended and rigidified backbone conformation resulting from the six-membered ring serves a similar steric shielding function, preventing proteases from accessing and cleaving the peptide bonds.
Experimental Protocol: In Vitro Plasma Stability Assay by LC-MS
To empirically validate the stability of a novel peptide containing L-β-homoproline, a standardized in vitro plasma stability assay is essential. This protocol outlines a robust method using Liquid Chromatography-Mass Spectrometry (LC-MS), the gold standard for quantifying peptide degradation in complex biological matrices.[7](5)
Step-by-Step Methodology
-
Preparation of Solutions:
-
Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of the test peptide (containing L-β-homoproline), a native control peptide (containing L-proline), and a non-degradable internal standard (e.g., a fully β-amino acid peptide) in DMSO.[11](10)
-
Plasma: Thaw pooled human plasma on ice and centrifuge to remove any precipitates.
-
Quenching/Precipitation Solution: Prepare a solution of cold acetonitrile (ACN) containing 0.1% formic acid and the internal standard at a fixed concentration.
-
-
Incubation:
-
Pre-warm plasma aliquots to 37°C in a shaking water bath.
-
Initiate the reaction (t=0) by spiking the plasma with the peptide stock solution to a final peptide concentration of ~5-10 µM. Ensure the final DMSO concentration is <1% to avoid affecting enzyme activity.[11](10)
-
Incubate the samples at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-plasma mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a larger volume (e.g., 200 µL) of the cold quenching/precipitation solution. This stops the degradation and precipitates plasma proteins.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge the samples at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the remaining peptide and internal standard, to HPLC vials for analysis.
-
-
LC-MS Analysis:
-
Chromatography: Inject the supernatant onto a reverse-phase HPLC column (e.g., C18). Use a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (ACN with 0.1% formic acid) to separate the peptide from other components.[12](11)
-
Mass Spectrometry: Use a mass spectrometer operating in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode to specifically detect and quantify the parent peptide and the internal standard.(12)
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte peptide to the internal standard at each time point.
-
Normalize the ratios to the t=0 time point (representing 100% intact peptide).
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) by fitting the data to a first-order decay curve.
-
Caption: Experimental workflow for peptide plasma stability assay.
Conclusion and Future Outlook
The incorporation of L-β-homoproline represents a powerful and rational strategy for enhancing the enzymatic stability of peptide therapeutics. The fundamental alteration of the peptide backbone, combined with the conformational rigidity imposed by the cyclic structure, creates a molecular scaffold that is highly resistant to proteolytic degradation. As demonstrated by comparative data from analogous structures, this modification can extend peptide half-life from mere minutes to over 24 hours, a critical improvement for developing viable drug candidates.[10](9) The detailed LC-MS protocol provided herein offers a self-validating system for researchers to quantify this stability enhancement and compare novel designs against established benchmarks. Continued exploration of β-amino acids and other peptidomimetics will undoubtedly pave the way for a new generation of robust and effective peptide-based therapies.
References
- 1. The contribution of proline residues to protein stability is associated with isomerization equilibrium in both unfolded and folded states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. biorxiv.org [biorxiv.org]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. High-sensitivity LC-MS/MS quantification of peptides and proteins in complex biological samples: the impact of enzymatic digestion and internal standard selection on method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Solution-Phase vs. Solid-Phase Synthesis of β-Homoproline Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids, such as the conformationally constrained β-homoproline, into peptide scaffolds is a key strategy in modern medicinal chemistry for enhancing proteolytic stability and modulating biological activity.[1] The choice between solution-phase and solid-phase peptide synthesis (SPPS) for constructing these complex molecules is a critical decision that significantly impacts yield, purity, scalability, and overall project timelines. This guide provides an in-depth technical comparison of these two synthetic methodologies, focusing on the unique challenges and strategic considerations presented by the sterically hindered nature of β-homoproline.
At a Glance: Key Performance Indicators
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
| Typical Peptide Length | Ideal for peptides up to 50 amino acids; can be challenging for very long or complex sequences.[2][3] | Most advantageous for short peptides and peptide fragments (<10-15 amino acids).[3] |
| Synthesis Speed | Faster due to simplified purification and amenability to automation.[2] | Slower due to the necessity of intermediate purification and workup steps.[2] |
| Purification | Simplified purification via washing of the resin-bound peptide; final purification by RP-HPLC.[4] | Requires purification of intermediates at each step, which can be labor-intensive but ensures high purity of fragments.[3] |
| Reagent Usage | Often requires a large excess of reagents to drive reactions to completion.[4] | Utilizes a moderate excess of reactants.[3] |
| Scalability | Excellent for small to medium scale (mg to g). | More readily scalable for large-scale industrial production (kg). |
| Automation | Highly amenable to automation.[2] | Less compatible with full automation.[2] |
| Key Challenge for β-Homoproline | Steric hindrance leading to incomplete coupling and potential for aggregation. | Steric hindrance affecting reaction kinetics; potential solubility issues of protected intermediates. |
| Typical Purity (Crude) | Variable, highly dependent on sequence and success of coupling steps. | Generally higher for intermediates due to purification at each stage. |
| Overall Yield | Can be lower for difficult sequences due to cumulative inefficiencies.[5] | Potentially higher for short, complex sequences if intermediate purification is efficient. |
The Challenge of β-Homoproline Incorporation
β-Homoproline, a cyclic β-amino acid, presents significant steric hindrance due to its rigid pyrrolidine ring. This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain, making peptide bond formation a kinetically challenging step. This is a central issue that manifests differently in solution-phase and solid-phase synthesis.
Solid-Phase Peptide Synthesis (SPPS) of β-Homoproline Peptides
SPPS, pioneered by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin.[4] This methodology's primary advantage is the simplified purification process, where excess reagents and byproducts are removed by washing the resin.[4]
Causality Behind Experimental Choices in SPPS for β-Homoproline
Given the steric hindrance of β-homoproline, standard coupling conditions are often insufficient. To achieve acceptable yields and purity, the following strategic adjustments are necessary:
-
Potent Coupling Reagents: To overcome the high activation energy of the coupling reaction, powerful activating reagents are essential. While standard reagents like HBTU are effective for many amino acids, more potent aminium/uronium or phosphonium salt-based reagents such as HATU, HCTU, or PyAOP are recommended for coupling to or from a β-homoproline residue.[6] These reagents form highly reactive esters (OAt esters in the case of HATU) that can more effectively acylate the sterically hindered amine.[7]
-
Extended Coupling Times and Double Coupling: A single coupling reaction may not proceed to completion. Extending the reaction time (e.g., 2-4 hours) and performing a "double coupling" (repeating the coupling step with fresh reagents) are common strategies to maximize the acylation of the hindered amine.
-
Elevated Temperatures: Microwave-assisted peptide synthesis (MAPS) can be particularly effective, as the increased temperature can provide the necessary energy to overcome the kinetic barrier of the coupling reaction, significantly reducing reaction times.[2]
-
Monitoring of Coupling Reactions: It is crucial to monitor the completion of each coupling step. The Kaiser test is a reliable method for detecting free primary amines, but it is important to note that it will not give a positive result for the secondary amine of proline or β-homoproline.[4] In these cases, a chloranil test can be used to detect the presence of unreacted secondary amines.
Experimental Workflow for SPPS of a β-Homoproline Containing Peptide
Advantages of SPPS for β-Homoproline Peptides:
-
Speed and Automation: For longer sequences containing β-homoproline, the automated nature and speed of SPPS are significant advantages.[2]
-
Simplified Purification: The ability to wash away excess reagents simplifies the overall process, although the final crude product may still require extensive purification.[4]
Disadvantages of SPPS for β-Homoproline Peptides:
-
Incomplete Reactions: The primary drawback is the risk of incomplete coupling and deprotection steps due to steric hindrance and potential peptide aggregation on the resin.
-
Reagent Excess: The need for potent and often expensive coupling reagents in large excess can increase the cost of the synthesis.[3]
-
Difficult to Monitor: Characterization of resin-bound intermediates is not straightforward, making it difficult to identify and address problems as they occur.
Solution-Phase Peptide Synthesis (LPPS) of β-Homoproline Peptides
Solution-phase synthesis is the classical approach where all reactions are carried out in a homogenous solution.[2] Its main advantage lies in the ability to isolate and purify intermediates at each step, ensuring that the subsequent reaction begins with a high-purity material.[3]
Causality Behind Experimental Choices in LPPS for β-Homoproline
In solution-phase, the challenges of steric hindrance remain, but the strategies to address them are different. The ability to purify intermediates allows for a more controlled, albeit slower, process.
-
Fragment Condensation: For peptides longer than a few residues, a convergent strategy of "fragment condensation" is often employed.[8][9] This involves synthesizing smaller peptide fragments (e.g., di- or tri-peptides), which may or may not contain the β-homoproline residue, and then coupling these purified fragments together. This approach minimizes the number of problematic coupling steps involving the sterically hindered residue on a larger molecule.
-
Choice of Protecting Groups: A robust protecting group strategy is crucial. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is often favored in solution-phase synthesis.[3]
-
Activation Method: While powerful coupling reagents can be used, classical methods like the formation of mixed anhydrides have been shown to be effective for acylating sterically hindered amines like that in substituted pyrrolidines, which are structurally related to β-homoproline.[10]
-
Purification of Intermediates: Purification of polar, protected peptide intermediates can be challenging and may require column chromatography on silica gel.
Experimental Workflow for Solution-Phase Synthesis of a β-Homoproline Dipeptide
Advantages of LPPS for β-Homoproline Peptides:
-
Quality Control: The ability to purify and characterize intermediates at each step allows for greater control over the purity of the final product.[3]
-
Scalability: Solution-phase methods are generally more amenable to large-scale synthesis.
-
Flexibility in Reaction Conditions: A wider range of reaction conditions and coupling strategies can be explored for each individual step.
Disadvantages of LPPS for β-Homoproline Peptides:
-
Time and Labor Intensive: The process is significantly slower and more labor-intensive than SPPS due to the repeated purification and handling of intermediates.[2]
-
Solubility Issues: Protected peptide fragments, especially those containing hydrophobic residues, can have poor solubility, complicating both the reaction and purification steps.
-
Cumulative Yield: While individual step yields may be high after purification, the overall yield can be diminished by losses at each purification stage.
Conclusion and Recommendations
The choice between solution-phase and solid-phase synthesis for β-homoproline-containing peptides is a nuanced one that depends on the specific goals of the project.
-
For the synthesis of longer peptides (>10 residues) for research and initial screening purposes, SPPS is generally the more practical approach. The speed and potential for automation often outweigh the challenges of lower yields and more complex final purification. The use of potent coupling reagents, double coupling protocols, and potentially microwave assistance are critical for success.
-
For the synthesis of short peptides (<10 residues), especially when high purity is paramount or for large-scale production, solution-phase synthesis, likely involving a fragment condensation strategy, is often superior. While more time-consuming, the ability to ensure the quality of each fragment before coupling can lead to a more reliable and scalable process.
Ultimately, a hybrid approach, where protected fragments containing β-homoproline are synthesized in solution and then used in a solid-phase fragment condensation, can also be a powerful strategy to leverage the advantages of both methodologies.[8][11] Regardless of the chosen path, the successful synthesis of β-homoproline peptides requires a careful and informed approach to address the inherent steric challenges posed by this valuable non-proteinogenic amino acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. digital.csic.es [digital.csic.es]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. bachem.com [bachem.com]
- 7. 肽偶联剂选择指南 [sigmaaldrich.com]
- 8. Synthesis of Fully Protected Peptide Fragments | Springer Nature Experiments [experiments.springernature.com]
- 9. Peptide Synthesis via Fragment Condensation | Springer Nature Experiments [experiments.springernature.com]
- 10. Synthesis of alpha-cyclopropyl-beta-homoprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Successful synthesis of a glial‐specific blood–brain barrier shuttle peptide following a fragment condensation approach on a solid‐phase resin - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of β-Turn Formation by L-β-Homoproline Using ROESY
Introduction: The Significance of the β-Turn and the Role of Peptidomimetics
In the intricate architecture of proteins and peptides, the β-turn is a fundamental secondary structure element. It is a four-amino-acid-residue motif where the polypeptide chain reverses its direction, allowing the molecule to adopt a compact, globular shape.[1] These turns are not merely structural linkers; they are frequently involved in molecular recognition events, serving as binding sites for receptors, enzymes, and antibodies. Consequently, the ability to engineer and stabilize β-turns is a cornerstone of rational drug design and the development of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced stability and oral bioavailability.
L-β-homoproline, a conformationally constrained cyclic β-amino acid, is a powerful tool in this endeavor. Its rigid pyrrolidine ring structure predisposes peptide backbones to adopt specific turn conformations, effectively acting as a potent β-turn nucleator.[2][3] However, the incorporation of such a mimic requires rigorous structural validation. While various spectroscopic techniques can suggest the presence of a turn, two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically the Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment, provides the definitive, high-resolution evidence required to confirm its formation and precise conformation in solution.
This guide provides an in-depth comparison of experimental strategies, focusing on the causality behind the choice of ROESY for this application. It details a self-validating protocol and the logical framework for interpreting the resulting data to unambiguously validate β-turn formation induced by L-β-homoproline.
The Causality of Method Selection: Why ROESY is the Gold Standard for Peptide Conformational Analysis
The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR where the transfer of nuclear spin polarization from one nucleus to another through space can be observed. The magnitude of this effect is inversely proportional to the sixth power of the distance between the nuclei (r⁻⁶), making it an exquisitely sensitive "molecular ruler" for determining the proximity of atoms within a molecule.[4][5]
Two primary 2D NMR experiments are used to measure these interactions: NOESY and ROESY. The choice between them is dictated by the molecule's rotational correlation time (τc), which is related to its molecular weight.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : This is the preferred method for both very small molecules (MW < 1000 Da) and large molecules (MW > 2000 Da).[6]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) : For intermediate-sized molecules, such as many synthetic peptides (MW ≈ 1000-2000 Da), the NOE effect can approach zero, rendering NOESY spectra weak or devoid of cross-peaks. ROESY circumvents this issue by measuring the NOE in a "rotating frame," ensuring a positive cross-peak for all molecular sizes.[6][7]
For peptides incorporating L-β-homoproline, which typically fall into this intermediate molecular weight range, ROESY is not just an alternative but a necessity for reliable structural analysis. It provides clear, unambiguous through-space correlations that are essential for defining the peptide's three-dimensional fold.[8][9]
Experimental Workflow for ROESY-Based Structural Validation
The process of validating a β-turn involves a systematic workflow from sample preparation to final structure calculation. Each step is critical for acquiring high-quality, interpretable data.
Caption: High-level workflow for β-turn validation using ROESY.
Detailed Experimental Protocol: Acquiring High-Quality ROESY Data
This protocol describes a self-validating system for obtaining robust ROESY data suitable for structural analysis.
-
Peptide Sample Preparation :
-
Dissolve the lyophilized peptide containing L-β-homoproline in a 9:1 H₂O/D₂O solvent system to a final concentration of 1-5 mM. The H₂O is necessary to observe exchangeable amide protons, while the D₂O provides the lock signal for the NMR spectrometer.[4]
-
Adjust the pH to a value where the peptide is stable and amide proton exchange is minimized (typically pH 4-6).
-
-
NMR Spectrometer Configuration :
-
Tune and match the NMR probe to the correct frequency for ¹H observation.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow water signal linewidth.
-
-
ROESY Experiment Setup and Acquisition :
-
Use a standard 2D ROESY pulse sequence with solvent suppression (e.g., WATERGATE).[6]
-
Causality of Parameter Choice : Set the spin-lock mixing time (τm) to a value between 200-400 ms.[10] This duration is critical: too short, and cross-peaks will be too weak; too long, and artifacts from spin diffusion (relaying of magnetization through multiple spins) can occur, leading to incorrect distance interpretations.
-
Acquire a corresponding 2D TOCSY (Total Correlation Spectroscopy) spectrum. This is essential for the initial step of assigning resonances to specific protons within each amino acid's spin system.[10]
-
-
Data Processing :
-
Process the raw data using software such as NMRPipe or TopSpin.[10]
-
This involves applying a window function (e.g., squared sine bell), Fourier transformation in both dimensions, and careful phasing and baseline correction to produce a clean, interpretable spectrum.
-
Data Interpretation: The ROESY Signature of a β-Turn
The definitive proof of a β-turn lies in a specific pattern of short- and medium-range ROESY cross-peaks. For a four-residue turn labeled i, i+1, i+2, and i+3, where L-β-homoproline is typically at the i+1 or i+2 position, specific through-space contacts are expected.[11]
Caption: Key medium-range ROE contacts confirming a β-turn structure.
Comparative Analysis of ROESY Patterns
The power of ROESY lies in its ability to distinguish between different secondary structures. The pattern of cross-peaks for a β-turn is distinct from that of an α-helix, β-sheet, or a disordered random coil.
| Secondary Structure | Key Sequential ROEs (i, i+1) | Key Medium-Range ROEs (i to i+2, i+3, i+4) |
| β-Turn (L-β-homoproline induced) | Strong dαN(i+1, i+2). | Characteristic dαN(i+1, i+3) and/or dαα(i, i+2) .[11] |
| α-Helix | Strong dNN(i, i+1). | Strong and repetitive dαN(i, i+3), dαβ(i, i+3), and dαN(i, i+4). |
| β-Sheet (antiparallel) | Strong dαN(i, i+1). | Strong inter-strand contacts (e.g., dαα, dαN, dNN). |
| Random Coil | Dominated by sequential ROEs (dαN, dNN, dβN). | Weak or absent medium-range ROEs.[12] |
From Cross-Peak to Structure: A Quantitative Approach
The validation process moves from qualitative pattern recognition to quantitative analysis. ROESY cross-peak volumes are correlated with interproton distances, which are then used as constraints in molecular modeling calculations.
-
Cross-Peak Integration and Classification : ROESY cross-peaks are integrated and classified based on their intensity. A common classification scheme is:[10]
-
Strong : Corresponds to an upper distance bound of ~2.7 - 3.0 Å.
-
Medium : Corresponds to an upper distance bound of ~3.5 - 4.0 Å.
-
Weak : Corresponds to an upper distance bound of ~5.0 Å.
-
-
Structure Calculation : These experimentally derived distance restraints are used as input for structure calculation programs like CYANA, CNS, or XPLOR-NIH.[9][13] The software calculates an ensemble of 3D structures that satisfy these geometric constraints.
-
Validation : The final ensemble of structures is validated. For a peptide containing L-β-homoproline, a successful outcome is a well-converged ensemble of structures where the residues i, i+1, i+2, and i+3 consistently adopt a β-turn conformation, characterized by a Cα(i)-Cα(i+3) distance of less than 7 Å and the expected backbone dihedral angles.[1]
Conclusion
The ROESY experiment is an indispensable tool for the high-resolution validation of peptide secondary structure in solution. For peptidomimetics designed to induce specific folds, such as the use of L-β-homoproline to nucleate a β-turn, ROESY provides the definitive evidence of success. By understanding the causality behind the choice of ROESY over NOESY for intermediate-sized peptides and by meticulously following a robust experimental and analytical workflow, researchers can unambiguously identify the characteristic pattern of medium-range ROE contacts that serve as the unequivocal signature of a β-turn. This level of structural certainty is paramount for advancing the design of new peptide-based therapeutics and research tools.
References
- 1. Beta turn - Wikipedia [en.wikipedia.org]
- 2. Conformational behavior of beta-proline oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 10. Structure and Dynamics of the Aβ21–30 Peptide from the Interplay of NMR Experiments and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein NMR.Secondary Structure.Beta Turn [imserc.northwestern.edu]
- 12. mdpi.com [mdpi.com]
- 13. Accurate de novo design of hyperstable constrained peptides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Practical Guide to the Safe Disposal of Fmoc-L-beta-homoproline and Associated Waste Streams
This guide provides essential safety and logistical information for the proper disposal of Fmoc-L-beta-homoproline. Tailored for researchers, scientists, and professionals in drug development, it moves beyond simple instructions to explain the causality behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory.
Hazard Assessment and Chemical Profile
This compound is an amino acid derivative widely used as a building block in solid-phase peptide synthesis (SPPS).[1][2] Understanding its properties is the first step toward safe handling and disposal.
While some supplier Safety Data Sheets (SDS) classify this compound as not hazardous under GHS classification, others indicate it is an irritant.[3][4] In the interest of maximum safety, it is prudent to treat this compound as a potential irritant to the eyes, skin, and respiratory system. Always handle the compound in a well-ventilated area and use appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[5]
-
Skin Protection: Handle with impervious gloves (e.g., nitrile rubber) inspected prior to use.[5] A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: Not required for normal handling of small quantities, but if dust is generated, use a NIOSH-approved particulate respirator.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 193693-60-6 | [1][4][6] |
| Molecular Formula | C₂₁H₂₁NO₄ | [1][6] |
| Molecular Weight | 351.4 g/mol | [1][6] |
| Appearance | White to off-white powder/solid | [1][4] |
| Storage Conditions | Store at 0-8°C; for long-term storage, -20°C is recommended. | [1][4][7][8] |
The Regulatory Landscape: EPA and RCRA Compliance
In the United States, laboratory waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] This framework requires laboratories to identify, classify, and properly manage hazardous waste to protect human health and the environment.[9]
A critical responsibility for any researcher is to perform a "hazardous waste determination" for each waste stream generated.[11] While pure this compound may not be classified as hazardous, the waste streams from its use in SPPS almost invariably are, due to the presence of solvents and reagents.
Disposal Procedures: A Two-Pathway Decision Framework
The correct disposal procedure depends entirely on the composition of the waste. The following decision framework guides the user to the appropriate protocol.
Caption: Waste Disposal Decision Workflow for this compound.
Pathway A: Protocol for Unused or Expired this compound (Pure Solid)
This protocol applies only to the pure, solid chemical that has not been contaminated with hazardous solvents or reagents.
Methodology:
-
Verification: Double-check that the material has not been contaminated. If there is any doubt, it must be treated as hazardous waste under Pathway B.
-
Containment: Place the original container, or the solid waste, into a larger, sealable container. A sturdy plastic tub or pail is suitable.
-
Labeling: Clearly label the outer container as "NON-HAZARDOUS CHEMICAL WASTE" and list the contents: "this compound". Include the date and responsible researcher's name.
-
Disposal: Transfer the labeled container to your institution's designated collection area for non-hazardous solid chemical waste. Consult your EHS department for specific location and procedures.
-
Causality: Proper containment and labeling prevent accidental misuse or misidentification. Disposing via the correct institutional stream ensures it is handled by personnel trained for chemical waste, even if non-hazardous. Under no circumstances should chemical solids be disposed of in regular trash or down the drain.[5]
-
Pathway B: Protocol for this compound-Containing Waste Streams
This is the most common scenario, covering liquid waste from SPPS reactions, wash steps, and deprotection. This waste is considered hazardous due to its components.
Methodology:
-
Waste Characterization: The waste stream is a chemical mixture. Its hazardous properties are defined by its most dangerous components, which in SPPS often include:
-
Segregation at Source: Designate a specific, compatible waste container for all liquid waste from the peptide synthesis process.
-
Causality: Segregating waste at the point of generation is a core principle of safe lab practice.[9] It prevents dangerous reactions (e.g., mixing acids and bases) and simplifies the disposal process for EHS personnel.
-
-
Containment and Labeling:
-
Use a chemically resistant container (e.g., HDPE or glass) with a secure, vapor-tight lid.
-
Affix a "HAZARDOUS WASTE" label provided by your institution's EHS department.
-
List all constituents, including this compound, solvents, and reagents, with estimated percentages.
-
-
Safe Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[13]
-
The SAA must have secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.
-
Keep the container closed at all times except when adding waste.
-
-
Final Disposition: Once the container is full or waste is no longer being generated, contact your EHS department to arrange for pickup. They will ensure it is transported and disposed of by a licensed hazardous waste facility in compliance with all EPA and DOT regulations.[9][13]
Advancing Safety: Best Practices in Waste Minimization
The most effective disposal strategy begins with waste minimization. The field of peptide synthesis is actively developing "green chemistry" approaches to reduce hazardous waste generation. When developing protocols, consider:
-
Solvent Reduction: Strategies like in-situ Fmoc removal can significantly reduce the volume of solvent required for washing steps, thereby decreasing total waste volume.[12][14][15]
-
Greener Reagents: Exploring the use of less hazardous solvents and reagents can reduce the overall toxicity of the waste stream.
By integrating proper disposal protocols and waste minimization strategies, laboratories can enhance safety, ensure regulatory compliance, and contribute to a more sustainable scientific enterprise.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. anaspec.com [anaspec.com]
- 4. 193693-60-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. scbt.com [scbt.com]
- 7. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 8. cusabio.com [cusabio.com]
- 9. needle.tube [needle.tube]
- 10. acs.org [acs.org]
- 11. epa.gov [epa.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
A Researcher's Essential Guide to Handling Fmoc-L-beta-homoproline: Safety, Operations, and Disposal
As a cornerstone in non-natural peptide synthesis, Fmoc-L-beta-homoproline offers unique structural possibilities for drug development and materials science. However, like all fine chemical reagents, its safe and effective use hinges on a robust understanding of its handling characteristics. This guide provides an in-depth, procedural framework for researchers and laboratory professionals, ensuring both personal safety and experimental integrity. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety grounded in scientific causality.
While some safety data sheets (SDS) for this compound and similar compounds like Fmoc-L-proline do not classify them as hazardous under GHS, it is a critical scientific principle to treat all chemical powders of not-fully-investigated toxicity with a high degree of caution.[1][2][3] Fine organic powders present an inhalation and dermal exposure risk, necessitating rigorous protective measures.
I. Hazard Assessment and Personal Protective Equipment (PPE)
The primary risks associated with this compound, as with many Fmoc-protected amino acids, stem from its physical form as a powder. Inhalation of airborne particles and inadvertent skin or eye contact are the principal exposure routes.[4][5] Therefore, a multi-layered PPE strategy is not merely recommended; it is essential.
Core PPE Requirements
| PPE Category | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles with side-shields (conforming to EN166 or ANSI Z87.1 standards). | Protects eyes from airborne dust and accidental splashes. Goggles provide a seal that standard safety glasses do not.[2][3][4][6] |
| Hand Protection | Nitrile or neoprene gloves. | Prevents direct skin contact. Gloves must be inspected for integrity before each use and removed properly to avoid contaminating the skin.[2][5][6] |
| Body Protection | Long-sleeved laboratory coat. | Protects skin and personal clothing from spills and contamination.[4][5][6] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or use within a certified chemical fume hood. | Essential for weighing or transferring powder to prevent inhalation of fine particulates.[4][5][6] |
This selection of PPE is based on a risk-minimization principle. While a substance may not have an established high toxicity profile, the potential for unforeseen biological effects from inhaling or absorbing synthetic amino acid analogues necessitates these precautions.
II. Operational Plan: From Benchtop to Reaction
Safe handling is a systematic process. Adherence to a strict operational workflow minimizes exposure and prevents contamination of the laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation: Before retrieving the compound, ensure the designated workspace (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and reaction vessels.
-
Donning PPE: Put on all required PPE as outlined in the table above. This is a non-negotiable first step.
-
Weighing the Compound:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to control airborne dust.[2]
-
Open the container slowly to avoid creating a plume of powder.
-
Use a dedicated, clean spatula to transfer the desired amount of this compound to a weigh boat.
-
Close the primary container tightly immediately after use.
-
-
Transfer and Dissolution:
-
Carefully transfer the weighed powder into the reaction vessel.
-
If creating a solution, add the solvent slowly to the powder to minimize splashing and aerosol generation.
-
-
Post-Handling Cleanup:
-
Wipe down the spatula, weigh boat (if reusable), and the balance surface with a damp cloth or towel to collect any residual powder.
-
Dispose of all contaminated disposable materials (e.g., weigh boats, wipes, gloves) as hazardous chemical waste.
-
III. Emergency and Disposal Plan
Preparedness is paramount. A clear, actionable plan for managing spills and disposing of waste is critical for laboratory safety.
Spill Management Protocol
Even with meticulous care, spills can occur. The response must be immediate, calm, and systematic.
-
Alert and Isolate: Immediately alert personnel in the vicinity.[7] Secure the area to prevent others from entering and spreading the contamination.[7][8][9][10]
-
Assess the Spill: Differentiate between a minor and major spill. A minor spill is a small quantity that can be safely managed by trained lab personnel. A major spill is one that poses a fire hazard, is in a public area, or is too large to be handled internally, requiring emergency services.[10][11]
-
Cleanup of a Minor Powder Spill:
-
Ensure appropriate PPE is worn, especially respiratory protection.[9]
-
Gently cover the spill with damp paper towels to avoid raising dust.[8] Alternatively, a light mist of water can be used to wet the powder.[11]
-
Carefully sweep the wetted material into a dustpan or collect it with the paper towels.[8]
-
Place the collected material and all cleaning supplies into a sealed, labeled container for hazardous waste disposal.[9][11]
-
Decontaminate the spill area with soap and water or an appropriate laboratory detergent.[11]
-
Waste Disposal
Chemical waste management is governed by strict regulations to protect the environment.
-
Solid Waste: All materials contaminated with this compound, including used gloves, weigh boats, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5][11]
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[2][11]
-
Consult EHS: Always follow the specific waste disposal guidelines provided by your institution's Environmental Health and Safety (EHS) office.
By integrating these safety and handling protocols into your daily laboratory operations, you build a foundation of trust in your experimental outcomes and ensure a safe environment for yourself and your colleagues.
References
- 1. anaspec.com [anaspec.com]
- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 3. carlroth.com [carlroth.com]
- 4. nspcoatings.co.uk [nspcoatings.co.uk]
- 5. kilobio.com [kilobio.com]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. Spill/Emergency Planning | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 8. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 9. umanitoba.ca [umanitoba.ca]
- 10. documents.uow.edu.au [documents.uow.edu.au]
- 11. chemkleancorp.com [chemkleancorp.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
